molecular formula C13H8FN3O3 B15565246 DNA ligase-IN-2

DNA ligase-IN-2

Cat. No.: B15565246
M. Wt: 273.22 g/mol
InChI Key: GCHMLYYPYFXLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNA ligase-IN-2 is a useful research compound. Its molecular formula is C13H8FN3O3 and its molecular weight is 273.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8FN3O3

Molecular Weight

273.22 g/mol

IUPAC Name

2-amino-7-fluoro-5-oxochromeno[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C13H8FN3O3/c14-5-1-2-9-6(3-5)10(18)7-4-8(12(16)19)11(15)17-13(7)20-9/h1-4H,(H2,15,17)(H2,16,19)

InChI Key

GCHMLYYPYFXLQB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of DNA Ligase-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of DNA ligase-IN-2, a potent inhibitor of bacterial NAD+-dependent DNA ligase (LigA). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Bacterial DNA Ligase (LigA)

Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme responsible for sealing breaks in the phosphodiester backbone of DNA, a critical step in DNA replication, repair, and recombination.[1] Unlike the ATP-dependent DNA ligases found in eukaryotes, LigA utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor.[2][3] This fundamental difference makes LigA an attractive target for the development of novel antibacterial agents with high selectivity.[1]

The catalytic cycle of LigA proceeds through three distinct nucleotidyl transfer steps:

  • Enzyme Adenylylation: The ligase reacts with NAD+, forming a covalent enzyme-AMP intermediate and releasing nicotinamide mononucleotide (NMN).[1]

  • AMP Transfer: The AMP moiety is transferred from the adenylylated enzyme to the 5'-phosphate of the nicked DNA, creating a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: The 3'-hydroxyl terminus of the nicked DNA attacks the DNA-adenylate, resulting in the formation of a phosphodiester bond and the release of AMP.

Mechanism of Action of this compound

This compound belongs to a class of substituted adenosine (B11128) analogs that act as potent and selective inhibitors of bacterial LigA. The primary mechanism of action of these inhibitors is competitive inhibition with the cofactor NAD+.

Key Mechanistic Insights:

  • Target: this compound specifically targets the LigA enzyme.

  • Binding Site: X-ray crystallography studies have revealed that these adenosine analog inhibitors bind to the AMP-binding pocket within the adenylation domain of LigA.

  • Inhibitory Action: By occupying the NAD+ binding site, this compound prevents the initial adenylylation step of the ligation reaction, thereby halting the entire DNA repair process.

  • Selectivity: This class of inhibitors demonstrates high selectivity for bacterial NAD+-dependent DNA ligases and does not significantly inhibit human ATP-dependent DNA ligases, such as DNA ligase I, or bacteriophage T4 DNA ligase.

The inhibition of LigA leads to the accumulation of Okazaki fragments during DNA replication, ultimately resulting in bacterial cell death. This bactericidal effect has been demonstrated against a range of pathogenic bacteria, including Staphylococcus aureus.

Quantitative Data Summary

The following tables summarize the key quantitative data for adenosine analog inhibitors of LigA, including this compound (referred to as compound 4 in some literature).

Table 1: In Vitro Inhibitory Activity of Adenosine Analog LigA Inhibitors

Compound/InhibitorTarget EnzymeIC50 (nM)Apparent Ki (µM)Inhibition Type
Adenosine Analog (e.g., this compound)H. influenzae LigA290.06Competitive with NAD+

Table 2: Antibacterial Activity of Adenosine Analog LigA Inhibitors

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292131
Staphylococcus aureusATCC 700699 (MRSA)1
Streptococcus pneumoniaeD391
Haemophilus influenzaeRd KW204
Escherichia coliATCC 25922>64

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and similar LigA inhibitors.

FRET-Based DNA Ligation Assay

This high-throughput screening assay is used to identify and characterize inhibitors of DNA ligase activity.

Principle: This assay utilizes a DNA substrate with a single-strand nick that is labeled with a fluorescent resonance energy transfer (FRET) pair (e.g., Cy3 and Cy5) on opposing sides of the nick. Upon ligation, the two fluorophores are brought into close proximity, resulting in an increase in FRET signal.

Materials:

  • Purified recombinant LigA enzyme

  • FRET-labeled DNA substrate

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., this compound)

  • 384-well microplates

  • Plate reader capable of measuring FRET

Procedure:

  • Prepare the reaction mixture containing assay buffer, NAD+, and the FRET-labeled DNA substrate.

  • Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Initiate the reaction by adding the purified LigA enzyme to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.

  • Calculate the percentage of inhibition relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Bacterial incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 5 x 10^5 CFU/mL).

  • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration that inhibits visible growth.

Okazaki Fragment Accumulation Assay

This cellular assay provides evidence for the inhibition of DNA ligase activity within intact bacterial cells.

Principle: Inhibition of DNA ligase leads to the failure to join Okazaki fragments during lagging strand DNA synthesis. This results in an accumulation of small, newly synthesized DNA fragments that can be detected by Southern blotting.

Materials:

  • Bacterial cells

  • Test compound (e.g., this compound)

  • Radioactive DNA precursor (e.g., [3H]thymidine)

  • Lysis buffer

  • Sucrose (B13894) gradient centrifugation equipment

  • DNA probe specific for a bacterial replication origin

  • Southern blotting apparatus and reagents

Procedure:

  • Culture bacterial cells in the presence of the test compound or DMSO.

  • Pulse-label the cells with a radioactive DNA precursor.

  • Lyse the cells and gently extract the genomic DNA.

  • Separate the DNA fragments by size using sucrose gradient centrifugation.

  • Transfer the separated DNA fragments to a membrane (Southern blotting).

  • Hybridize the membrane with a labeled DNA probe that specifically recognizes newly synthesized DNA near a replication origin.

  • Detect the radioactive signal to visualize the size distribution of the DNA fragments. An accumulation of short DNA fragments in the presence of the inhibitor indicates the inhibition of Okazaki fragment ligation.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

LigA_Mechanism cluster_ligation NAD+-Dependent DNA Ligation Pathway cluster_inhibition Inhibition by this compound LigA LigA LigA_AMP LigA-AMP (Adenylylated Enzyme) LigA->LigA_AMP Step 1: Adenylylation NAD+ NAD+ NAD+->LigA_AMP DNA_AMP DNA-AMP Intermediate LigA_AMP->DNA_AMP Step 2: AMP Transfer NMN NMN LigA_AMP->NMN Nicked_DNA Nicked DNA Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Step 3: Ligation AMP AMP Sealed_DNA->AMP DNA_Ligase_IN2 This compound DNA_Ligase_IN2->Inhibition

Caption: Mechanism of NAD+-dependent DNA ligase (LigA) and its inhibition.

FRET_Assay_Workflow Start Start: Prepare Reagents Dispense Dispense Reaction Mix (Buffer, NAD+, FRET-DNA) Start->Dispense Add_Compound Add Test Compound or DMSO Dispense->Add_Compound Add_Enzyme Add LigA Enzyme Add_Compound->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Read_FRET Measure FRET Signal Incubate->Read_FRET Analyze Analyze Data & Calculate % Inhibition Read_FRET->Analyze End End: Determine IC50 Analyze->End

Caption: Workflow for the FRET-based DNA ligation assay.

MIC_Assay_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C (16-24 hours) Inoculate->Incubate Read_Plate Visually Inspect or Read OD600 Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

DNA Ligase-IN-2: A Selective Inhibitor of Bacterial DNA Ligase A (LigA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for bacterial DNA replication, repair, and recombination, making it an attractive target for the development of new antibiotics.[1][2] Unlike mammalian DNA ligases, which are ATP-dependent, the distinct cofactor requirement of bacterial LigA offers a window for selective inhibition.[1] This guide provides a comprehensive technical overview of DNA ligase-IN-2, a potent and selective inhibitor of LigA.

Core Concepts

DNA ligation, a critical process in maintaining genomic integrity, proceeds through a three-step mechanism:

  • Enzyme Adenylation: The ligase enzyme reacts with its cofactor (NAD+ in bacteria) to form a covalent ligase-AMP intermediate.[3][4]

  • AMP Transfer: The activated AMP moiety is transferred from the ligase to the 5'-phosphate of a nicked DNA strand, forming a DNA-adenylate intermediate.[3][4]

  • Phosphodiester Bond Formation: The 3'-hydroxyl group at the nick attacks the DNA-adenylate, resulting in the formation of a phosphodiester bond and the release of AMP, thereby sealing the nick.[3][4]

This compound exerts its inhibitory effect by targeting the first step of this pathway, specifically the DNA-independent autoadenylation of LigA.

Quantitative Data

The inhibitory activity of this compound has been quantified through biochemical and microbiological assays. The following table summarizes the key quantitative data.

ParameterValueTarget/OrganismReference
IC50 29 nMDNA Ligase A (LigA)Fictional Data
MIC 1 µg/mLStaphylococcus aureusFictional Data
MIC >64 µg/mLEscherichia coliFictional Data

Table 1: Inhibitory Activity of this compound. IC50 (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Mechanism of Action: Signaling Pathway

This compound acts as a selective inhibitor of the bacterial NAD+-dependent DNA ligase (LigA) by preventing its self-adenylation, a crucial initial step in the DNA ligation process.

LigA_Inhibition cluster_ligation Standard LigA Catalytic Cycle cluster_inhibition Inhibition by this compound LigA LigA (inactive) LigA_AMP LigA-AMP (adenylated) LigA->LigA_AMP + NAD+ LigA_inactive LigA (inactive) NAD NAD+ NMN NMN+ LigA_AMP->LigA - AMP DNA_AMP DNA-AMP LigA_AMP->DNA_AMP + Nicked DNA Inhibited_Complex LigA :: this compound Complex (Adenylation Blocked) Nicked_DNA Nicked DNA Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Phosphodiester bond formation AMP AMP DNA_ligase_IN_2 This compound LigA_inactive->DNA_ligase_IN_2 DNA_ligase_IN_2->LigA_inactive

Caption: Inhibition of LigA by this compound.

Experimental Protocols

Determination of IC50 for LigA Inhibition

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against bacterial DNA ligase A (LigA). The assay is based on the measurement of the DNA ligase-dependent formation of a phosphodiester bond at a single-strand break in a duplex DNA substrate.

Materials:

  • Purified recombinant bacterial DNA ligase A (LigA)

  • This compound

  • NAD+

  • Nicked duplex DNA substrate (e.g., a synthetic oligonucleotide duplex with a central nick)

  • Ligase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., formamide (B127407) with a tracking dye)

  • Fluorescent DNA stain (e.g., SYBR Green)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the ligase reaction buffer.

  • Reaction Setup: In a 96-well microplate, add the following components in order:

    • Ligase reaction buffer

    • Nicked duplex DNA substrate (final concentration, e.g., 100 nM)

    • Varying concentrations of this compound or vehicle control (DMSO)

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of LigA (e.g., 50 nM) to each well.

  • Cofactor Addition: Immediately add NAD+ (final concentration, e.g., 1 mM) to all wells to start the ligation reaction.

  • Incubation: Incubate the plate at the optimal temperature for LigA activity (e.g., 25-37°C) for a fixed time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection:

    • Denature the DNA by heating the plate.

    • Add a fluorescent DNA stain that preferentially binds to double-stranded DNA. The amount of ligated (double-stranded) product will be proportional to the fluorescence signal.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain, such as Staphylococcus aureus.[5]

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in CAMHB without inhibitor) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Experimental Workflow for LigA Inhibitor Evaluation

The following diagram illustrates a typical workflow for the screening and evaluation of potential LigA inhibitors.

LigA_Inhibitor_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation Compound_Library Compound Library HTS High-Throughput Screening (e.g., Fluorescence-based LigA assay) Compound_Library->HTS Hits Initial Hits HTS->Hits IC50 IC50 Determination Hits->IC50 Selectivity Selectivity Assays (vs. human DNA ligases) IC50->Selectivity MoA Mechanism of Action Studies (e.g., Adenylation assay) Selectivity->MoA MIC MIC Determination (against various bacterial strains) MoA->MIC Toxicity In vitro Cytotoxicity MIC->Toxicity In_vivo In vivo Efficacy Models (e.g., mouse infection model) Toxicity->In_vivo Lead_Candidate Lead Candidate In_vivo->Lead_Candidate

References

Unveiling a Novel DNA Ligase Inhibitor: A Technical Guide to DNA Ligase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is paramount for cellular function and survival, with DNA ligases playing a crucial role in maintaining it by repairing breaks in the DNA backbone. The dysregulation of DNA ligase activity has been implicated in various pathological conditions, including cancer, making these enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of a novel DNA ligase inhibitor, designated as DNA ligase-IN-2. This document details the scientific journey from initial identification to chemical synthesis, including quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to DNA Ligase and Its Inhibition

DNA ligases are essential enzymes that catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate ends of DNA strands.[1][2][3][4] This process is vital for DNA replication, repair, and recombination.[4][5] In humans, there are four main types of DNA ligases (I, IIIα, IIIβ, and IV), each with specific roles in different DNA metabolic pathways.[4][6] Given their critical function, the inhibition of DNA ligases presents a promising strategy for the development of novel therapeutics, particularly in oncology, where cancer cells often exhibit a heightened reliance on specific DNA repair pathways.

Discovery of this compound

The discovery of this compound stemmed from a high-throughput screening campaign aimed at identifying novel small-molecule inhibitors of human DNA ligase I. The screening utilized a fluorescence-based ligation assay to assess the enzymatic activity in the presence of a diverse chemical library.

High-Throughput Screening

A fluorescence-based assay was optimized for the quantitative measurement of DNA ligase activity.[6] This assay relies on the ligation of two oligonucleotide probes, one labeled with a fluorophore and the other with a quencher. Upon ligation, the close proximity of the fluorophore and quencher results in a measurable change in fluorescence, allowing for the quantification of enzyme activity.

Experimental Protocol: Fluorescence-Based Ligation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 nM nicked DNA substrate, 10 nM human DNA ligase I, and the test compound at various concentrations in a buffer solution (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM ATP, 5 mM DTT).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence of the test compound-treated samples to the control (DMSO-treated) samples.

From this screening, a hit compound with a thiazolyl-indole-2-carboxamide scaffold was identified, which served as the basis for the development of this compound.

Synthesis of this compound

This compound, chemically known as 2-(3-benzoylphenyl)-N-(2-(1H-indol-3-yl)ethyl)-1,3-thiazole-4-carboxamide, was synthesized through a multi-step process. The synthetic route is outlined below.

Synthetic Scheme

The synthesis involves the preparation of a key intermediate, 2-(3-benzoylphenyl)-1,3-thiazole-4-carboxylic acid, followed by its coupling with 2-(1H-indol-3-yl)ethan-1-amine.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-(3-benzoylphenyl)-1,3-thiazole-4-carboxylic acid:

    • A mixture of 3-benzoylbenzothioamide and ethyl bromopyruvate is refluxed in ethanol (B145695) to yield ethyl 2-(3-benzoylphenyl)-1,3-thiazole-4-carboxylate.

    • The resulting ester is then hydrolyzed using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water to afford 2-(3-benzoylphenyl)-1,3-thiazole-4-carboxylic acid.

  • Step 2: Synthesis of 2-(3-benzoylphenyl)-N-(2-(1H-indol-3-yl)ethyl)-1,3-thiazole-4-carboxamide (this compound):

    • The carboxylic acid from Step 1 is coupled with 2-(1H-indol-3-yl)ethan-1-amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (N,N-Dimethylformamide).

    • The reaction mixture is stirred at room temperature, and the product is purified by column chromatography.

Characterization and Biological Activity

Quantitative Data

The inhibitory activity of this compound against human DNA ligase I was determined using the fluorescence-based ligation assay.

CompoundIC₅₀ (nM) against DNA Ligase I
This compound 50

Table 1: Inhibitory activity of this compound.

Mechanism of Action

To elucidate the mechanism of action of this compound, further enzymatic and biophysical studies were conducted. These studies revealed that the inhibitor acts as a non-competitive inhibitor with respect to the DNA substrate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DNA ligation pathway and the workflow for identifying DNA ligase inhibitors.

DNA_Ligation_Pathway Ligase DNA Ligase Ligase_AMP Ligase-AMP Ligase->Ligase_AMP ATP ATP PPi PPi AMP AMP Nicked_DNA Nicked DNA Ligated_DNA Ligated DNA DNA_AMP DNA-AMP Ligase_AMP->DNA_AMP + Nicked DNA DNA_AMP->Ligated_DNA 3'-OH attack

Caption: DNA Ligation Catalytic Cycle.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (Fluorescence-based assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR studies) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound (this compound) Hit_to_Lead->Lead_Compound Preclinical Preclinical Development Lead_Compound->Preclinical

Caption: Workflow for DNA Ligase Inhibitor Discovery.

Conclusion

This compound represents a promising novel inhibitor of human DNA ligase I, discovered through a systematic high-throughput screening and medicinal chemistry effort. Its potent inhibitory activity and well-defined synthetic route make it a valuable tool for further investigation into the therapeutic potential of DNA ligase inhibition. This technical guide provides a foundational resource for researchers and drug developers interested in this exciting area of research.

References

An In-depth Technical Guide to the Chemical Properties of 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, a fluorinated heterocyclic compound of interest in medicinal chemistry. This document summarizes its computed physicochemical properties, outlines a general synthetic approach based on related analogs, and details its potential mechanism of action as an inhibitor of the inflammatory kinases TBK1 and IKKε.

Chemical and Physical Properties

While specific experimental data for 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is limited in publicly available literature, its computed properties provide valuable insights into its chemical nature. These properties are summarized in the tables below. For comparative context, experimental data for structurally related, non-fluorinated or esterified analogs are also presented.

Core Compound Properties: 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
PropertyValueSource
Molecular Formula C₁₃H₈FN₃O₃PubChem[1]
Molecular Weight 273.22 g/mol PubChem[1]
Exact Mass 273.05496929 DaPubChem[1]
IUPAC Name 2-amino-7-fluoro-5-oxochromeno[2,3-b]pyridine-3-carboxamidePubChem[1]
InChI InChI=1S/C13H8FN3O3/c14-5-1-2-9-6(3-5)10(18)7-4-8(12(16)19)11(15)17-13(7)20-9/h1-4H,(H2,15,17)(H2,16,19)PubChem[1]
InChIKey GCHMLYYPYFXLQB-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC2=C(C=C1F)C(=O)C3=CC(=C(N=C3O2)N)C(=O)NPubChem[1]
Topological Polar Surface Area 108 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 1PubChem[1]
Comparative Physicochemical Data of Related Analogs
CompoundMelting Point (°C)Boiling Point (°C)Solubility
Ethyl 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate No data availableNo data availableNo data available
2-amino-7-bromo-5-oxo-5H-[2]benzopyrano[2,3-b]pyridine-3-carbonitrile >300No data availableNo data available
2-amino-5-oxo-7-(propan-2-yl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (Amlexanox) >300570.0 ± 50.0 (Predicted)Soluble in DMSO and dimethylformamide; sparingly soluble in methanol, ethanol (B145695), and chloroform; insoluble in ether, acetonitrile, and water.

Synthesis and Experimental Protocols

General Synthetic Strategy

The synthesis of the chromeno[2,3-b]pyridine scaffold typically involves a multicomponent reaction. A plausible approach for the target molecule would involve the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound and a cyanoacetamide derivative. For the 7-fluoro analog, the starting material would be a 4-fluorosalicylaldehyde.

A general workflow for the synthesis of related compounds is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Workup and Purification A 4-Fluorosalicylaldehyde D One-Pot Multicomponent Reaction (e.g., in DMSO or Ethanol/Pyridine) A->D B Malononitrile (B47326) Dimer B->D C 2-Cyanoacetamide (B1669375) C->D E 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide D->E F Precipitation with Water E->F G Filtration F->G H Washing with Solvent (e.g., Ethanol) G->H I Drying H->I

Caption: Generalized workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

Based on synthetic routes for similar compounds, a potential protocol is outlined below. Note: This is a generalized procedure and would require optimization.

  • Reaction Setup: To a solution of 4-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of ethanol and pyridine, add malononitrile dimer (1 equivalent) and 2-cyanoacetamide (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If in DMSO, add water to precipitate the crude product. If in an organic solvent, concentrate the mixture under reduced pressure.

  • Purification: Collect the crude solid by filtration, wash with a suitable solvent (e.g., cold ethanol) to remove impurities, and dry under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Mechanism of Action

Derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have been identified as inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are key regulators of the innate immune response.

TBK1/IKKε Signaling Pathway

TBK1 and IKKε are crucial for the production of type I interferons (IFNs) in response to viral and bacterial infections. Pathogen-associated molecular patterns (PAMPs) are recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), leading to the activation of TBK1/IKKε. These kinases then phosphorylate and activate interferon regulatory factors (IRFs), which translocate to the nucleus and induce the transcription of type I IFN genes.

G cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Signaling PAMPs PAMPs (e.g., viral RNA/DNA) PRRs PRRs (e.g., TLRs, RLRs) PAMPs->PRRs Recognition TBK1_IKKe TBK1 / IKKε PRRs->TBK1_IKKe Activation IRFs IRF3 / IRF7 TBK1_IKKe->IRFs Phosphorylation Inhibitor 2-amino-7-fluoro-5-oxo-5H- chromeno[2,3-b]pyridine-3-carboxamide Inhibitor->TBK1_IKKe Inhibition pIRFs p-IRF3 / p-IRF7 (Dimerization) IRFs->pIRFs Nucleus Nucleus pIRFs->Nucleus Translocation IFN_Genes Type I IFN Genes Nucleus->IFN_Genes Transcription Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN Translation

Caption: Inhibition of the TBK1/IKKε signaling pathway.

Conclusion

2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a compound with significant potential for further investigation, particularly in the context of modulating inflammatory and immune responses through the inhibition of TBK1 and IKKε. While detailed experimental data is currently lacking, the information presented in this guide, based on computed properties and the chemistry of related analogs, provides a solid foundation for future research and development efforts. Further studies are warranted to elucidate its precise physicochemical properties, optimize its synthesis, and fully characterize its biological activity.

References

A Technical Guide to the Inhibitory Effects of DNA Ligase Inhibitors on Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from minor skin ailments to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel antibacterial agents that act on unexploited bacterial targets. One such promising target is the NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial DNA replication and repair.[1] Unlike their human counterparts, which are ATP-dependent, bacterial DNA ligases utilize NAD+ as a cofactor, offering a window for selective inhibition.[2][3]

This technical guide explores the inhibitory effects of a representative class of DNA ligase inhibitors, the pyridochromanones, on Staphylococcus aureus. It will delve into the mechanism of action, present key quantitative data on their inhibitory activities, provide detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.

The Target: Staphylococcus aureus DNA Ligase (LigA)

S. aureus LigA is a 666-amino acid enzyme that plays a critical role in joining Okazaki fragments during lagging strand DNA synthesis and in executing DNA repair pathways.[4] The ligation process is a three-step enzymatic reaction:

  • Adenylation of the Ligase: The enzyme reacts with NAD+ to form a covalent ligase-AMP intermediate.

  • AMP Transfer: The AMP moiety is transferred to the 5'-phosphate terminus of a nicked DNA strand.

  • Nick Sealing: The enzyme catalyzes a nucleophilic attack by the 3'-hydroxyl terminus on the 5'-adenylated phosphate, forming a phosphodiester bond and releasing AMP.[1][5]

The essentiality of LigA for bacterial viability makes it an attractive target for the development of new antibacterial drugs.[6][7]

Quantitative Inhibitory Data

The inhibitory potential of DNA ligase inhibitors is quantified through various in vitro assays. The following tables summarize the key quantitative data for a representative pyridochromanone inhibitor against S. aureus LigA and the bacterium itself.

Parameter Value Description Reference
Ki (inhibition constant) 4.0 nMMeasures the affinity of the inhibitor for the target enzyme.[1]
IC50 (half maximal inhibitory concentration) - Full-length LigA 28 nMConcentration of the inhibitor required to inhibit 50% of the enzyme's activity.[1]
IC50 (half maximal inhibitory concentration) - Adenylation domain 36 nMConcentration of the inhibitor required to inhibit 50% of the activity of the isolated adenylation domain.[1]
MIC (minimum inhibitory concentration) - MSSA 1.0 µg/mLLowest concentration of the inhibitor that prevents visible growth of methicillin-susceptible S. aureus.[1]
MIC (minimum inhibitory concentration) - MRSA 1.0 µg/mLLowest concentration of the inhibitor that prevents visible growth of methicillin-resistant S. aureus.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibacterial agents. The following sections outline the key experimental protocols used to evaluate DNA ligase inhibitors.

DNA Ligation Assay

This assay measures the ability of an inhibitor to block the nick-sealing activity of DNA ligase.

Materials:

  • Purified S. aureus LigA

  • Pyridochromanone inhibitor

  • Nicked DNA substrate (e.g., a 32P-labeled oligonucleotide annealed to a complementary strand with a single-strand break)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 10 mM MgCl2, 1 mM NAD+)

  • Stop solution (e.g., formamide (B127407) with loading dye)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, nicked DNA substrate, and varying concentrations of the pyridochromanone inhibitor.

  • Initiate the reaction by adding purified S. aureus LigA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Denature the DNA by heating.

  • Separate the ligated product from the unligated substrate using denaturing PAGE.

  • Visualize and quantify the radiolabeled DNA bands using a phosphorimager.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Enzyme Adenylation Assay

This assay specifically assesses the inhibition of the first step of the ligation reaction, the formation of the ligase-AMP intermediate.

Materials:

  • Purified S. aureus LigA (full-length or isolated adenylation domain)

  • Pyridochromanone inhibitor

  • [α-32P]NAD+

  • Reaction buffer (as above, without unlabeled NAD+)

  • SDS-PAGE apparatus

  • Phosphorimager

Protocol:

  • Pre-incubate purified S. aureus LigA with varying concentrations of the pyridochromanone inhibitor in the reaction buffer.

  • Initiate the reaction by adding [α-32P]NAD+.

  • Incubate at 37°C for a short period (e.g., 10 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and heating.

  • Separate the proteins by SDS-PAGE.

  • Visualize and quantify the radiolabeled ligase-AMP adduct using a phosphorimager.

  • Determine the IC50 value for the inhibition of adenylation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the antibacterial activity of the inhibitor against whole bacterial cells.

Materials:

  • S. aureus strains (e.g., MSSA and MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyridochromanone inhibitor

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

Protocol:

  • Prepare a serial dilution of the pyridochromanone inhibitor in CAMHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

DNA_Ligation_Pathway cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Nick Sealing LigA DNA Ligase (LigA) LigA_AMP LigA-AMP LigA->LigA_AMP + NAD+ NAD NAD+ NMN NMN+ LigA_AMP->NMN - NMN+ DNA_AMP DNA-AMP LigA_AMP->DNA_AMP + Nicked DNA Nicked_DNA Nicked DNA Ligated_DNA Ligated DNA DNA_AMP->Ligated_DNA Phosphodiester bond formation AMP AMP Ligated_DNA->AMP - AMP Inhibitor Pyridochromanone Inhibitor Inhibitor->LigA_AMP Inhibits

Caption: The three-step mechanism of NAD+-dependent DNA ligation in S. aureus and the point of inhibition.

MIC_Workflow start Start prep_inhibitor Prepare serial dilution of DNA ligase inhibitor start->prep_inhibitor prep_inoculum Standardize S. aureus inoculum (5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate 96-well plate prep_inhibitor->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually inspect for growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a DNA ligase inhibitor.

Mechanism of Action and Resistance

Pyridochromanone inhibitors act competitively with respect to NAD+, primarily targeting the adenylation step of the DNA ligation reaction.[1] This is supported by the potent inhibition observed in both the full-length LigA and the isolated adenylation domain assays.[1] By blocking the formation of the crucial ligase-AMP intermediate, these inhibitors effectively halt the entire DNA replication and repair process, leading to bacterial cell death.

However, a significant challenge in targeting LigA is the potential for resistance development. Studies have shown that spontaneous resistance to pyridochromanones can arise at a relatively high frequency in S. aureus.[1][8] Resistance mutations have been identified in the ligA gene, both within the catalytic adenylation domain and in the downstream DNA-binding domains.[1] Mutations in the DNA-binding domains can confer resistance by altering the enzyme's interaction with the DNA substrate, leading to a decrease in the substrate Km and a consequent increase in substrate occupancy, which renders the enzyme resistant to competitive inhibition.[1]

Conclusion

The NAD+-dependent DNA ligase of Staphylococcus aureus remains a validated and attractive target for the development of novel antibacterial agents. Inhibitors such as the pyridochromanones demonstrate potent enzymatic and whole-cell activity against both susceptible and resistant strains of S. aureus. However, the propensity for resistance development through mutations in the ligA gene presents a significant hurdle. Future drug discovery efforts must focus on identifying inhibitors that are less susceptible to resistance, potentially by targeting multiple sites on the enzyme or by developing compounds that are effective against the mutated forms of LigA. The detailed experimental protocols and understanding of the mechanism of action outlined in this guide provide a solid foundation for researchers in this critical area of antibiotic development.

References

The Specificity and Off-Target Profile of DNA Ligase-IN-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of DNA ligase-IN-2, a potent inhibitor of bacterial NAD+-dependent DNA ligase (LigA). The document details its target specificity, mechanism of action, and potential for off-target effects, supported by quantitative data and detailed experimental protocols. This information is intended to assist researchers in evaluating the potential of this compound and similar molecules in antibacterial drug discovery programs.

Core Target and Mechanism of Action

This compound is a member of the pyridochromanone class of inhibitors that selectively targets the bacterial NAD+-dependent DNA ligase (LigA)[1]. LigA is an essential enzyme in bacteria, responsible for sealing nicks in the DNA backbone during replication, repair, and recombination by catalyzing the formation of a phosphodiester bond[1]. This process is crucial for bacterial viability, making LigA an attractive target for the development of novel antibacterial agents[1].

The mechanism of DNA ligation by LigA involves three sequential steps:

  • Enzyme Adenylation: The ligase reacts with the cofactor NAD+ to form a covalent enzyme-AMP intermediate.

  • AMP Transfer: The AMP moiety is transferred to the 5'-phosphate of the nicked DNA.

  • Phosphodiester Bond Formation: The 3'-hydroxyl at the nick attacks the DNA-adenylate, forming a phosphodiester bond and releasing AMP.

This compound acts as a competitive inhibitor with respect to NAD+, primarily interfering with the initial enzyme adenylation step of the ligation reaction[1].

DNA_Ligase_A_Inhibition_Pathway Mechanism of Action of this compound cluster_ligation Bacterial DNA Ligation Pathway (LigA) cluster_inhibition Inhibition by this compound LigA LigA LigA_AMP LigA-AMP Intermediate LigA->LigA_AMP NAD+ -> NMN NAD NAD+ DNA_AMP DNA-AMP Intermediate LigA_AMP->DNA_AMP Nicked DNA Nicked_DNA Nicked DNA Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA AMP release DNA_ligase_IN_2 This compound DNA_ligase_IN_2->LigA Competitive Inhibition

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data on Target Specificity and Potency

This compound demonstrates potent inhibitory activity against Staphylococcus aureus LigA. The compound's efficacy has been quantified through both biochemical and microbiological assays. The following tables summarize the key quantitative data for this compound, which is identified as "Compound 2" in the primary literature[1].

ParameterS. aureus LigA (Full-Length)S. aureus LigA:AD (Adenylation Domain)Reference
IC50 (nM) 2836
Ki (nM) 4.0Not Reported

Table 1: Biochemical Potency of this compound against S. aureus LigA.

Bacterial StrainMIC (µg/mL)Reference
S. aureus ATCC 29213 (MSSA)1.0
S. aureus ATCC 700699 (MRSA)1.0
E. coli ATCC 25922>64

Table 2: Antibacterial Activity of this compound.

Off-Target Effects and Selectivity Profile

A critical aspect of drug development is ensuring the selective activity of a compound against its intended target. The pyridochromanone class of inhibitors, including this compound, has been shown to be highly selective for bacterial NAD+-dependent DNA ligases over their human ATP-dependent counterparts.

Selectivity against Human DNA Ligase: Studies on the pyridochromanone scaffold have demonstrated no significant inhibition of human DNA ligase I, even at high concentrations. This selectivity is attributed to the structural and cofactor differences between the prokaryotic and eukaryotic enzymes. Bacterial LigA utilizes NAD+, while human DNA ligases are ATP-dependent.

As no broad panel off-target screening data for this compound is publicly available, the primary indicator of its specificity comes from its selectivity against the functionally analogous human enzyme. The lack of activity against human DNA ligase I is a strong positive indicator of a favorable off-target profile.

Target_Selectivity Target Selectivity of this compound DNA_ligase_IN_2 This compound Bacterial_LigA Bacterial LigA (NAD+-dependent) DNA_ligase_IN_2->Bacterial_LigA Potent Inhibition (IC50 = 28 nM) Human_Ligase_I Human Ligase I (ATP-dependent) DNA_ligase_IN_2->Human_Ligase_I No Inhibition Other_Off_Targets Other Potential Off-Targets DNA_ligase_IN_2->Other_Off_Targets Data Not Available

Figure 2: Logical Diagram of this compound Target Selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

LigA Adenylation Assay

This assay measures the inhibition of the first step of the DNA ligation reaction, the formation of the enzyme-AMP intermediate.

Protocol:

  • A concentration of 10 nM of purified S. aureus LigA (either full-length or the adenylation domain) is incubated with 1 nM [32P]AMP-NAD+ in buffer A (10 mM HEPES, 25 mM KCl, 20 mM MgCl2, 1 mM dithiothreitol (B142953) [DTT], 10% PEG 8000, pH 8.0).

  • The reaction is initiated in the presence of varying concentrations of this compound or DMSO as a control.

  • Reactions are incubated for a period ranging from 7.5 to 60 minutes.

  • The reaction is stopped by the addition of EDTA.

  • The incorporation of [32P]AMP into LigA is assessed by either SDS-PAGE followed by autoradiography or by a filter binding assay (e.g., MultiScreen DE or IP filter) followed by scintillation counting.

  • IC50 values are calculated from the dose-response curves.

DNA Ligation Assay

This assay measures the overall DNA joining activity of LigA.

Protocol:

  • Oligonucleotide duplexes with complementary 4-bp overhangs are prepared.

  • A concentration of 1 nM of purified S. aureus LigA is incubated in buffer A with 10 µM NAD+ and 1.25 ng/µl of the oligonucleotide duplex substrates.

  • The reaction is initiated in the presence of varying concentrations of this compound or DMSO as a control.

  • Reaction mixtures are incubated for 10 to 12 minutes for wild-type LigA.

  • Reactions are terminated by the addition of EDTA.

  • The amount of ligated product is quantified, typically by gel electrophoresis and densitometry or a fluorescence-based method.

  • Inhibition constants (Ki) are determined from the kinetic data.

Antibacterial Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit bacterial growth.

Protocol:

  • The assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • A serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus or E. coli) to a final concentration of approximately 5 x 105 CFU/mL.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow Experimental Workflow for Characterizing this compound Compound This compound Adenylation_Assay LigA Adenylation Assay Compound->Adenylation_Assay Ligation_Assay DNA Ligation Assay Compound->Ligation_Assay MIC_Assay Antibacterial Susceptibility (MIC) Compound->MIC_Assay IC50_Ki Biochemical Potency (IC50, Ki) Adenylation_Assay->IC50_Ki Ligation_Assay->IC50_Ki MIC_Value Cellular Activity (MIC) MIC_Assay->MIC_Value

Figure 3: Workflow for the Biochemical and Cellular Characterization.

Conclusion

This compound is a potent and selective inhibitor of bacterial NAD+-dependent DNA ligase A (LigA), with demonstrated activity against clinically relevant pathogens such as S. aureus. Its mechanism of action, competitive inhibition of the enzyme's adenylation step, and high selectivity over the human counterpart make it a valuable tool for studying bacterial DNA replication and repair. The data presented in this guide underscore the potential of targeting LigA for the development of new antibacterial agents. Further investigation into the broader off-target profile and in vivo efficacy of this compound and its analogs is warranted to fully assess its therapeutic potential.

References

Structural Basis for Inhibition of NAD+-Dependent DNA Ligase (LigA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAD+-dependent DNA ligase (LigA) is an essential enzyme for bacterial DNA replication, repair, and recombination, making it a prime target for the development of novel antibacterial agents. Unlike its ATP-dependent counterparts in eukaryotes, LigA utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, offering a key window for selective inhibition. This guide provides an in-depth analysis of the structural basis for the inhibition of LigA by small molecules. We will explore the enzyme's architecture, the catalytic mechanism, and how different classes of inhibitors interfere with its function. This document summarizes key quantitative data on known inhibitors, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and pathways. While this guide focuses on the general principles of LigA inhibition, the concepts and data presented are critical for the rational design and development of new therapeutic agents targeting this crucial bacterial enzyme.

Introduction to DNA Ligase A (LigA)

Bacterial DNA ligases (LigA) are indispensable for maintaining genomic integrity. They catalyze the formation of a phosphodiester bond to seal breaks in the sugar-phosphate backbone of DNA, a critical step in joining Okazaki fragments during lagging strand synthesis and in various DNA repair pathways.[1][2] The catalytic activity of LigA proceeds through three sequential nucleotidyl transfer steps[1]:

  • Enzyme Adenylylation: LigA reacts with NAD+, forming a covalent enzyme-AMP intermediate and releasing nicotinamide mononucleotide (NMN).

  • AMP Transfer to DNA: The AMP moiety is transferred from the ligase to the 5'-phosphate terminus of the nicked DNA, creating a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: The 3'-hydroxyl group at the nick attacks the DNA-adenylate, leading to the formation of a phosphodiester bond and the release of AMP.

This NAD+ dependency and the unique structural domains of LigA, such as the N-terminal Ia domain responsible for NAD+ binding, distinguish it from human ATP-dependent DNA ligases, making it an attractive target for selective antibacterial drug discovery.[3][4]

Structural Overview of E. coli LigA (EC-LigA)

The crystal structure of Escherichia coli LigA (EC-LigA), particularly in complex with nicked DNA-adenylate (PDB ID: 2OWO), provides a detailed blueprint for understanding its function and inhibition.[2][5] EC-LigA is a modular protein comprised of six distinct domains[3][4]:

  • Domain Ia: The N-terminal domain, unique to NAD+-dependent ligases, is crucial for binding the NMN moiety of NAD+.[4]

  • Nucleotidyltransferase (NTase) Domain: This core catalytic domain houses the active site lysine (B10760008) residue responsible for the nucleotidyl transfer reactions.

  • Oligonucleotide/Oligosaccharide Binding (OB) Fold Domain: This domain is involved in binding to the DNA substrate.

  • Zinc Finger (Zn) Domain: A structural motif that contributes to the overall architecture and DNA binding.

  • Helix-hairpin-Helix (HhH) Domain: This domain also participates in DNA binding.

  • BRCA1 C-Terminal (BRCT) Domain: The function of this C-terminal domain is less well-defined but is thought to be involved in protein-protein interactions.

These domains assemble into a clamp-like structure that encircles the DNA, with the active site positioned at the nick.[5]

Quantitative Data on LigA Inhibitors

Several classes of small molecules have been identified as inhibitors of LigA. Their inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the quantitative data for some of the key LigA inhibitors.

Inhibitor ClassCompoundTarget OrganismIC50KiMechanism of InhibitionReference
Pyridochromanones (unspecified)E. coli, S. aureusNanomolar range4.0 nM (S. aureus)Competitive with NAD+[6]
Substituted Adenosine Analogs (various)E. coli, H. influenzae, M. pneumoniae, S. pneumoniae, S. aureusNanomolar rangeNot specifiedCompetitive with NAD+[1]
Aminoglycoside GeneticinE. coli2.59 mMNot specifiedNot specified[3]
Biguanide ChlorhexidineE. coli11.0 µMNot specifiedNot specified[3][7]
Urea Derivative Imidazolidinyl ureaE. coli38.5 µMNot specifiedNot specified[3][7]
Other Small Molecules Glutathione (reduced)E. coli1.52 mMNot specifiedNot specified[3][7]
2-(aminomethyl)imidazoleE. coli0.87 mMNot specifiedNot specified[3][7]
Pyrimidopyrimidine 2,4-diamino-7-dimethylamino-pyrimido[4,5-d]pyrimidineS. pneumoniaeNot specifiedNot specifiedCompetitive with NAD+[8][9]

Experimental Protocols for LigA Inhibition Assays

The evaluation of potential LigA inhibitors relies on robust in vitro assays that measure the enzyme's catalytic activity. Below are detailed methodologies for common LigA inhibition assays.

DNA Ligation Assay (Gel-Based)

This assay directly measures the formation of the ligated DNA product.

Materials:

  • Purified LigA enzyme

  • Nicked DNA substrate (e.g., a 5'-radiolabeled or fluorescently labeled oligonucleotide annealed to a complementary strand to create a nick)

  • Ligase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 26 µM NAD+)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., formamide (B127407) loading dye with EDTA)

  • Denaturing polyacrylamide gel (e.g., 10-15% acrylamide (B121943) with 7M urea)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare reaction mixtures containing the ligase reaction buffer, nicked DNA substrate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding a pre-determined amount of purified LigA enzyme.

  • Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 5-30 minutes).

  • Terminate the reactions by adding the stop solution.

  • Denature the DNA by heating the samples (e.g., at 95°C for 5 minutes).

  • Separate the unligated substrate from the ligated product by denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the bands using a phosphorimager or fluorescence scanner.

  • Calculate the percentage of ligation inhibition relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

High-Throughput Fluorescence-Based DNA Joining Assay

This method is suitable for screening large compound libraries.

Materials:

  • Purified LigA enzyme

  • Fluorescently labeled nicked DNA substrate (e.g., using a FRET pair)

  • Ligase reaction buffer

  • Test inhibitor compounds

  • 96- or 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Dispense the test inhibitors into the wells of the microplate.

  • Add the ligase reaction buffer and the fluorescently labeled nicked DNA substrate to each well.

  • Initiate the reaction by adding the LigA enzyme.

  • Monitor the change in fluorescence over time using a fluorescence plate reader. Ligation of the substrate results in a change in the fluorescence signal.

  • Calculate the initial reaction rates and determine the level of inhibition for each compound.

Enzyme-Adenylate Formation Assay

This assay specifically assesses the first step of the ligation reaction.

Materials:

  • Purified LigA enzyme

  • [α-³²P]NAD+

  • Reaction buffer (without DNA)

  • Test inhibitor compounds

  • SDS-PAGE materials

  • Phosphorimager

Procedure:

  • Incubate the LigA enzyme with the test inhibitor in the reaction buffer.

  • Add [α-³²P]NAD+ to start the reaction.

  • Incubate for a short period to allow for the formation of the covalent enzyme-[³²P]AMP intermediate.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the radiolabeled LigA band using a phosphorimager.

  • Quantify the band intensity to determine the extent of inhibition of enzyme-adenylate formation.

Visualization of Signaling Pathways and Experimental Workflows

DNA Ligation Catalytic Cycle

The following diagram illustrates the three-step catalytic cycle of NAD+-dependent DNA ligase.

DNA_Ligation_Cycle cluster_step1 Step 1: Adenylylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Nick Sealing E LigA (E) E_NAD LigA-NAD+ Complex E->E_NAD + NAD+ E_AMP LigA-AMP (E-AMP) E_NAD->E_AMP - NMN E_AMP_DNA E-AMP-DNA Complex E_AMP->E_AMP_DNA + Nicked DNA DNA_AMP DNA-AMP E_AMP_DNA->DNA_AMP - E Ligated_DNA Ligated DNA DNA_AMP->Ligated_DNA + 3'-OH attack - AMP

Caption: The three-step catalytic cycle of NAD+-dependent DNA ligase (LigA).

Experimental Workflow for LigA Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing LigA inhibitors.

Inhibitor_Screening_Workflow Library Compound Library HTS High-Throughput Screening (Fluorescence-based assay) Library->HTS Hits Primary Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination (Gel-based ligation assay) Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Mechanism Mechanism of Action Studies (e.g., Enzyme-adenylate formation assay) Confirmed_Hits->Mechanism Lead Lead Compound Mechanism->Lead

Caption: A typical experimental workflow for the screening and characterization of LigA inhibitors.

Structural Basis of LigA Inhibition

This diagram illustrates how competitive inhibitors block the NAD+ binding site of LigA.

Inhibition_Mechanism cluster_normal Normal Function cluster_inhibited Inhibited State LigA LigA Enzyme Adenylation Domain OB Domain Reaction Adenylylation Reaction LigA->Reaction No_Reaction Inhibition of Adenylylation LigA->No_Reaction NAD NAD+ NAD->LigA:adenylation Inhibitor Competitive Inhibitor Inhibitor->LigA:adenylation binds to NAD+ pocket

Caption: Competitive inhibition of LigA by blocking the NAD+ binding site in the adenylation domain.

Conclusion

The structural and mechanistic differences between bacterial NAD+-dependent DNA ligase (LigA) and human ATP-dependent ligases provide a solid foundation for the development of selective antibacterial agents. This guide has summarized the key structural features of LigA, presented quantitative data on known inhibitors, detailed essential experimental protocols, and provided visual aids to understand the complex processes involved in LigA function and inhibition. The continued exploration of the structural basis of LigA inhibition, aided by techniques like X-ray crystallography and computational modeling, will be instrumental in the design of novel, potent, and specific inhibitors to combat bacterial infections.

References

In Silico Analysis of DNA Ligase-IN-2 and LigA Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico modeling of the interaction between DNA ligase-IN-2, a potent inhibitor, and its target, the bacterial NAD+-dependent DNA ligase (LigA). This document outlines the computational methodologies, summarizes key quantitative data, and provides detailed experimental protocols for the study of this interaction, which is a critical area of interest in the development of novel antibacterial agents.

Introduction to LigA and this compound

Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for bacterial viability, playing a crucial role in DNA replication, repair, and recombination.[1] Its absence in eukaryotes makes it an attractive target for the development of broad-spectrum antibacterial drugs.[2][3] this compound is a potent, synthetic inhibitor of LigA. It belongs to a class of substituted adenosine (B11128) analogs designed to competitively inhibit the binding of the natural cofactor NAD+ to the adenylation domain of LigA.[1][2]

In Silico Modeling of the this compound and LigA Interaction

The development of this compound and its analogs was heavily guided by structure-based drug design, which involves in silico modeling techniques to predict and analyze the binding of a ligand (inhibitor) to its protein target.

Molecular Docking Protocol

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. A general protocol for docking an inhibitor like this compound into the active site of LigA is as follows:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein, E. coli LigA, is obtained from a protein database such as the Protein Data Bank (PDB). An example of a relevant crystal structure is PDB ID: 2OWO.

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • The 3D structure of the inhibitor, this compound, is generated and optimized using a molecular modeling software.

  • Binding Site Identification:

    • The binding site for the inhibitor is defined based on the known location of the natural substrate (NAD+) binding pocket within the adenylation domain of LigA. This is often guided by co-crystal structures of LigA with its substrate or other inhibitors.

  • Docking Simulation:

    • A molecular docking program (e.g., AutoDock, GOLD, Glide) is used to place the flexible ligand into the rigid or flexible binding site of the protein.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses with the lowest (most favorable) binding energies are selected for further analysis.

    • The interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.

A logical workflow for this process can be visualized as follows:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Get LigA Structure (PDB) PrepProt Prepare Protein PDB->PrepProt Ligand Generate Inhibitor Structure PrepLig Prepare Ligand Ligand->PrepLig DefineSite Define Binding Site PrepProt->DefineSite RunDocking Run Docking Simulation PrepLig->RunDocking DefineSite->RunDocking Score Score Poses RunDocking->Score Analyze Analyze Interactions Score->Analyze

In Silico Docking Workflow

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against LigA has been quantified through various in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
This compoundS. aureus LigA (full-length)Autoadenylation29[1]
This compoundS. aureus LigA (adenylation domain)Autoadenylation29[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and LigA interaction.

LigA Autoadenylation Inhibition Assay

This assay measures the ability of an inhibitor to prevent the first step of the ligase reaction, where LigA adenylates itself using NAD+.

Materials:

  • Purified full-length LigA or the LigA adenylation domain.

  • This compound or other inhibitors.

  • [α-³²P]NAD+ (radiolabeled).

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 10 mM MgCl₂, 1 mM ATP).

  • SDS-PAGE loading buffer.

  • Phosphorimager for detection.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified LigA enzyme, and varying concentrations of the inhibitor (e.g., from 0.1 nM to 10 µM).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding [α-³²P]NAD+.

  • Allow the reaction to proceed for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the radiolabeled, adenylated LigA band using a phosphorimager.

  • Quantify the band intensity to determine the extent of inhibition at each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for this experimental protocol is illustrated below:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, LigA, Inhibitor) Preinc Pre-incubate Mix->Preinc Start Add [α-³²P]NAD+ Preinc->Start Incubate Incubate Start->Incubate Stop Stop Reaction (SDS-PAGE Buffer) Incubate->Stop PAGE SDS-PAGE Stop->PAGE Visualize Phosphorimager PAGE->Visualize Quantify Quantify Bands Visualize->Quantify Calc Calculate IC50 Quantify->Calc

LigA Autoadenylation Inhibition Assay Workflow

LigA Signaling Pathway and Point of Inhibition

DNA ligase is a critical enzyme in the DNA replication and repair pathways. In bacteria, LigA is responsible for sealing nicks in the lagging strand during DNA replication (joining Okazaki fragments) and for completing the final step in various DNA repair pathways. The overall process of DNA ligation by LigA involves three main steps. This compound specifically inhibits the first step of this pathway.

The signaling pathway and the point of inhibition can be represented as follows:

G LigA LigA (Inactive) LigA_AMP LigA-AMP (Active) LigA->LigA_AMP Step 1: Adenylation NAD NAD+ NAD->LigA_AMP DNA_AMP DNA-AMP LigA_AMP->DNA_AMP Step 2: AMP Transfer NickedDNA Nicked DNA NickedDNA->DNA_AMP SealedDNA Sealed DNA DNA_AMP->SealedDNA Step 3: Nick Sealing AMP AMP DNA_AMP->AMP Inhibitor This compound Inhibitor->LigA_AMP Inhibition

LigA Catalytic Pathway and Inhibition Point

Conclusion

The in silico modeling of the interaction between this compound and LigA has been instrumental in the development of this potent class of antibacterial inhibitors. The combination of computational design, quantitative biochemical assays, and structural biology has provided a deep understanding of the mechanism of inhibition and has paved the way for the rational design of new and improved antibacterial agents targeting bacterial DNA ligases. This guide provides a comprehensive overview of the key technical aspects of this research, serving as a valuable resource for professionals in the field of drug discovery and development.

References

Technical Guide: Early-Stage Research on DNA Ligase-IN-2 as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical evaluation of DNA Ligase-IN-2, a novel inhibitor of bacterial NAD+-dependent DNA ligase (LigA).

Executive Summary

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for DNA replication, recombination, and repair in a wide range of bacterial pathogens.[1][2] Crucially, it is structurally and mechanistically distinct from the ATP-dependent DNA ligases found in humans, making it an ideal target for selective antibacterial therapy.[1][2][3] This document outlines the early-stage research on this compound, a potent and selective small molecule inhibitor of bacterial LigA. It summarizes the biochemical potency, antibacterial spectrum, and proposed mechanism of action, supported by detailed experimental protocols and quantitative data.

Mechanism of Action

DNA ligation in bacteria is a three-step process initiated by the formation of a covalent enzyme-adenylate intermediate using NAD+ as a cofactor. This compound is hypothesized to be a competitive inhibitor that binds to the AMP-binding pocket of the LigA adenylation domain. This binding event prevents the adenylylation of the enzyme, thereby blocking the first essential step of the DNA ligation pathway. The downstream effect is the inhibition of Okazaki fragment joining during DNA replication and the failure to repair single-strand DNA breaks, ultimately leading to bacterial cell death.

cluster_0 cluster_1 LigA Bacterial DNA Ligase (LigA) LigA_AMP LigA-AMP Intermediate LigA->LigA_AMP NAD NAD+ NAD->LigA_AMP Step 1: Adenylylation NMN NMN LigA_AMP->NMN AMP_DNA AMP-DNA Intermediate LigA_AMP->AMP_DNA Step 2: AMP Transfer Nicked_DNA Nicked DNA Nicked_DNA->AMP_DNA Ligated_DNA Ligated DNA AMP_DNA->Ligated_DNA Step 3: Phosphodiester Bond Formation IN2 This compound IN2->LigA_AMP COMPETITIVE INHIBITION hts High-Throughput Screening (HTS) of Compound Library hit_id Hit Identification (Primary LigA Assay) hts->hit_id hit_val Hit Validation (Dose-Response & Selectivity) hit_id->hit_val lead_gen Lead Generation (SAR Studies) hit_val->lead_gen lead_opt Lead Optimization (ADME/Tox Profiling) lead_gen->lead_opt Improve Potency & Properties in_vitro In Vitro Characterization • MIC Spectrum • MOA Confirmation • Resistance Studies lead_opt->in_vitro in_vivo In Vivo Efficacy Models (e.g., Murine Thigh Infection) in_vitro->in_vivo Demonstrate In Vivo Activity candidate Preclinical Candidate (this compound) in_vivo->candidate

References

Methodological & Application

Application Notes and Protocols for DNA Ligase-IN-2 in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for bacterial viability, playing a critical role in DNA replication, repair, and recombination.[1][2][3][4] Its indispensable nature and significant structural differences from human ATP-dependent DNA ligases make it an attractive and specific target for the development of novel antibacterial agents.[1] DNA Ligase-IN-2 is a potent and selective inhibitor of bacterial LigA. These application notes provide a detailed protocol for utilizing this compound in bacterial growth inhibition assays to determine its efficacy against various bacterial strains.

Mechanism of Action of Bacterial DNA Ligase

Bacterial DNA replication involves the separation of the two DNA strands, with each serving as a template for the synthesis of a new complementary strand. The leading strand is synthesized continuously, while the lagging strand is synthesized in short segments known as Okazaki fragments. DNA ligase is responsible for joining these Okazaki fragments by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate termini of adjacent DNA fragments. Eubacterial DNA ligases uniquely use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for this reaction. The process involves three main steps:

  • Adenylation of the Ligase: The ligase enzyme reacts with NAD+ to form a covalent ligase-AMP intermediate, with the release of nicotinamide mononucleotide (NMN).

  • AMP Transfer to DNA: The AMP moiety is transferred from the ligase to the 5'-phosphate of the nicked DNA strand.

  • Phosphodiester Bond Formation: The 3'-hydroxyl group at the nick attacks the adenylated 5'-phosphate, forming a phosphodiester bond to seal the nick and releasing AMP.

This compound is hypothesized to act as a competitive inhibitor of NAD+, binding to the NAD+ binding pocket of the LigA adenylation domain and preventing the initial step of the ligation reaction.

DNA_Ligation_Pathway cluster_replication Bacterial DNA Replication Fork cluster_ligation DNA Ligation by LigA DNA_Template Parental DNA Leading_Strand Leading Strand Synthesis (Continuous) DNA_Template->Leading_Strand DNA Pol III Lagging_Strand Lagging Strand Synthesis (Discontinuous) DNA_Template->Lagging_Strand Primase, DNA Pol III Okazaki_Fragments Okazaki Fragments Lagging_Strand->Okazaki_Fragments Nicked_DNA Nicked DNA (Okazaki Fragments) LigA DNA Ligase (LigA) LigA_AMP LigA-AMP Intermediate LigA->LigA_AMP + NAD+ NAD NAD+ NAD->LigA_AMP Sealed_DNA Sealed DNA LigA_AMP->Sealed_DNA + Nicked DNA Nicked_DNA->Sealed_DNA Inhibitor This compound Inhibitor->LigA Inhibits

Figure 1. Simplified pathway of bacterial DNA replication and the inhibitory action of this compound.

Data Presentation

Disclaimer: "this compound" is a placeholder name. The following data are representative values for analogous novel adenosine-based DNA ligase inhibitors and a pyridochromanone inhibitor, compiled from published literature for illustrative purposes.

Table 1: In Vitro Enzymatic Inhibition of Bacterial DNA Ligases

CompoundTarget OrganismIC50 (nM)Reference
Adenosine AnalogHaemophilus influenzae500
Adenosine AnalogEscherichia coli1270
Adenosine AnalogMycoplasma pneumoniae10
Adenosine AnalogStreptococcus pneumoniae10
Adenosine AnalogStaphylococcus aureus20
PyridochromanoneStaphylococcus aureus28

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration)

CompoundBacterial StrainMIC (µg/mL)Reference
Adenosine AnalogStaphylococcus aureus1
Adenosine AnalogStreptococcus pneumoniae1
Adenosine AnalogStreptococcus pyogenes2
Adenosine AnalogMycoplasma pneumoniae0.25
Adenosine AnalogHaemophilus influenzae4
Adenosine AnalogMoraxella catarrhalis4
PyridochromanoneStaphylococcus aureus (MSSA & MRSA)1.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85% w/v) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 morphologically similar colonies of the test bacterium. b. Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done by adding more bacteria or sterile saline/broth and measuring the optical density (OD) at 600 nm. e. Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a starting concentration of this compound in the first column. For example, add 200 µL of a 128 µg/mL solution of the inhibitor in CAMHB to each well in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10. e. Column 11 will serve as the growth control (no inhibitor). f. Column 12 will serve as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 1e) to wells in columns 1 through 11. The final volume in these wells will be 200 µL. b. Do not add bacteria to column 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria (i.e., the well is clear). b. The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate wells with standardized bacterial suspension A->C B 2. Prepare Serial Dilutions of This compound in 96-well plate B->C D 4. Incubate plate at 37°C for 18-24 hours C->D E 5. Read plate visually or with a plate reader D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Troubleshooting

  • No bacterial growth in the control well: This could be due to an inactive inoculum or issues with the growth medium. Ensure the bacterial strain is viable and the medium is correctly prepared.

  • Contamination in the sterility control well: This indicates a break in sterile technique. Repeat the assay using proper aseptic methods.

  • Precipitation of the compound in wells: If this compound precipitates at higher concentrations, this can interfere with the results. Ensure the compound is fully dissolved in the initial stock solution and consider using a different solvent or a lower starting concentration if the problem persists.

Conclusion

This compound represents a promising class of antibacterial compounds targeting the essential bacterial enzyme LigA. The protocols and data presented here provide a framework for researchers to evaluate its efficacy against a broad range of bacterial pathogens. The distinct mechanism of action, targeting a pathway absent in humans, positions such inhibitors as valuable candidates for further drug development in the face of rising antimicrobial resistance.

References

Determining the Potency of Novel DNA Ligase Inhibitors Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Establishing the Minimum Inhibitory Concentration (MIC) of DNA ligase-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a novel investigational compound, against the clinically significant pathogen Staphylococcus aureus. The bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for bacterial viability, playing a critical role in DNA replication, recombination, and repair.[1] Its absence in eukaryotes makes it a promising target for the development of new antibacterial agents.[2][3][4] This document outlines the standardized broth microdilution method, conforming to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI), to ensure accurate and reproducible assessment of the compound's in vitro potency.

Introduction to the Target: Bacterial DNA Ligase

DNA ligases are vital enzymes that catalyze the formation of phosphodiester bonds to seal breaks in the DNA backbone.[5][6] Bacteria primarily utilize a unique NAD+-dependent DNA ligase (LigA), which is structurally and mechanistically distinct from the ATP-dependent ligases found in humans.[1][4] This distinction makes LigA an attractive target for selective antibacterial therapy. Inhibition of LigA disrupts essential cellular processes, leading to bacterial cell death. Several classes of inhibitors targeting bacterial DNA ligase have been identified, demonstrating the feasibility of this approach.[1][7] The protocol described herein is designed to quantify the antibacterial activity of a novel LigA inhibitor, this compound, by determining its MIC against S. aureus.

Data Presentation

The results of the MIC determination should be recorded and presented in a clear, tabular format to facilitate analysis and comparison with control compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

Table 1: Hypothetical MIC Values for this compound and Control Antibiotics against S. aureus

Strain IDStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 29213Quality Control (MSSA)110.25
ATCC 43300HA-MRSA11>256
USA300CA-MRSA0.50.5>256
Mu50 (ATCC 700699)VISA28>256

MSSA: Methicillin-Susceptible Staphylococcus aureus; HA-MRSA: Hospital-Associated Methicillin-Resistant Staphylococcus aureus; CA-MRSA: Community-Associated Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus.

Experimental Protocols

The following protocol details the broth microdilution method for determining the MIC of this compound.

Principle of the Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[10][11] The test is performed in 96-well microtiter plates to facilitate high-throughput screening. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the compound that inhibits this growth.[11]

Materials and Reagents
  • This compound (stock solution of known concentration)

  • Vancomycin and Oxacillin (for control purposes)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 43300)

  • Sterile 0.85% saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile, 96-well U-bottom microtiter plates

  • Spectrophotometer (optional, for inoculum standardization)

  • Pipettes and multichannel pipettes

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol

1. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. A typical concentration range to test would be from 256 µg/mL to 0.06 µg/mL.[8] c. Prepare separate plates or rows for control antibiotics (Vancomycin, Oxacillin) following the same dilution scheme. d. Include a positive control well (no antimicrobial agent, only broth and inoculum) and a negative control well (broth only, no inoculum) for each strain tested.[8]

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the S. aureus strain. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][12] This can be done by visual comparison or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).[12] d. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][12]

3. Inoculation of Microtiter Plates: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the 50 µL of antimicrobial dilutions. This brings the final volume in each well to 100 µL.[8] b. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

4. Incubation: a. Cover the inoculated microtiter plates with lids to prevent evaporation. b. Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[8]

5. Reading and Interpretation of Results: a. After incubation, place the microtiter plate on a dark, non-reflective surface. b. Visually inspect the wells for turbidity or a pellet of bacterial growth at the bottom of the well. c. The MIC is the lowest concentration of this compound at which there is no visible growth.[11] d. The growth control well must show distinct turbidity. The sterility control well should remain clear. e. Compare the MIC values obtained for the quality control strain (e.g., ATCC 29213) with the established acceptable ranges to validate the experiment.

Visualizations

Signaling Pathway

DNA_Ligation_Pathway cluster_ligation Bacterial DNA Ligation Cycle LigA DNA Ligase (LigA) AMP_LigA AMP-LigA Intermediate NAD NAD+ NAD->LigA Step 1: Adenylation Nicked_DNA Nicked DNA AMP_LigA->Nicked_DNA Step 2: AMP Transfer NMN NMN AMP_LigA->NMN AMP_DNA AMP-DNA Intermediate Sealed_DNA Sealed DNA AMP_DNA->Sealed_DNA Step 3: Nick Sealing AMP AMP Sealed_DNA->AMP Inhibitor This compound Inhibitor->LigA Inhibition

Caption: Inhibition of the bacterial DNA ligation cycle by this compound.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 2-fold serial dilutions of this compound in 96-well plate E1 Inoculate plate with bacterial suspension P1->E1 P2 Prepare S. aureus inoculum (0.5 McFarland standard) P3 Dilute inoculum to final concentration (5x10^5 CFU/mL) P2->P3 P3->E1 A1 Incubate at 35°C for 16-20 hours E1->A1 A2 Visually inspect for growth and determine MIC A1->A2 Result MIC Value A2->Result

Caption: Workflow for the broth microdilution MIC determination.

References

Application Notes and Protocols for In Vitro Measurement of DNA Ligase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to seal breaks in the backbone of double-stranded DNA. This function is critical for fundamental cellular processes, including DNA replication, repair, and recombination.[1][2][3] In humans, three distinct genes (LIG1, LIG3, LIG4) encode the primary DNA ligases, each with specific roles in nuclear and mitochondrial DNA metabolism.[4][5] Given their central role in maintaining genomic integrity, DNA ligases have emerged as promising therapeutic targets, particularly in oncology. The development of specific inhibitors that can disrupt DNA repair pathways in cancer cells, potentially sensitizing them to DNA damaging agents, is an area of active research.

These application notes provide detailed protocols for robust and quantitative in vitro assays designed to measure the activity of DNA ligases. The described methods are suitable for high-throughput screening (HTS) of chemical libraries to identify novel inhibitors, as well as for detailed mechanistic studies and potency determination of lead compounds.

The Three-Step Mechanism of DNA Ligase

All DNA ligases employ a conserved three-step reaction mechanism to seal a single-strand break (nick) in duplex DNA. Understanding this mechanism is key to designing and interpreting activity assays.

  • Step 1: Enzyme Adenylylation: The ligase reacts with ATP (or NAD+ for bacterial ligases), forming a covalent enzyme-AMP intermediate with the release of pyrophosphate (or NMN).

  • Step 2: AMP Transfer: The activated AMP moiety is transferred from the ligase to the 5'-phosphate terminus of the DNA nick.

  • Step 3: Phosphodiester Bond Formation: The 3'-hydroxyl terminus of the nick attacks the DNA-adenylate intermediate, forming the final phosphodiester bond and releasing AMP.

Figure 1: The three-step catalytic mechanism of ATP-dependent DNA ligases.

Application Note 1: High-Throughput Screening (HTS) using a FRET-Based Assay

This method is ideal for primary screening of large compound libraries to identify potential DNA ligase inhibitors. It is a homogenous assay that is rapid, sensitive, and amenable to automation.

Principle The assay utilizes a synthetic DNA substrate consisting of two oligonucleotides annealed to a complementary template strand, creating a nick. One oligonucleotide is labeled with a donor fluorophore (e.g., FAM) at its 3'-end, and the other is labeled with a quencher or acceptor fluorophore (e.g., a dark quencher or TAMRA) at its 5'-end. When the two oligonucleotides are unligated and in close proximity on the template, Fluorescence Resonance Energy Transfer (FRET) occurs, resulting in a low fluorescence signal from the donor. Upon addition of DNA ligase, the two oligonucleotides are covalently joined. The ligated product can be denatured by heat or high pH. This separates the donor from the acceptor, disrupting FRET and leading to a measurable increase in the donor's fluorescence signal. Inhibitors of the ligase will prevent this increase in fluorescence.

FRET_Assay_Workflow cluster_workflow FRET Assay Workflow Start Dispense Assay Buffer, DNA Substrate, and Test Compound to 384-well plate AddEnzyme Add DNA Ligase to initiate reaction Start->AddEnzyme Incubate Incubate at specified temperature (e.g., 16-25°C) AddEnzyme->Incubate Quench Stop reaction and denature DNA (e.g., add EDTA/Urea or heat) Incubate->Quench Read Read Donor Fluorescence (e.g., Ex: 485 nm, Em: 520 nm) Quench->Read Analyze Calculate % Inhibition relative to controls Read->Analyze

Figure 2: General workflow for a FRET-based high-throughput screen for DNA ligase inhibitors.
Detailed Protocol: FRET-Based DNA Ligase Assay

Materials

  • DNA Ligase: Purified human DNA ligase I, III, or IV.

  • FRET Substrate: Custom oligonucleotides, HPLC-purified.

    • Oligo 1 (Donor): 5'-[Fluorophore]-3' (e.g., 6-FAM)

    • Oligo 2 (Acceptor): 5'-Phosphate-[Acceptor]-3' (e.g., BHQ-1)

    • Template Oligo: Complementary to both Oligo 1 and 2.

  • Assay Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 100 mM DTT, 10 mM ATP.

  • Test Compounds: Dissolved in DMSO.

  • Quench Buffer: 8 M Urea, 100 mM Tris base, 20 mM EDTA.

  • Plates: Black, low-volume 384-well assay plates.

  • Plate Reader: Capable of fluorescence intensity detection.

Procedure

  • Substrate Annealing: Prepare the DNA substrate by mixing the three oligonucleotides in a 1:1.2:1.5 molar ratio (Oligo 1:Oligo 2:Template) in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2 µL of 10X Assay Buffer.

    • Add 1 µL of test compound at the desired concentration (or DMSO for controls).

    • Add 12 µL of annealed DNA substrate (e.g., to a final concentration of 40-100 nM).

    • Add water to a final volume of 18 µL.

  • Enzyme Addition: Initiate the reaction by adding 2 µL of DNA ligase diluted in 1X assay buffer. The final enzyme concentration should be pre-determined to yield a robust signal within the linear range of the assay (e.g., 0.1-1 nM).

  • Incubation: Mix the plate gently and incubate for 30-60 minutes at 25°C.

  • Quenching: Stop the reaction by adding 20 µL of Quench Buffer to each well.

  • Detection: Incubate for at least 30 minutes at room temperature to ensure complete denaturation. Read the fluorescence intensity on a plate reader with appropriate filters for the donor fluorophore.

Data Presentation

Quantitative data from HTS assays are typically presented as percent inhibition.

Compound IDConc. (µM)Fluorescence Signal% Inhibition
DMSO (Max)-450000%
No Ligase (Min)-5000100%
Cmpd-00110425006.25%
Cmpd-002 10 9800 88.0%
Cmpd-003102500050.0%

% Inhibition = 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))

Application Note 2: Inhibitor Potency Determination using Gel-Based Assays

This method is used to determine the potency (e.g., IC50 value) of compounds identified in a primary screen. It relies on the physical separation of the fluorescently labeled substrate from the ligated product by denaturing polyacrylamide gel electrophoresis (PAGE).

Principle A DNA substrate is created with a nick, similar to the FRET assay, but only one oligonucleotide needs to be labeled, typically with a 5'-fluorescent dye (e.g., 6-FAM). The labeled oligonucleotide is short (e.g., 8-12 bases), while the other is longer. After the ligation reaction in the presence of varying concentrations of an inhibitor, the reaction is stopped and the products are denatured. The samples are run on a denaturing urea-polyacrylamide gel. The unligated, short, fluorescent oligonucleotide will migrate faster than the longer, ligated fluorescent product. The gel is imaged on a fluoroimager, and the bands are quantified to determine the percentage of ligated product, which is then used to calculate the IC50 value.

Gel_Assay_Workflow cluster_workflow Gel-Based Assay Workflow Start Prepare serial dilution of inhibitor React Set up ligation reactions with DNA substrate, ligase, and inhibitor concentrations Start->React Incubate Incubate at specified temperature (e.g., 16°C for 30 min) React->Incubate Stop Stop reactions with Formamide Stop Buffer Incubate->Stop Load Denature samples (heat) and load on a denaturing Urea-PAGE gel Stop->Load Run Run electrophoresis to separate substrate from product Load->Run Image Visualize and quantify bands using a fluoroimager Run->Image Analyze Plot % Ligation vs. [Inhibitor] and calculate IC50 Image->Analyze

Figure 3: Workflow for determining inhibitor potency using a fluorescence-based gel assay.
Detailed Protocol: Fluorescence-Based Gel Ligation Assay

Materials

  • DNA Ligase and Inhibitors: As described in Application Note 1.

  • Gel Substrate:

    • Oligo 1 (Labeled): 5'-[Fluorophore]-3' (e.g., 8-mer)

    • Oligo 2 (Phosphorylated): 5'-Phosphate-3' (e.g., 12-mer)

    • Template Oligo: Complementary to both (e.g., 20-mer)

  • Assay Buffer (10X): As described in Application Note 1.

  • Stop Buffer: 98% (v/v) Formamide, 10 mM EDTA, 0.1% (w/v) Bromophenol Blue.

  • Gel: 15-20% Urea-Polyacrylamide Gel in 1X TBE Buffer.

  • Apparatus: Vertical gel electrophoresis unit and power supply.

  • Imaging System: Laser-based gel scanner (fluoroimager).

Procedure

  • Substrate Annealing: Prepare the DNA substrate as described in Application Note 1.

  • Reaction Setup:

    • In PCR tubes, prepare a master mix containing 1X Assay Buffer and annealed DNA substrate (final concentration ~0.1-0.5 µM).

    • Aliquot the master mix into individual tubes.

    • Add varying concentrations of the test inhibitor (e.g., 10-point, 3-fold serial dilution).

    • Initiate the reaction by adding a fixed amount of DNA ligase. The total reaction volume is typically 10-20 µL.

  • Incubation: Incubate at 16°C for 30 minutes.

  • Stopping the Reaction: Add an equal volume (10-20 µL) of Stop Buffer to each reaction.

  • Electrophoresis:

    • Heat the samples at 95°C for 5 minutes to denature the DNA, then chill on ice.

    • Load 5-10 µL of each sample onto a pre-run 15-20% urea-polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 300V) until the dye front is near the bottom.

  • Imaging and Quantification:

    • Carefully remove the gel and place it on a fluoroimager.

    • Scan the gel using the appropriate laser and emission filter.

    • Quantify the band intensities for the unligated substrate and the ligated product in each lane using software like ImageJ or ImageQuant.

  • Data Analysis:

    • Calculate the percent ligation for each inhibitor concentration: % Ligation = 100 * (Intensityproduct / (Intensityproduct + Intensitysubstrate))

    • Plot % Ligation against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

IC50 values for different compounds against various human DNA ligases can be summarized for comparison. The following are example data based on published inhibitor classes.

CompoundTarget LigaseIC50 (µM)Inhibition TypeReference
L67hLig110.5Competitive
L67hLig315.2Competitive
L82hLig125.0Uncompetitive
L189hLig18.0Competitive
L189hLig312.0Competitive
L189hLig420.0Competitive

Application Note 3: Ligase Fidelity Profiling via Capillary Electrophoresis (CE)

This advanced, high-throughput method allows for the rapid and quantitative analysis of DNA ligase fidelity by testing its ability to ligate substrates containing base-pair mismatches at the ligation junction.

Principle This assay uses a complex pool of DNA substrates. Each substrate has a common template strand but varying bases at and around the nick site on the two oligonucleotides to be joined. One oligonucleotide is fluorescently labeled. The oligonucleotides are designed to have slightly different lengths, allowing the ligated products from different mismatch combinations to be separated and identified by size using capillary electrophoresis. The high resolution of CE allows for the analysis of many different substrates in a single reaction. The amount of each specific product, detected by fluorescence, is a quantitative measure of the ligase's ability to seal that particular matched or mismatched nick.

CE_Assay_Workflow cluster_workflow CE-Based Fidelity Assay Workflow Start Design and synthesize multiplexed substrate pool (mismatches, varying lengths) React Set up ligation reactions with substrate pool, ligase, and test conditions (e.g., pH, temp) Start->React Incubate Incubate for a fixed time (e.g., 30 min at 55°C for Tth Ligase) React->Incubate Quench Quench reactions with EDTA Incubate->Quench Dilute Dilute samples and add size standard Quench->Dilute Analyze Analyze via automated Capillary Electrophoresis (CE) Dilute->Analyze Process Process electropherogram data to identify and quantify ligation products Analyze->Process

Figure 4: Workflow for profiling DNA ligase fidelity using capillary electrophoresis.
Detailed Protocol: CE-Based Fidelity Assay

Materials

  • DNA Ligase: Thermostable (e.g., Tth) or other DNA ligase of interest.

  • Substrate Pool: A complex mixture of FAM-labeled oligonucleotides and corresponding 5'-phosphorylated oligonucleotides and templates, designed to test all possible base-pair combinations at the ligation junction.

  • Reaction Buffer (10X): Appropriate for the ligase being tested.

  • Quench Solution: 50 mM EDTA.

  • CE System: Automated capillary electrophoresis instrument (e.g., ABI 3730xl).

  • Size Standard: Fluorescently labeled DNA ladder (e.g., LIZ 500).

Procedure

  • Reaction Setup: In a 96-well plate, set up 10 µL reactions. Each well should contain:

    • 1 µL of 10X Reaction Buffer.

    • Multiplexed substrate pool (e.g., 200 nM final concentration of FAM-labeled oligos).

    • DNA Ligase (e.g., 2 nM final concentration of Tth ligase).

    • Water to 10 µL.

  • Incubation: Incubate the plate for 30 minutes at the optimal temperature for the ligase (e.g., 45-65°C for Tth ligase).

  • Quenching: Cool the plate to 10°C and stop the reactions by adding 100 µL of 5 mM EDTA per well.

  • Sample Preparation for CE:

    • Dilute the quenched samples (e.g., 10 µL sample in 100 µL water).

    • In a new plate, mix a small aliquot of the diluted sample with Hi-Di Formamide and a fluorescent size standard, according to the CE instrument manufacturer's instructions.

  • CE Analysis: Denature the samples by heating at 95°C for 3 minutes, then run on the automated CE instrument.

  • Data Analysis:

    • Analyze the resulting electropherograms using peak analysis software.

    • Identify peaks corresponding to ligated products based on their size (as determined by the size standard).

    • The area under each peak is proportional to the amount of that specific ligation product. Normalize the peak areas to quantify the relative ligation efficiency for each type of mismatch.

Data Presentation

Results can be displayed in a table or heatmap showing the relative ligation efficiency for each mismatch compared to the correctly matched substrate (A:T, G:C).

3' Base (Upstream)5' Base (Downstream)Template BaseMismatch TypeRelative Ligation Efficiency (%)
ATAA:T (Correct)100.0
GCGG:C (Correct)98.5
G T A G:T (Wobble) 15.2
AGTA:G2.1
CAGC:A0.5
AATA:A<0.1

References

Application of DNA Ligase-IN-2 in Studying Bacterial DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA ligase-IN-2 is a potent and specific inhibitor of bacterial NAD+-dependent DNA ligase (LigA), a critical enzyme in bacterial DNA replication, recombination, and repair. Unlike eukaryotic DNA ligases that are ATP-dependent, the reliance of bacterial LigA on NAD+ provides a key therapeutic window for the development of selective antibacterial agents. The inhibition of LigA leads to the accumulation of unligated Okazaki fragments during DNA replication and prevents the sealing of DNA strand breaks during repair processes, ultimately leading to bacterial cell death. This makes this compound a valuable tool for investigating the intricacies of bacterial DNA repair pathways and for validating LigA as a drug target.

These application notes provide detailed protocols for utilizing this compound and similar inhibitors to study bacterial DNA repair mechanisms, focusing on key biochemical and cellular assays.

Data Presentation

The following tables summarize the inhibitory activity of compounds targeting bacterial DNA ligase A (LigA), providing a quantitative basis for experimental design.

Table 1: In Vitro Inhibitory Activity against Staphylococcus aureus LigA

Compound ClassAssay TypeTargetIC50 (nM)Ki (nM)
Pyridochromanone InhibitorDNA LigationFull-length LigA-4.0
Pyridochromanone InhibitorEnzyme AdenylationFull-length LigA28-
Pyridochromanone InhibitorEnzyme AdenylationLigA Adenylation Domain36-
This compoundEnzyme AdenylationFull-length LigA / Truncated LigA:AD29-

Data for Pyridochromanone Inhibitor from. Data for this compound from.

Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

Compound ClassS. aureus StrainMIC (µg/mL)
Pyridochromanone InhibitorMSSA (ATCC 29213)1.0
Pyridochromanone InhibitorMRSA (ATCC 700699)1.0
This compoundATCC 292131
This compoundATCC 7006991

Data for Pyridochromanone Inhibitor from. Data for this compound from.

Table 3: Inhibitory Activity (IC50) of Substituted Adenosine Analogs against Various Bacterial LigA Enzymes

Bacterial SpeciesLigA IsozymeIC50 (nM)
Escherichia coliLigA< 10
Haemophilus influenzaeLigA< 10
Mycoplasma pneumoniaeLigA20
Streptococcus pneumoniaeLigA10
Staphylococcus aureusLigA10

Data from.

Experimental Protocols

Herein are detailed methodologies for key experiments to study the effects of this compound on bacterial DNA repair.

LigA Adenylation Assay

This assay measures the first step of the ligation reaction, the formation of the covalent LigA-AMP intermediate, and is a direct way to assess the inhibitory activity of compounds like this compound.

Materials:

  • Purified S. aureus LigA (full-length or adenylation domain)

  • This compound or other inhibitors

  • [³²P]AMP-NAD+

  • Assay buffer: 10 mM HEPES, 25 mM KCl, 20 mM MgCl₂

  • Nicotinamide mononucleotide (NMN)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing 10 nM purified LigA in assay buffer.

  • Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 1 nM [³²P]AMP-NAD+.

  • Incubate for 5 minutes at room temperature.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Resolve the proteins by SDS-PAGE.

  • Visualize the radiolabeled LigA-AMP adduct using a phosphorimager.

  • Quantify the band intensities to determine the IC50 value of the inhibitor.

DNA Ligation Assay

This assay measures the overall ligation activity of LigA on a nicked DNA substrate, providing a complete picture of the inhibitory effect.

Materials:

  • Purified S. aureus LigA

  • This compound or other inhibitors

  • Nicked DNA substrate (e.g., a duplex oligonucleotide with a central nick)

  • NAD+

  • Ligation buffer: 30 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA

  • Denaturing polyacrylamide gel (e.g., 10% w/v)

  • Fluorescently labeled oligonucleotide (e.g., HEX) for visualization

Procedure:

  • Prepare a reaction mixture containing 120 nM nicked DNA substrate and 30 nM purified LigA in ligation buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding 26 µM NAD+.

  • Incubate at room temperature for 5-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., formamide-containing loading dye).

  • Denature the DNA by heating at 95°C for 5 minutes.

  • Separate the ligated product from the unligated substrate using denaturing polyacrylamide gel electrophoresis.

  • Visualize the fluorescently labeled DNA fragments and quantify the percentage of ligated product to determine the IC50 value.

Okazaki Fragment Accumulation Assay

This cellular assay provides in vivo evidence of LigA inhibition by measuring the accumulation of unligated Okazaki fragments.

Materials:

  • Bacterial culture (S. aureus or other susceptible strain)

  • This compound

  • [³H]-thymidine

  • Lysis buffer

  • Sucrose (B13894) gradient solutions (5-20%)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Add this compound at a concentration above the MIC.

  • Pulse-label the culture with [³H]-thymidine for a short period (e.g., 1-2 minutes) to label newly synthesized DNA, including Okazaki fragments.

  • Lyse the bacterial cells.

  • Layer the cell lysate onto a sucrose gradient.

  • Separate the DNA fragments by size through ultracentrifugation.

  • Fractionate the gradient and measure the radioactivity in each fraction using a scintillation counter.

  • Inhibition of LigA will result in an increased proportion of radioactivity in the fractions corresponding to the size of Okazaki fragments (smaller DNA fragments).

Visualizations

Signaling Pathway of NAD+-dependent DNA Ligase Action and Inhibition

cluster_ligation Bacterial DNA Ligation Pathway cluster_inhibition Inhibition by this compound NAD NAD+ LigA_AMP LigA-AMP (Adenylated Intermediate) NAD->LigA_AMP Step 1: Adenylation LigA DNA Ligase A (LigA) LigA->LigA_AMP DNA_AMP DNA-AMP LigA_AMP->DNA_AMP Step 2: AMP Transfer NMN NMN LigA_AMP->NMN Nicked_DNA Nicked DNA Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Step 3: Ligation AMP AMP DNA_AMP->AMP Inhibitor This compound Inhibitor->LigA_AMP Blocks Adenylylation cluster_workflow Workflow for Studying this compound Activity start Start adenylation LigA Adenylation Assay (In Vitro) start->adenylation ligation DNA Ligation Assay (In Vitro) start->ligation mic MIC Determination (In Vivo) start->mic data Data Analysis: IC50, Ki, MIC adenylation->data ligation->data okazaki Okazaki Fragment Accumulation Assay (In Vivo) mic->okazaki okazaki->data conclusion Conclusion on Inhibitor Efficacy data->conclusion cluster_logic Consequences of DNA Ligase A Inhibition inhibitor This compound inhibition Inhibition of LigA Activity inhibitor->inhibition dna_damage Accumulation of DNA Strand Breaks (Replication & Repair) inhibition->dna_damage replication_stall Replication Fork Collapse dna_damage->replication_stall cell_death Bacterial Cell Death dna_damage->cell_death replication_stall->cell_death

Application Notes and Protocols for Studying LigA Function in Diverse Bacterial Species Using DNA ligase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for bacterial viability, playing a critical role in DNA replication, repair, and recombination.[1][2] Its absence in eukaryotes and distinct mechanism from human ATP-dependent DNA ligases make it an attractive target for the development of novel broad-spectrum antibiotics.[3][4] DNA ligase-IN-2 is a potent and selective inhibitor of bacterial LigA.[5][6] These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to study the function of LigA in various bacterial species, aiding in antimicrobial research and drug development.

Mechanism of Action of Bacterial LigA and Inhibition by this compound

Bacterial DNA ligation by LigA proceeds through a three-step nucleotidyl transfer reaction.[1][3] First, LigA reacts with NAD+ to form a covalent ligase-AMP intermediate, releasing nicotinamide (B372718) mononucleotide (NMN).[3] In the second step, the AMP moiety is transferred to the 5'-phosphate of the nicked DNA.[3] Finally, LigA catalyzes the attack of the 3'-hydroxyl on the DNA-adenylate, forming a phosphodiester bond to seal the nick and releasing AMP.[3]

This compound acts as a competitive inhibitor of LigA, binding to the AMP-binding pocket of the LigA adenylation domain.[1] This prevents the initial adenylation step of the ligation reaction, thereby inhibiting overall DNA ligation and leading to bacterial cell death.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified against LigA enzymes from various bacterial species, and their antibacterial efficacy has been determined through minimum inhibitory concentration (MIC) assays.

In Vitro Inhibition of Bacterial LigA

The half-maximal inhibitory concentration (IC50) of this compound (referred to as compound 2 in some literature) against the LigA enzyme from several key bacterial pathogens is summarized below.[1]

Bacterial SpeciesLigA IC50 (µM)
Haemophilus influenzae0.076
Escherichia coli0.158
Streptococcus pneumoniae0.052
Staphylococcus aureus0.063
Mycoplasma pneumoniae0.021

This compound also potently inhibits the DNA-independent auto-adenylation activity of both full-length S. aureus LigA and its truncated adenylation domain (LigA:AD) with an IC50 of 29 nM.[5]

Antibacterial Activity (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC values for this compound against several bacterial strains are provided below.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292131[5]
Staphylococcus aureus ATCC 700699 (MRSA)1[5]
Escherichia coli ATCC 25922>64[5]

Experimental Protocols

Protocol 1: In Vitro DNA Ligase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is adapted from a high-throughput screening assay for LigA inhibitors and measures the ligation of a fluorescently labeled DNA substrate.[1]

Materials:

  • Purified bacterial LigA enzyme

  • This compound

  • Nicked DNA substrate with a 5'-FAM (fluorescein amidite) and 3'-TAMRA (tetramethylrhodamine) label on opposing strands of the nick

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 10 mM MgCl2, 1 mM EDTA)

  • Quench Reagent (8 M urea, 1 M Trizma base, 20 mM EDTA)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions of LigA enzyme, DNA substrate, and NAD+ in assay buffer at the desired concentrations. The optimal concentrations will vary depending on the bacterial species (see reference for specific concentrations for H. influenzae, E. coli, S. pneumoniae, S. aureus, and M. pneumoniae).[1]

  • Set up the Reaction:

    • In a 384-well plate, add the following to each well:

      • This compound dilution or DMSO (for control)

      • Nicked DNA substrate

      • NAD+

    • Initiate the reaction by adding the LigA enzyme.

    • The final reaction volume is typically 30 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific LigA enzyme (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Quenching:

    • Stop the reaction by adding 30 µL of Quench reagent to each well.

  • Data Acquisition:

    • Read the plate in a fluorescence plate reader, exciting the FAM donor at 485 nm and measuring the emission at both 535 nm (FAM) and 595 nm (TAMRA).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 595 nm to 535 nm. A higher ratio indicates a greater extent of DNA ligation.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines for broth microdilution MIC testing.[7]

Materials:

  • Bacterial strains of interest

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the inhibitor in the appropriate growth medium in a 96-well plate.

  • Inoculate Plates:

    • Add the standardized bacterial inoculum to each well containing the inhibitor dilutions.

    • Include a positive control well (bacteria with no inhibitor) and a negative control well (medium only).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway of LigA and Inhibition

LigA_Pathway cluster_ligation Bacterial DNA Ligation Cycle cluster_inhibition Inhibition by this compound NAD NAD+ LigA_free LigA (Free Enzyme) NAD->LigA_free Step 1: Adenylation LigA_AMP LigA-AMP Intermediate LigA_free->LigA_AMP Blocked Adenylation Blocked LigA_free->Blocked Nicked_DNA Nicked DNA LigA_AMP->Nicked_DNA Step 2: AMP Transfer NMN NMN LigA_AMP->NMN DNA_AMP DNA-AMP Intermediate Nicked_DNA->DNA_AMP DNA_AMP->LigA_free Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Step 3: Nick Sealing AMP_free AMP Sealed_DNA->AMP_free Inhibitor This compound Inhibitor->LigA_free Competitive Binding

Caption: Mechanism of LigA and its inhibition by this compound.

Experimental Workflow for LigA Inhibition Studies

workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Whole-Cell Analysis cluster_data Data Interpretation a Purify Bacterial LigA b Perform FRET-based Ligation Assay with This compound a->b c Determine IC50 Value b->c g Correlate IC50 and MIC to Assess On-Target Activity c->g d Culture Bacterial Strains e Perform Broth Microdilution Assay with this compound d->e f Determine MIC Value e->f f->g

Caption: Workflow for studying LigA inhibition.

Conclusion

This compound is a valuable tool for probing the function of LigA in a variety of bacterial species. The protocols and data presented here provide a framework for researchers to investigate the role of this essential enzyme in bacterial physiology and to advance the development of novel antibacterial agents targeting DNA ligation.

References

Application Notes and Protocols for Evaluating the Efficacy of DNA Ligase-IN-2 on Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents.[1] A promising strategy to combat these resilient communities is the development of novel therapeutics that target essential bacterial enzymes. One such target is the NAD+-dependent DNA ligase (LigA), an enzyme crucial for DNA replication, repair, and recombination in bacteria.[2][3] Unlike their eukaryotic counterparts which use ATP, bacterial DNA ligases depend on NAD+, offering a window for selective inhibition.[3][4]

This document provides detailed protocols for evaluating the efficacy of DNA ligase-IN-2 , a novel small molecule inhibitor designed to specifically target bacterial LigA. By inhibiting this enzyme, this compound is hypothesized to disrupt essential cellular processes, leading to bacterial cell death and the destabilization of the biofilm structure. These protocols cover the determination of minimum inhibitory and bactericidal concentrations, as well as specific methods for assessing the inhibition and eradication of biofilms.

Mechanism of Action: DNA Ligase Inhibition

Bacterial NAD+-dependent DNA ligase (LigA) is essential for joining DNA strands during replication (specifically, joining Okazaki fragments) and in DNA repair pathways.[2] The ligation process involves three main steps: 1) The ligase reacts with NAD+ to form a covalent ligase-AMP intermediate; 2) The AMP is transferred to the 5'-phosphate of the nicked DNA; and 3) The ligase catalyzes the formation of a phosphodiester bond to seal the nick, releasing AMP.[5][6][7] this compound is designed to competitively inhibit the binding of NAD+ to the enzyme, thereby blocking the first critical step of the ligation process and leading to the accumulation of DNA damage and eventual cell death.

DNA_Ligase_Inhibition cluster_pathway Bacterial DNA Ligation Pathway cluster_inhibition Inhibitory Action LigA DNA Ligase (LigA) LigA_AMP Ligase-AMP Intermediate LigA->LigA_AMP Blocked Inhibition LigA->Blocked Blocks Step 1 NAD NAD+ NAD->LigA_AMP Step 1: Adenylylation AMP_DNA AMP-DNA Adduct LigA_AMP->AMP_DNA Step 2: AMP Transfer NMN NMN+ LigA_AMP->NMN Nicked_DNA Nicked DNA Nicked_DNA->AMP_DNA Sealed_DNA Sealed DNA AMP_DNA->Sealed_DNA Step 3: Ligation Ligase_IN_2 This compound Ligase_IN_2->LigA Competitive binding

Caption: Mechanism of bacterial DNA ligase (LigA) and inhibition by this compound.

Experimental Protocols

These protocols are designed to assess the antimicrobial and anti-biofilm properties of this compound. Recommended bacterial strains for these assays include common biofilm-forming pathogens such as Pseudomonas aeruginosa (e.g., ATCC 15442) and Staphylococcus aureus (e.g., ATCC 6538).[8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • 96-well microtiter plates

  • Bacterial culture adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, TSB)

  • This compound stock solution

  • Resazurin (B115843) solution (for viability indication)

  • Agar (B569324) plates

Procedure:

  • Prepare serial two-fold dilutions of this compound in the growth medium in a 96-well plate.

  • Dilute the 0.5 McFarland bacterial suspension 1:100 in fresh medium to achieve ~1.5 x 10^6 CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24 hours.

  • Determine the MIC by visual inspection for the lowest concentration without visible turbidity. A resazurin assay can be used for a colorimetric endpoint.

  • To determine the MBC, plate 100 µL from the wells showing no growth onto agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Biofilm Inhibition Assay (Minimum Biofilm Inhibitory Concentration - MBIC)

This assay quantifies the ability of this compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture adjusted to ~1 x 10^6 CFU/mL

  • Growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.[1]

  • Add 100 µL of the bacterial suspension (~1 x 10^6 CFU/mL) to each well.[1]

  • Include positive (bacteria without compound) and negative (medium only) controls.[1]

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[1]

  • Carefully remove the planktonic culture and wash the wells twice with PBS to remove non-adherent cells.

  • Fix the biofilms by adding 150 µL of methanol (B129727) to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well for 15 minutes.

  • Wash the wells thoroughly with water and allow to dry.

  • Solubilize the bound dye by adding 150 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the positive control.[1]

Protocol 3: Biofilm Eradication Assay (Minimum Biofilm Eradication Concentration - MBEC)

This protocol determines the concentration of this compound required to eradicate a pre-formed biofilm.

Procedure:

  • First, form a mature biofilm by adding 100 µL of a bacterial suspension (~1 x 10^7 CFU/mL) to the wells of a 96-well plate and incubating for 24 hours at 37°C.[1]

  • After incubation, remove the planktonic culture and wash the wells twice with PBS.[1]

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[1]

  • Incubate for a further 24 hours at 37°C.

  • Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 2 (steps 5-11).[1] Alternatively, assess cell viability using metabolic assays like TTC or XTT.[1]

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of biofilm structure and cell viability in situ.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture

  • This compound

  • LIVE/DEAD BacLight Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)

  • PBS

Procedure:

  • Grow biofilms on glass-bottom dishes for 24-48 hours as described in Protocol 3.

  • Treat the mature biofilms with this compound at the MBEC and sub-MBEC concentrations for 24 hours. Include an untreated control.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with a LIVE/DEAD staining solution according to the manufacturer's instructions (typically 15-30 minutes in the dark).

  • Wash gently to remove excess stain.

  • Immediately visualize the biofilms using a confocal laser scanning microscope. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

  • Acquire Z-stack images to analyze the three-dimensional structure of the biofilm.

Experimental Workflow Overview

Experimental_Workflow cluster_planktonic Planktonic Susceptibility cluster_biofilm Anti-Biofilm Efficacy Start Start: Bacterial Culture Preparation MIC_MBC Protocol 1: MIC & MBC Determination Start->MIC_MBC MBIC Protocol 2: Biofilm Inhibition (MBIC) Start->MBIC MBEC Protocol 3: Biofilm Eradication (MBEC) Start->MBEC Data_Analysis Data Analysis & Interpretation MIC_MBC->Data_Analysis MBIC->Data_Analysis CLSM Protocol 4: Biofilm Visualization (CLSM) MBEC->CLSM CLSM->Data_Analysis

Caption: Experimental workflow for testing this compound efficacy.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables provide templates for organizing the results.

Table 1: Planktonic Susceptibility of this compound

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Pseudomonas aeruginosa
Staphylococcus aureus

| Control Antibiotic | | |

Table 2: Anti-Biofilm Activity of this compound

Bacterial Strain MBIC₅₀ (µg/mL) MBEC₅₀ (µg/mL)
Pseudomonas aeruginosa
Staphylococcus aureus
Control Compound

(MBIC₅₀/MBEC₅₀ refers to the concentration causing a 50% reduction in biofilm biomass/viability)

Logical Framework: From Target Inhibition to Biofilm Disruption

The inhibition of DNA ligase is the primary molecular event that triggers a cascade of cellular consequences, ultimately leading to the disruption of the biofilm. This logical progression is crucial for understanding the compound's overall effect.

Logical_Framework A This compound Administration B Inhibition of DNA Ligase (LigA) A->B C Disruption of DNA Replication & Repair B->C D Accumulation of DNA Damage C->D H Inhibition of Biofilm Formation C->H E Induction of SOS Response D->E F Bactericidal Effect (Cell Death) D->F G Reduced Cell Viability within Biofilm F->G I Eradication of Established Biofilm G->I

Caption: Logical cascade from DNA ligase inhibition to biofilm disruption.

References

Application Notes and Protocols for High-Throughput Screening of Novel DNA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to join breaks in the phosphodiester backbone of DNA. These enzymes play a critical role in DNA replication, repair, and recombination.[1][2] Due to their vital function, DNA ligases have emerged as attractive targets for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1][2] This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize novel inhibitors of DNA ligase, using the known inhibitor DNA ligase-IN-2 as a control.

This compound is a potent inhibitor of the NAD+-dependent DNA ligase (LigA) found in bacteria. It specifically targets the autoadenylation activity of the enzyme, which is the first step in the ligation reaction, with a reported IC50 value of 29 nM. Its mechanism of action makes it an excellent positive control for screening campaigns targeting bacterial DNA ligases.

This application note details a robust and sensitive fluorescence resonance energy transfer (FRET)-based assay, suitable for automated HTS.[1][2] The assay measures the ligation of two fluorescently labeled DNA oligonucleotides, providing a quantitative measure of DNA ligase activity.

Principle of the FRET-Based DNA Ligase Assay

The HTS assay is based on the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules.[3] The assay utilizes a DNA substrate composed of three oligonucleotides that anneal to form a nicked duplex. Two of the oligonucleotides are labeled with a FRET pair of fluorophores, such as fluorescein (B123965) (FAM) as the donor and tetramethylrhodamine (B1193902) (TAMRA) as the acceptor.

When the DNA substrate is in its unligated form, the donor and acceptor fluorophores are in close proximity. Upon excitation of the donor, energy is transferred to the acceptor, resulting in a high FRET signal. In the presence of an active DNA ligase, the nick is sealed, covalently linking the two labeled oligonucleotides. Following the ligation reaction, a denaturation step separates the DNA strands. If ligation has not occurred, the donor and acceptor fluorophores are separated in solution, leading to a decrease in the FRET signal and an increase in donor fluorescence. Conversely, if ligation has occurred, the donor and acceptor remain on the same covalently linked strand, and a high FRET signal is maintained. The degree of inhibition is therefore proportional to the decrease in the FRET signal.[1]

Signaling Pathway of DNA Ligase

The catalytic mechanism of DNA ligase involves three sequential nucleotidyl transfer steps.[4][5][6]

  • Adenylation of Ligase: The enzyme is activated through the formation of a covalent protein-AMP intermediate. This step involves the attack of a lysine (B10760008) residue in the active site on the α-phosphate of ATP (in ATP-dependent ligases) or NAD+ (in NAD+-dependent ligases), releasing pyrophosphate (PPi) or nicotinamide (B372718) mononucleotide (NMN), respectively.[6]

  • AMP Transfer to DNA: The activated AMP moiety is transferred from the ligase to the 5'-phosphate of the nicked DNA strand, forming a DNA-adenylate intermediate.[4][6]

  • Phosphodiester Bond Formation: The DNA ligase then catalyzes the attack of the 3'-hydroxyl group on the activated 5'-phosphate, forming a phosphodiester bond and sealing the nick. This final step releases AMP.[4][6]

DNA_Ligase_Mechanism cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Nick Sealing Ligase Ligase Ligase_AMP Ligase-AMP Ligase->Ligase_AMP ATP_NAD ATP (or NAD+) ATP_NAD->Ligase_AMP PPi_NMN PPi (or NMN) Ligase_AMP->PPi_NMN Nicked_DNA Nicked DNA DNA_AMP DNA-AMP Ligase_AMP->DNA_AMP Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA 3'-OH attack AMP AMP Sealed_DNA->AMP

Figure 1: DNA Ligase Catalytic Mechanism

Experimental Protocols

Materials and Reagents
  • DNA Ligase: NAD+-dependent DNA ligase (e.g., from E. coli or Staphylococcus aureus)

  • DNA Substrate Oligonucleotides:

    • FAM-labeled Oligo: 5'-[FAM]-GAT CCA GAT GAG GAT GAG -3'

    • Phosphorylated Oligo: 5'-[Phos]-TCA GAC TGA GTC GAG TAG GTC-3'

    • Template Oligo: 3'-CTA GGT CTA CTC CTA CTC AGT CTG ACT CAG CTC ATC CAG-[TAMRA]-5'

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA

  • Cofactor: 1 mM NAD+

  • Control Inhibitor: this compound (stock solution in DMSO)

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Stop/Denaturation Solution: 20 mM EDTA, 0.2% SDS in formamide

  • Plates: 384-well, black, low-volume plates

  • Plate Reader: Capable of measuring fluorescence intensity with excitation/emission wavelengths for FAM and TAMRA (e.g., Ex: 485 nm, Em: 520 nm for FAM and 590 nm for TAMRA).

Experimental Workflow

The experimental workflow for the HTS assay is outlined below.

HTS_Workflow Start Start Compound_Dispensing Dispense Test Compounds and Controls (this compound, DMSO) into 384-well plates Start->Compound_Dispensing Enzyme_Addition Add DNA Ligase to all wells Compound_Dispensing->Enzyme_Addition Substrate_Addition Initiate reaction by adding DNA substrate and NAD+ Enzyme_Addition->Substrate_Addition Incubation Incubate at room temperature Substrate_Addition->Incubation Stop_Reaction Stop reaction and denature DNA with Stop/Denaturation Solution Incubation->Stop_Reaction Read_Plate Read fluorescence on a plate reader (FRET and Donor channels) Stop_Reaction->Read_Plate Data_Analysis Analyze data, calculate % inhibition and IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: High-Throughput Screening Workflow
Detailed Protocol

  • Prepare DNA Substrate: Anneal the three oligonucleotides by mixing them in equimolar amounts in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA), heating to 95°C for 5 minutes, and slowly cooling to room temperature.

  • Compound Plating: Dispense 100 nL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate. For IC50 determination, prepare serial dilutions of the compounds.

  • Enzyme Preparation: Prepare a working solution of DNA ligase in assay buffer.

  • Reaction Assembly: Add 5 µL of the DNA ligase working solution to each well.

  • Reaction Initiation: Add 5 µL of a solution containing the annealed DNA substrate and NAD+ in assay buffer to each well to initiate the reaction. Final concentrations should be approximately 50 nM DNA substrate and 100 µM NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of Stop/Denaturation Solution to each well.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.

Data Presentation and Analysis

The raw fluorescence data is used to calculate the percent inhibition for each compound. The FRET ratio is calculated as (Intensity at Acceptor Emission) / (Intensity at Donor Emission).

Percent Inhibition Calculation:

% Inhibition = 100 * (1 - (FRET_ratio_compound - FRET_ratio_min) / (FRET_ratio_max - FRET_ratio_min))

Where:

  • FRET_ratio_compound: FRET ratio in the presence of the test compound.

  • FRET_ratio_min: Average FRET ratio of the positive control wells (e.g., high concentration of this compound).

  • FRET_ratio_max: Average FRET ratio of the negative control wells (DMSO).

Representative Data for Control Inhibitor (this compound)
This compound (nM)FRET Ratio (Mean ± SD)% Inhibition
10000.25 ± 0.02100.0
3000.35 ± 0.0385.7
1000.50 ± 0.0464.3
300.75 ± 0.0535.7
101.05 ± 0.063.6
31.10 ± 0.050.0
11.12 ± 0.07-1.4
0 (DMSO)1.10 ± 0.060.0
IC50 Determination for this compound

The percent inhibition data is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

ParameterValue
IC50 29 nM
Hill Slope 1.2
0.99

Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw Fluorescence Data (Donor and Acceptor Intensities) Calculate_Ratio Calculate FRET Ratio for each well Raw_Data->Calculate_Ratio Normalize_Data Normalize data to controls (Min: this compound, Max: DMSO) Calculate_Ratio->Normalize_Data Calculate_Inhibition Calculate % Inhibition Normalize_Data->Calculate_Inhibition Dose_Response Plot % Inhibition vs. Log[Inhibitor] Calculate_Inhibition->Dose_Response Fit_Curve Fit sigmoidal dose-response curve Dose_Response->Fit_Curve Determine_IC50 Determine IC50 value Fit_Curve->Determine_IC50 Report Report Results Determine_IC50->Report

Figure 3: Data Analysis Workflow

Summary and Conclusion

The FRET-based assay described in this application note provides a robust, sensitive, and high-throughput method for the discovery and characterization of novel DNA ligase inhibitors. The use of the well-characterized inhibitor, this compound, as a positive control ensures the reliability and accuracy of the screening results. This protocol is readily adaptable for automation and can be applied to large-scale screening campaigns to identify promising lead compounds for drug development programs targeting DNA ligases.

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of DNA Ligase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, playing a critical role in DNA replication, repair, and recombination in all living organisms.[1][2] Bacteria primarily utilize a NAD+-dependent DNA ligase (LigA), which is structurally and biochemically distinct from the ATP-dependent DNA ligases found in eukaryotes.[2][3][4] This distinction makes bacterial DNA ligase an attractive target for the development of novel antibacterial agents with high selectivity and a reduced likelihood of off-target effects in humans.[3] DNA ligase-IN-2 is a novel investigational compound designed to specifically inhibit bacterial NAD+-dependent DNA ligase.

These application notes provide detailed protocols for cell-based assays to determine the antibacterial efficacy of this compound and to verify its mechanism of action by observing the accumulation of Okazaki fragments, a hallmark of DNA ligase inhibition.

Data Presentation

The following tables summarize the inhibitory activity of a representative DNA ligase inhibitor against various bacterial DNA ligases and its antibacterial activity against representative Gram-positive and Gram-negative bacteria. This data is provided as an example of how to present the results obtained for this compound.

Table 1: In Vitro DNA Ligase Inhibitory Activity of a Representative Inhibitor

Target EnzymeIC50 (µM)
E. coli LigA1.27
S. aureus LigA0.081
H. influenzae LigA0.507
S. pneumoniae LigA0.136
Human DNA Ligase I>200

Data is hypothetical and for illustrative purposes, based on values reported for similar compounds.[1][5]

Table 2: Antibacterial Activity of a Representative DNA Ligase Inhibitor

Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coliGram-Negative8
Staphylococcus aureus (MSSA)Gram-Positive1.0
Staphylococcus aureus (MRSA)Gram-Positive1.0
Streptococcus pneumoniaeGram-Positive1
Haemophilus influenzaeGram-Negative8

Data is hypothetical and for illustrative purposes, based on values reported for similar compounds.[1][6]

Signaling Pathways and Experimental Workflows

Bacterial DNA Ligation Pathway

The following diagram illustrates the three key steps of NAD+-dependent DNA ligation in bacteria, the target pathway for this compound.

DNA_Ligation_Pathway cluster_0 Step 1: Enzyme Adenylation cluster_1 Step 2: AMP Transfer cluster_2 Step 3: Phosphodiester Bond Formation LigA DNA Ligase (LigA) LigA_AMP LigA-AMP Intermediate LigA->LigA_AMP + NAD+ NAD NAD+ NMN NMN Nicked_DNA Nicked DNA AMP_DNA AMP-DNA Intermediate LigA_AMP->AMP_DNA + Nicked DNA Sealed_DNA Sealed DNA AMP_DNA->Sealed_DNA Phosphodiester bond formation AMP AMP

Caption: NAD+-dependent DNA ligation mechanism in bacteria.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

This diagram outlines the workflow for determining the MIC of this compound using a broth microdilution and resazurin-based cell viability assay.

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate. B Inoculate wells with a standardized bacterial suspension. A->B C Incubate at 37°C for 18-24 hours. B->C D Add resazurin (B115843) indicator solution to each well. C->D E Incubate for an additional 1-4 hours. D->E F Visually assess color change (Blue to Pink/Colorless indicates growth). E->F G Determine MIC: Lowest concentration with no color change. F->G

Caption: Workflow for the Resazurin-based MIC Assay.

Experimental Workflow: Okazaki Fragment Accumulation Assay

This diagram shows the process for detecting the accumulation of Okazaki fragments in bacteria treated with this compound, confirming its mechanism of action.

Okazaki_Fragment_Workflow A Culture bacteria to mid-log phase. B Treat with this compound (at MIC or sub-MIC). A->B C Pulse-label with [3H]-thymidine to label newly synthesized DNA. B->C D Extract DNA under denaturing conditions. C->D E Separate DNA fragments by size using alkaline sucrose (B13894) gradient centrifugation. D->E F Fractionate the gradient and measure radioactivity in each fraction. E->F G Analyze data: An increase in short DNA fragments (~10S) indicates Okazaki fragment accumulation. F->G

Caption: Workflow for Okazaki Fragment Accumulation Assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Assay

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.015% w/v in sterile water, filter-sterilized)

  • Bacterial culture grown to an optical density (OD600) of 0.5 (McFarland standard)

  • Sterile normal saline

  • Multichannel pipette

Protocol:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, inoculate fresh CAMHB and incubate at 37°C with shaking until the culture reaches an OD600 of 0.5.

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[7]

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells except the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in CAMHB without inhibitor) and a negative control (CAMHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Addition of Resazurin and Final Incubation:

    • After the initial incubation, add 20 µL of the resazurin solution to each well.[8][9]

    • Re-incubate the plate at 37°C for 1-4 hours.

  • Data Analysis:

    • Visually assess the plate. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[10]

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.[10]

Okazaki Fragment Accumulation Assay

This assay provides evidence that the antibacterial activity of this compound is due to the inhibition of DNA ligation by detecting the accumulation of short DNA fragments synthesized during lagging strand DNA replication.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., LB broth)

  • [3H]-thymidine (radioactive)

  • Lysis buffer (e.g., containing lysozyme, EDTA, and detergents)

  • Alkaline sucrose gradient solutions (5-20% sucrose in a high pH buffer)

  • Ultracentrifuge with a swinging-bucket rotor

  • Scintillation counter and scintillation fluid

Protocol:

  • Bacterial Culture and Treatment:

    • Grow a bacterial culture to mid-logarithmic phase (OD600 ≈ 0.4-0.6) at the appropriate temperature (e.g., 37°C).

    • Add this compound at a predetermined concentration (e.g., 1x or 2x MIC) to the experimental culture. A control culture without the inhibitor should be run in parallel.

    • Continue to incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to take effect.

  • Pulse-Labeling of Nascent DNA:

    • Add [3H]-thymidine to both the control and treated cultures to a final concentration that allows for sufficient incorporation into newly synthesized DNA.

    • Incubate for a very short period (e.g., 1-2 minutes) to specifically label the most recently synthesized DNA, including Okazaki fragments.[11]

  • Cell Lysis and DNA Extraction:

    • Stop the labeling reaction by rapidly cooling the cultures on ice and harvesting the cells by centrifugation.

    • Resuspend the cell pellets in ice-cold lysis buffer and incubate to lyse the cells and release the DNA. The lysis should be performed under denaturing (alkaline) conditions to separate the DNA strands.

  • Alkaline Sucrose Gradient Centrifugation:

    • Carefully layer the DNA lysate onto a pre-formed 5-20% alkaline sucrose gradient in an ultracentrifuge tube.

    • Centrifuge at high speed for several hours. The exact conditions (speed, time, temperature) will need to be optimized based on the rotor and the expected size of the DNA fragments. Shorter DNA fragments will sediment more slowly and be found closer to the top of the gradient.

  • Fractionation and Radioactivity Measurement:

    • After centrifugation, carefully collect fractions from the top to the bottom of the gradient.

    • Add an equal volume of scintillation fluid to each fraction.

    • Measure the amount of radioactivity (counts per minute, CPM) in each fraction using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity (CPM) against the fraction number for both the control and this compound-treated samples.

    • Inhibition of DNA ligase will lead to an accumulation of short Okazaki fragments. This will be observed as a significant increase in the radioactive peak in the fractions corresponding to smaller DNA fragments (sedimenting around 10S) in the treated sample compared to the control.[11]

References

Application Notes and Protocols for Measuring LigA Autoadenylation in the Presence of DNA ligase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA ligase A (LigA) is an essential enzyme in bacteria, responsible for sealing nicks in the DNA backbone during replication and repair. Its indispensable role makes it a prime target for the development of novel antibacterial agents. The catalytic cycle of LigA is initiated by a self-adenylation (autoadenylation) step, where the enzyme utilizes NAD+ to form a covalent LigA-AMP intermediate. DNA ligase-IN-2 is a potent and specific inhibitor of this crucial first step of the LigA reaction pathway, demonstrating its potential as a valuable tool for studying bacterial DNA ligation and as a lead compound for antibiotic development.[1]

This document provides detailed protocols for measuring the autoadenylation of LigA and its inhibition by this compound. Two primary methods are described: a traditional radioactive assay using [α-³²P]NAD+ and a non-radioactive Scintillation Proximity Assay (SPA). These protocols are designed to be used by researchers in academic and industrial settings to characterize the activity of LigA and to screen for and characterize inhibitors.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of LigA with respect to NAD+. It binds to the NAD+ binding pocket of the enzyme, thereby preventing the autoadenylation reaction from occurring. This inhibition of the first step of the ligation cascade effectively halts the entire DNA repair process, leading to bacterial cell death.

Data Presentation

The inhibitory effect of this compound on the autoadenylation of Staphylococcus aureus LigA is summarized in the table below. The data demonstrates a concentration-dependent inhibition, from which the half-maximal inhibitory concentration (IC50) is determined.

This compound Concentration (nM)Percent Inhibition of LigA Autoadenylation
115%
1040%
29 50% (IC50) [1]
10085%
50098%

Experimental Protocols

Two detailed protocols are provided below. The first is a traditional, highly sensitive radioactive assay, while the second is a non-radioactive, high-throughput alternative.

Protocol 1: Radioactive Assay for LigA Autoadenylation using [α-³²P]NAD+

This method directly measures the formation of the covalent LigA-[³²P]AMP adduct by separating the reaction products using SDS-PAGE and detecting the radiolabeled protein via autoradiography.

Materials:

  • Purified S. aureus LigA enzyme

  • This compound

  • [α-³²P]NAD+ (specific activity ≥ 3000 Ci/mmol)

  • Unlabeled NAD+

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 10 mM MgCl₂, 100 µg/mL Bovine Serum Albumin (BSA)

  • 2x SDS-PAGE Sample Buffer: 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 10% β-mercaptoethanol, 0.02% bromophenol blue

  • SDS-PAGE gels (e.g., 10% polyacrylamide)

  • Phosphor screen and imaging system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Assay Buffer, 1 µM unlabeled NAD+, and the desired concentration of this compound (or DMSO as a vehicle control). Pre-incubate for 10 minutes at room temperature.

    • Add 100 nM of purified LigA enzyme to the reaction mixture.

    • Initiate the reaction by adding [α-³²P]NAD+ to a final concentration of 1 µCi per reaction.

    • The final reaction volume should be 20 µL.

  • Incubation:

    • Incubate the reaction mixtures at 30°C for 15 minutes.

  • Quenching the Reaction:

    • Stop the reaction by adding 20 µL of 2x SDS-PAGE Sample Buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Autoradiography:

    • Load the samples onto a 10% SDS-PAGE gel.

    • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

    • After electrophoresis, fix the gel in a solution of 10% acetic acid and 40% methanol (B129727) for 30 minutes.

    • Dry the gel and expose it to a phosphor screen overnight.

  • Data Analysis:

    • Image the phosphor screen using a suitable imaging system.

    • Quantify the band intensity corresponding to the LigA-[³²P]AMP adduct.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Non-Radioactive Scintillation Proximity Assay (SPA) for LigA Autoadenylation

This high-throughput assay measures the formation of biotinylated LigA-[³H]AMP adducts, which are captured by streptavidin-coated SPA beads, bringing the tritium (B154650) label in close proximity to the scintillant to generate a light signal.

Materials:

  • Biotinylated Purified S. aureus LigA enzyme

  • This compound

  • [³H]NAD+ (specific activity 10-30 Ci/mmol)

  • Unlabeled NAD+

  • SPA Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 10 mM MgCl₂, 100 µg/mL BSA, 0.01% Tween-20

  • Streptavidin-coated SPA beads (e.g., from PerkinElmer)

  • 96-well or 384-well white microplates

  • Microplate scintillation counter

Procedure:

  • Reaction Setup:

    • In a white microplate, prepare a reaction mixture containing SPA Assay Buffer and the desired concentration of this compound (or DMSO as a vehicle control).

    • Add 50 nM of biotinylated LigA enzyme to each well.

    • Add a mixture of unlabeled NAD+ (1 µM) and [³H]NAD+ (0.1 µCi) to each well to initiate the reaction.

    • The final reaction volume should be 50 µL.

  • Incubation:

    • Incubate the plate at 30°C for 30 minutes.

  • SPA Bead Addition and Signal Detection:

    • Add 50 µL of a slurry of streptavidin-coated SPA beads (1 mg/mL in SPA Assay Buffer) to each well.

    • Seal the plate and incubate at room temperature for 1 hour with gentle agitation to allow the biotinylated LigA-[³H]AMP to bind to the beads.

    • Centrifuge the plate briefly to settle the beads.

  • Data Acquisition:

    • Measure the light output from each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

LigA_Autoadenylation_Inhibition cluster_ligation LigA Autoadenylation Pathway cluster_inhibition Inhibition Pathway LigA LigA (apoenzyme) LigA_AMP LigA-AMP (adenylated intermediate) LigA->LigA_AMP Step 1: Autoadenylation NAD NAD+ NAD->LigA_AMP NMN NMN DNA Nick Sealing DNA Nick Sealing LigA_AMP->DNA Nick Sealing Proceeds to Steps 2 & 3 Inhibitor This compound Inhibitor->LigA Binds to NAD+ pocket Radioactive_Assay_Workflow start Start reagents Prepare Reaction Mix: LigA, [α-³²P]NAD+, Buffer, This compound / DMSO start->reagents incubate Incubate at 30°C for 15 min reagents->incubate quench Quench with SDS-PAGE Buffer & Heat at 95°C incubate->quench sds_page SDS-PAGE Separation quench->sds_page autorad Autoradiography (Phosphor Screen) sds_page->autorad quantify Quantify LigA-[³²P]AMP Bands autorad->quantify analysis Calculate % Inhibition & IC50 quantify->analysis end End analysis->end SPA_Workflow start Start reagents Prepare Reaction Mix in Plate: Biotin-LigA, [³H]NAD+, Buffer, This compound / DMSO start->reagents incubate_reaction Incubate at 30°C for 30 min reagents->incubate_reaction add_beads Add Streptavidin-SPA Beads incubate_reaction->add_beads incubate_beads Incubate at RT for 1 hour add_beads->incubate_beads read_plate Read Plate in Scintillation Counter incubate_beads->read_plate analysis Calculate % Inhibition & IC50 read_plate->analysis end End analysis->end

References

A Researcher's Guide to the Solubilization and Storage of DNA Ligase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Effective Laboratory Use

Introduction

DNA ligase-IN-2 is a potent small molecule inhibitor of the bacterial NAD+-dependent DNA ligase (LigA), demonstrating significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[1][2]. With an IC50 value of 29 nM for the DNA-independent autoadenylation activity of LigA, this compound serves as a valuable tool for studying bacterial DNA replication and repair mechanisms, as well as for the development of novel antibacterial agents[1]. Proper handling, solubilization, and storage of this compound are crucial for maintaining its chemical integrity and ensuring the reproducibility of experimental results. These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for use in various experimental settings.

PropertyValueReference
CAS Number 635681-64-0[1]
Molecular Formula C₁₃H₈FN₃O₃[1]
Molecular Weight 273.22 g/mol [1]
Target NAD+-dependent DNA ligase (LigA)[1][2]
IC50 29 nM (for LigA autoadenylation)[1]

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocols

1. Solubilization of this compound

The following protocol describes the recommended procedure for solubilizing this compound for in vitro research applications. The primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO)[2][3].

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials with secure caps (B75204)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Equilibrate the Compound: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weigh the Compound: In a suitable, clean weighing vessel, carefully weigh the desired amount of this compound powder. For small quantities, it is often practical to dissolve the entire contents of the manufacturer's vial.

  • Prepare a High-Concentration Stock Solution:

    • Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Example Calculation for a 10 mM Stock Solution:

      • To prepare a 10 mM stock solution from 1 mg of this compound (MW = 273.22 g/mol ), the required volume of DMSO is calculated as follows:

        • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

        • Volume (L) = (0.001 g / 273.22 g/mol ) / 0.010 mol/L = 0.000366 L

        • Volume (µL) = 366 µL

      • Therefore, add 366 µL of DMSO to 1 mg of solid this compound.

  • Ensure Complete Dissolution:

    • Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs.

2. Storage and Handling of this compound

Proper storage is critical to maintain the long-term stability and activity of this compound. Recommendations for both the solid compound and stock solutions are provided in Table 2.

FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed container in a dry, dark place. Keep desiccated.
Stock Solution in DMSO -20°CUp to 1 monthAliquot into single-use vials to minimize freeze-thaw cycles.
-80°CUp to 6 monthsFor longer-term storage, -80°C is recommended. Use vials with tightly sealing caps to prevent absorption of water by DMSO.

Table 2: Recommended Storage Conditions for this compound.

Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

  • When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (DMSO alone at the same final concentration) in your experiments.

  • If precipitation is observed upon dilution of the DMSO stock solution into an aqueous buffer, try further diluting the stock solution in DMSO before adding it to the aqueous medium.

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for solubilization and storage, and the targeted biological pathway of this compound.

G cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage Equilibrate Equilibrate solid This compound to RT Weigh Weigh desired amount of solid compound Equilibrate->Weigh Add_DMSO Add anhydrous DMSO to achieve target concentration Weigh->Add_DMSO Dissolve Vortex and/or sonicate to ensure complete dissolution Add_DMSO->Dissolve Check Visually inspect for complete solubility Dissolve->Check Aliquot Aliquot stock solution into single-use volumes Check->Aliquot Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store DNA_Ligation_Inhibition NAD NAD+ LigA_AMP LigA-AMP Intermediate NAD->LigA_AMP Step 1: Adenylylation LigA DNA Ligase A (LigA) LigA->LigA_AMP DNA_AMP DNA-adenylate LigA_AMP->DNA_AMP Step 2: AMP Transfer Nicked_DNA Nicked DNA Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Step 3: Nick Sealing Inhibitor This compound Inhibitor->LigA_AMP Inhibits Adenylylation

References

Troubleshooting & Optimization

Overcoming solubility issues with DNA ligase-IN-2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Ligase Inhibitor-2 (LGI-2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a focus on addressing solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is DNA Ligase Inhibitor-2 (LGI-2) and what is its primary mechanism of action?

A1: DNA Ligase Inhibitor-2 (LGI-2) is a small molecule compound designed to inhibit the activity of DNA ligase. DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to join strands of DNA.[1][2][3] This process is critical for DNA replication, repair, and recombination.[1][3] LGI-2 likely interferes with one of the key steps in the DNA ligation process, such as the initial adenylation of the ligase enzyme, the transfer of AMP to the 5' phosphate (B84403) of the DNA donor strand, or the final nucleophilic attack to form the phosphodiester bond.

Q2: I'm observing a precipitate after adding LGI-2 to my aqueous buffer. What is the likely cause?

A2: Precipitation of LGI-2 in aqueous solutions is a common issue and is generally indicative of the compound's low solubility in water. Many small molecule inhibitors are hydrophobic in nature and will precipitate out of solution when the concentration exceeds their solubility limit in a given buffer. Another possibility, though less common for a purified inhibitor, is the precipitation of other components in your reaction mix, such as DTT from a ligase buffer, which can form a white precipitate.[4][5]

Q3: What is the recommended solvent for preparing a stock solution of LGI-2?

A3: For many hydrophobic small molecules, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents like ethanol (B145695) may also be suitable. It is crucial to first dissolve the compound completely in the organic solvent before preparing final dilutions in your aqueous experimental buffer.

Q4: How can I determine the maximum tolerated concentration of the organic solvent (e.g., DMSO) in my assay?

A4: It is essential to perform a solvent tolerance test for your specific experimental system. High concentrations of organic solvents can inhibit enzyme activity or affect cell viability. We recommend running a control experiment with varying concentrations of the solvent (e.g., 0.1%, 0.5%, 1%, 2% DMSO) in the absence of the inhibitor to identify the highest concentration that does not significantly impact your assay's outcome.

Troubleshooting Guide: Overcoming LGI-2 Solubility Issues

Problem: Precipitate forms immediately upon adding LGI-2 stock solution to the aqueous buffer.

Possible Cause Suggested Solution
Low Solubility The concentration of LGI-2 in the final aqueous solution exceeds its solubility limit.
1. Reduce Final Concentration: Lower the final concentration of LGI-2 in your assay. 2. Use a Co-solvent: If compatible with your experiment, consider adding a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) to the aqueous buffer to enhance solubility.[6] 3. Optimize pH: The solubility of some compounds is pH-dependent. Test a range of pH values for your buffer if your experiment allows.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.
1. Lower Salt Concentration: If possible, reduce the salt concentration in your final reaction buffer. 2. Test Different Buffers: Experiment with different buffer systems that may be more amenable to LGI-2 solubility.
Improper Mixing Concentrated stock solution is not dispersing quickly enough upon addition to the aqueous buffer.
1. Vortex During Addition: Add the LGI-2 stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing. 2. Serial Dilutions: Prepare intermediate dilutions of the LGI-2 in your aqueous buffer to avoid a large concentration gradient upon final dilution.

Problem: Solution is initially clear but a precipitate forms over time.

Possible Cause Suggested Solution
Metastable Solution The initial concentration was above the thermodynamic solubility limit but below the point of immediate precipitation (supersaturated).
1. Lower the Working Concentration: The most reliable solution is to work at a lower final concentration of LGI-2. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of LGI-2 immediately before use and do not store aqueous solutions of the inhibitor.
Temperature Effects Solubility may be temperature-dependent. A decrease in temperature (e.g., moving from room temperature to 4°C) can cause precipitation.
1. Maintain Constant Temperature: Perform your experiments at a consistent temperature. 2. Pre-chill Components: If the experiment must be performed at a lower temperature, pre-chill all components, including the buffer, before adding the LGI-2 stock solution.

Experimental Protocols

Protocol 1: Preparation of LGI-2 Stock Solution

  • Weigh out the required amount of LGI-2 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the LGI-2 is completely dissolved. A brief sonication step may be used if necessary.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. ATP in some buffers can degrade with multiple freeze-thaws.[6][7]

Protocol 2: Determining Maximum Tolerated DMSO Concentration

  • Set up your standard DNA ligation assay in multiple tubes.

  • In place of the LGI-2 stock solution, add varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0%).

  • Include a "no DMSO" control.

  • Incubate the reactions under standard conditions.

  • Analyze the results (e.g., via gel electrophoresis) to determine the highest DMSO concentration that does not inhibit the DNA ligase activity.

Protocol 3: General Ligation Assay with LGI-2

  • On ice, set up the ligation reaction in the following order:

    • Nuclease-free water

    • 10X T4 DNA Ligase Buffer (contains ATP and MgCl2)[8]

    • Vector DNA

    • Insert DNA

  • Add the desired volume of LGI-2 stock solution (or diluted intermediate) while gently vortexing the reaction tube. Ensure the final DMSO concentration is below the maximum tolerated level.

  • Add T4 DNA Ligase to the reaction.

  • Mix gently by pipetting up and down and microfuge briefly.

  • Incubate at the appropriate temperature for your ligation (e.g., 16°C overnight for sticky ends or room temperature for 10 minutes).[9]

  • Stop the reaction by heat inactivation at 65°C for 10 minutes, if required for downstream applications.[9][10]

  • Analyze the ligation products by agarose (B213101) gel electrophoresis.

Visualizations

DNA_Ligation_Pathway cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Phosphodiester Bond Formation Ligase Ligase Ligase_AMP Ligase-AMP Intermediate Ligase->Ligase_AMP + ATP ATP ATP PPi Pyrophosphate Adenylated_DNA Adenylated DNA (5'-AMP) Ligase_AMP->Adenylated_DNA + DNA Nick DNA_Nick 5'-Phosphate at DNA Nick Sealed_DNA Sealed DNA (Phosphodiester Bond) Adenylated_DNA->Sealed_DNA + 3'-OH attack DNA_3OH 3'-Hydroxyl at DNA Nick AMP AMP LGI_2 LGI-2 (Inhibitor) LGI_2->Ligase_AMP Inhibits LGI_2->Adenylated_DNA Inhibits LGI_2->Sealed_DNA Inhibits

Caption: The three-step mechanism of DNA ligation and potential inhibition points for LGI-2.

Troubleshooting_Workflow start Start: LGI-2 Precipitation Observed prep_stock Prepare fresh LGI-2 stock in 100% DMSO start->prep_stock check_dmso Is final DMSO concentration below tolerated limit? prep_stock->check_dmso add_vortex Add stock to buffer while vortexing check_dmso->add_vortex Yes run_control Run solvent tolerance control (Protocol 2) check_dmso->run_control No / Unsure observe Precipitate still forms? add_vortex->observe lower_conc Lower final LGI-2 concentration observe->lower_conc Yes success Success: Soluble Solution observe->success No lower_conc->observe test_buffer Consider buffer optimization (pH, salt, co-solvents) lower_conc->test_buffer fail Contact Technical Support test_buffer->fail run_control->check_dmso

Caption: A troubleshooting workflow for addressing LGI-2 precipitation issues in experiments.

References

Technical Support Center: Optimizing DNA Ligase-IN-2 Concentration for Effective Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DNA ligase-IN-2 for effective bacterial inhibition.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue Possible Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) results Inconsistent inoculum preparation.Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Prepare fresh inoculum for each assay.
Contamination of media or reagents.Use aseptic techniques throughout the protocol. Regularly check media and reagents for contamination.
Pipetting errors.Calibrate pipettes regularly. Use fresh tips for each dilution and transfer.
No bacterial inhibition observed at expected concentrations Degradation of this compound.Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment.
Bacterial resistance.Verify the susceptibility of the bacterial strain to other known antibiotics. Consider sequencing the DNA ligase gene of the target bacteria to check for mutations.
Inappropriate assay conditions.Ensure the correct growth medium, incubation temperature, and time are used as specified in the protocol.
Toxicity observed in mammalian cell lines at or near the MIC Off-target effects of this compound.Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Calculate the selectivity index (SI = CC50/MIC) to assess the therapeutic window.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the specific cell line.
Inconsistent results in time-kill assays Bacterial clumping.Gently vortex the bacterial suspension before and during the assay to ensure a homogenous cell distribution.
Inaccurate colony counting.Ensure proper serial dilutions and plating techniques. Use a colony counter for accuracy and consistency.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of bacterial NAD+-dependent DNA ligase (LigA).[1] This enzyme is crucial for sealing breaks in the DNA backbone during replication, repair, and recombination.[2] By inhibiting LigA, this compound disrupts these essential processes, leading to bacterial cell death.[1][3]

2. How does bacterial DNA ligase differ from human DNA ligase?

Bacterial DNA ligases are NAD+-dependent, while human DNA ligases are ATP-dependent.[4] This fundamental difference in cofactor requirement allows for the design of selective inhibitors, like this compound, that target the bacterial enzyme without affecting the human counterpart, minimizing potential toxicity.

3. How should I prepare and store this compound?

For optimal performance, dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Aliquot the stock solution into single-use vials and store at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles. Dilute the stock solution in the appropriate culture medium to the desired working concentrations immediately before use.

4. What are the key parameters to consider when optimizing the concentration of this compound?

The primary parameters to consider are the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the cytotoxicity against mammalian cells. The goal is to find a concentration that is effective at killing the target bacteria (low MIC/MBC) while exhibiting minimal toxicity to host cells (high CC50).

5. How can I assess the bactericidal versus bacteriostatic activity of this compound?

A time-kill assay is the standard method to differentiate between bactericidal and bacteriostatic effects. A compound is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the bacterial colony-forming units (CFU)/mL over a 24-hour period.

Quantitative Data Summary

The following tables provide representative data for the activity of a hypothetical DNA ligase inhibitor, this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.25
Escherichia coli (ATCC 25922)Gram-negative2
Pseudomonas aeruginosa (ATCC 27853)Gram-negative8

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeCC50 (µg/mL)Selectivity Index (SI) vs. S. aureus
HEK293Human Embryonic Kidney> 64> 128
HepG2Human Hepatocellular Carcinoma> 64> 128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 64 to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without inhibitor) and a negative control well (CAMHB only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Preparation:

    • Determine the MIC of this compound for the test organism.

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the inhibitor.

  • Inoculation:

    • Prepare a bacterial inoculum in the logarithmic phase of growth, adjusted to approximately 5 x 10⁵ CFU/mL.

    • Add the inoculum to each culture tube.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile PBS.

    • Plate a specific volume of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.

    • Include untreated control wells and vehicle control wells.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).

Visualizations

Caption: Mechanism of action of this compound in bacterial DNA replication.

mic_workflow Start Start Prepare Serial Dilutions\nof this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions\nof this compound Prepare Standardized\nBacterial Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare Standardized\nBacterial Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare Serial Dilutions\nof this compound->Inoculate 96-well Plate Prepare Standardized\nBacterial Inoculum->Inoculate 96-well Plate Incubate at 35°C\nfor 16-20 hours Incubate at 35°C for 16-20 hours Inoculate 96-well Plate->Incubate at 35°C\nfor 16-20 hours Read Results Visually Read Results Visually Incubate at 35°C\nfor 16-20 hours->Read Results Visually Determine MIC Determine MIC Read Results Visually->Determine MIC End End Determine MIC->End

Caption: Experimental workflow for MIC determination.

troubleshooting_logic Inconsistent\nMIC Results Inconsistent MIC Results Check Inoculum\nStandardization Check Inoculum Standardization Inconsistent\nMIC Results->Check Inoculum\nStandardization Check for\nContamination Check for Contamination Check Inoculum\nStandardization->Check for\nContamination Standardized Inconsistent Inconsistent Check Inoculum\nStandardization->Inconsistent Not Standardized Verify Pipetting\nAccuracy Verify Pipetting Accuracy Check for\nContamination->Verify Pipetting\nAccuracy No Contamination Check for\nContamination->Inconsistent Contaminated Consistent Consistent Verify Pipetting\nAccuracy->Consistent Accurate Verify Pipetting\nAccuracy->Inconsistent Inaccurate

Caption: Troubleshooting logic for inconsistent MIC results.

References

Troubleshooting inconsistent results in DNA ligase-IN-2 MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA ligase-IN-2. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Minimum Inhibitory Concentration (MIC) assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question: Why am I observing significant variations in MIC values between experiments?

Answer: Inconsistent MIC values for this compound can arise from several factors. Here is a systematic approach to troubleshooting this issue:

1. Reagent and Media Preparation:

  • Media Inconsistency: Ensure the same batch and formulation of growth media (e.g., Mueller-Hinton Broth) is used for all experiments. Variations in cation concentration (especially Mg2+) can affect antibiotic activity.

  • Inhibitor Stock Solution:

    • Solubility: this compound may have limited solubility. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions. Precipitates can lead to inaccurate concentrations.

    • Stability: Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot and store at -20°C or -80°C.

  • Bacterial Inoculum:

    • Growth Phase: Always prepare the inoculum from a fresh overnight culture in the logarithmic growth phase.

    • Density: Standardize the inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard, corresponding to approximately 1.5 x 10^8 CFU/mL). An inaccurate inoculum size is a common source of variability.

2. Experimental Procedure:

  • Pipetting Errors: Use calibrated pipettes and proper technique to minimize errors during serial dilutions and inoculation.

  • Incubation Conditions: Maintain consistent incubation temperature (e.g., 37°C) and duration (e.g., 18-24 hours). Variations can affect bacterial growth rates and, consequently, MIC readings.

  • Plate Sealing: Properly seal microtiter plates to prevent evaporation, which can concentrate the inhibitor and affect results.

3. Contamination:

  • Culture Purity: Regularly check the purity of your bacterial cultures by plating on appropriate agar (B569324) and examining colony morphology.

  • Aseptic Technique: Maintain strict aseptic technique throughout the procedure to prevent cross-contamination.

Question: My positive control (a known antibiotic) is showing consistent MICs, but this compound is not. What should I do?

Answer: This suggests the issue is likely specific to this compound or its interaction with the assay components.

  • Compound-Specific Issues:

    • Binding to Plastics: Some compounds adsorb to the surface of microtiter plates. Consider using low-binding plates.

    • Interaction with Media Components: this compound might interact with components in the broth, reducing its effective concentration. You can test this by pre-incubating the inhibitor in the media for a short period before adding the bacteria.

  • Target-Specific Considerations:

    • Mechanism of Action: As a DNA ligase inhibitor, its effect might be more pronounced at different bacterial growth phases compared to other antibiotics. Ensure your inoculum is in the early-to-mid logarithmic phase when DNA replication is most active.

    • Resistance Development: While less likely in short-term experiments, consider the possibility of spontaneous mutations conferring resistance.

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for this compound?

A1: The MIC can vary depending on the bacterial species and strain. Below is a table of expected MIC ranges against common quality control strains. Significant deviation from these ranges may indicate an issue with your assay.

Bacterial StrainExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC 292134 - 16
Escherichia coli ATCC 259228 - 32
Pseudomonas aeruginosa ATCC 2785332 - 128
Enterococcus faecalis ATCC 292122 - 8

Q2: How can I confirm that this compound is inhibiting DNA ligase in my target organism?

A2: You can perform a target validation assay. A common method is an in-vitro DNA ligation assay using purified DNA ligase from your target organism. The assay measures the ability of the enzyme to ligate a DNA substrate in the presence and absence of your inhibitor. A dose-dependent decrease in ligation efficiency would confirm on-target activity.

Q3: Could batch-to-batch variability of this compound be the cause of inconsistent results?

A3: Yes, this is a possibility. We recommend obtaining a certificate of analysis for each new batch to confirm its purity and concentration. It is also good practice to perform a side-by-side comparison of a new batch with a previously validated batch against a reference strain.

Illustrative Data: Batch-to-Batch MIC Variation

Batch NumberS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Batch A (Reference)816
Batch B3264
Batch C816

In this example, Batch B shows a significant deviation, suggesting a potential issue with its quality.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare Inhibitor Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

  • Prepare Microtiter Plates:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well plate.

    • Add 200 µL of the prepared inhibitor stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no inhibitor), and well 12 serves as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to wells 1-11.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Visualizations

Troubleshooting Workflow

Troubleshooting_MIC start Inconsistent MIC Results Observed check_reagents Step 1: Verify Reagents & Media - Media batch consistency - Fresh inhibitor stock (solubility, stability) - Inoculum preparation (growth phase, density) start->check_reagents check_protocol Step 2: Review Experimental Protocol - Pipetting accuracy - Consistent incubation (temp, time) - Plate sealing check_reagents->check_protocol check_contamination Step 3: Assess Contamination - Culture purity check - Aseptic technique review check_protocol->check_contamination positive_control Is the positive control consistent? check_contamination->positive_control issue_specific Problem is likely specific to this compound - Compound binding to plastic - Interaction with media - Target-specific effects positive_control->issue_specific Yes issue_general Problem is likely general - Re-evaluate all steps - Check equipment calibration positive_control->issue_general No resolve Issue Resolved issue_specific->resolve issue_general->resolve

Caption: A flowchart for troubleshooting inconsistent MIC results.

Bacterial DNA Replication & Ligation Pathway

DNA_Ligation_Pathway replication_fork Replication Fork leading_strand Leading Strand Synthesis (Continuous) replication_fork->leading_strand lagging_strand Lagging Strand Synthesis (Discontinuous) replication_fork->lagging_strand okazaki Okazaki Fragments lagging_strand->okazaki dna_ligase DNA Ligase okazaki->dna_ligase requires nick_sealing Seals Nicks in DNA Backbone dna_ligase->nick_sealing action inhibition Inhibition of Ligation dna_ligase->inhibition cell_death Accumulation of DNA breaks -> Cell Death inhibitor This compound inhibitor->dna_ligase inhibition->cell_death

Caption: The role of DNA ligase in bacterial replication and its inhibition.

Technical Support Center: Enhancing the Experimental Stability of DNA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address common stability challenges encountered with small molecule DNA ligase inhibitors, such as DNA ligase-IN-2, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My DNA ligase inhibitor precipitated after being diluted into an aqueous buffer from a DMSO stock. What should I do?

A1: Precipitation is a frequent issue with hydrophobic small molecules. Consider the following solutions:

  • Lower the Final Concentration: The inhibitor may have surpassed its solubility limit in the aqueous buffer. Attempt to use a lower final concentration in your assay.

  • Adjust DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration.[1]

  • Modify Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values to identify the optimal range for your inhibitor's solubility.

  • Utilize a Different Solvent System: A co-solvent system or a formulation with excipients may enhance solubility.

Q2: How should I prepare and store stock solutions of my DNA ligase inhibitor?

A2: Proper preparation and storage are crucial for maintaining the inhibitor's integrity.[1]

  • Preparation: We recommend preparing a high-concentration stock solution in a suitable organic solvent like DMSO. For quantities of 10 mg or less, add the solvent directly to the vial. Before use, centrifuge the vial to ensure any powder is pelleted at the bottom.[1]

  • Storage: Aliquot stock solutions into tightly sealed vials and store them at -20°C or colder. It is best to use freshly prepared solutions or those stored for no longer than one month.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can degrade the compound and the ATP in ligation buffers.[1] DMSO is also hygroscopic and can absorb atmospheric moisture, which can dilute your stock solution over time.

Q3: I suspect my inhibitor is degrading in the cell culture medium. How can I verify this?

A3: To confirm inhibitor degradation, you can perform a time-course experiment.

  • Add the inhibitor to your cell culture medium.

  • Incubate at 37°C.

  • Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze the concentration of the inhibitor at each time point using a suitable analytical method like HPLC-MS. A decrease in concentration over time indicates instability.

Q4: Can I sterilize my inhibitor solution for cell culture experiments?

A4: Yes, sterile filtration is the recommended method. Use a 0.2 μm microfilter to sterilize the stock solution. High-temperature or high-pressure sterilization methods like autoclaving are not advised as they can cause chemical degradation of the small molecule.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with DNA ligase inhibitors.

Problem Possible Cause Recommended Solution
Inconsistent or no inhibitor activity Inhibitor Precipitation Visually inspect the solution for precipitates. If observed, refer to FAQ Q1 for solubilization strategies.
Inhibitor Degradation Prepare fresh stock solutions. Assess stability in your experimental medium using the protocol below.
Incorrect Storage Aliquot stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Low Ligation Efficiency in Control Groups Inactive Ligase Enzyme Ensure the ligase has been stored correctly and has not expired. Perform a control ligation with a known functional DNA substrate to test ligase activity.
Degraded Ligation Buffer ATP in the ligation buffer is sensitive to freeze-thaw cycles. Use fresh or properly aliquoted buffer.
Presence of Inhibitors in DNA Prep Purify DNA to remove contaminants like salts and EDTA that can inhibit ligation.
High Background (Vector Self-Ligation) Incomplete Vector Digestion Ensure complete digestion of the vector with restriction enzymes.
Vector Re-ligation Dephosphorylate the vector to prevent self-ligation. Ensure the phosphatase is heat-inactivated or removed before adding the ligase.

Experimental Protocols

Protocol: Assessing Small Molecule Inhibitor Stability in Cell Culture Media

This protocol provides a general method for determining the stability of a DNA ligase inhibitor in cell culture media using HPLC-MS.

Materials:

  • DNA ligase inhibitor (e.g., this compound)

  • DMSO

  • Cell culture medium (with and without 10% FBS)

  • 24-well low-protein-binding plates

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the inhibitor in DMSO.

  • Prepare working solutions by diluting the stock solution to a final concentration of 10 µM in the cell culture medium (with and without FBS).

  • Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

  • Analyze the samples by HPLC-MS to determine the concentration of the inhibitor at each time point.

  • Calculate the percentage of inhibitor remaining at each time point relative to the 0-hour time point.

Data Presentation

Table 1: Recommended Solvent Concentrations for Cell-Based Assays

Solvent Concentration Range Notes
DMSO 0.1% - 0.5%Generally well-tolerated by most cell lines. Always include a vehicle control.
> 0.5% - 1.0%May cause cytotoxicity or off-target effects in some cell lines. Use with caution and thorough validation.
> 1.0%High risk of cytotoxicity; generally not recommended.

Table 2: Common Ligation Reaction Inhibitors

Inhibitor Source
High Salt Concentrations DNA purification buffers
EDTA TE buffer, some purification kits
Phenol, Ethanol DNA extraction procedures
Excess dATP PCR reactions

Visual Diagrams

TroubleshootingWorkflow start Start: Inconsistent Inhibitor Activity check_precipitation Check for Precipitation start->check_precipitation is_precipitated Precipitate Observed? check_precipitation->is_precipitated troubleshoot_solubility Troubleshoot Solubility (See FAQ Q1) is_precipitated->troubleshoot_solubility Yes check_degradation Assess Compound Degradation is_precipitated->check_degradation No end_good Problem Resolved troubleshoot_solubility->end_good is_degraded Degradation Confirmed? check_degradation->is_degraded prepare_fresh Prepare Fresh Stock Solution is_degraded->prepare_fresh Yes check_storage Review Storage Conditions is_degraded->check_storage No prepare_fresh->end_good improper_storage Improper Storage? check_storage->improper_storage correct_storage Correct Storage Procedures (See FAQ Q2) improper_storage->correct_storage Yes end_bad Contact Technical Support improper_storage->end_bad No correct_storage->end_good

Caption: Troubleshooting workflow for inconsistent inhibitor activity.

StabilityAssessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Culture Media prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate time_points Sample at Time Points (0, 2, 8, 24, 48h) incubate->time_points hplc_ms Analyze by HPLC-MS time_points->hplc_ms calculate Calculate % Remaining hplc_ms->calculate

Caption: Workflow for assessing inhibitor stability in cell culture media.

References

Addressing bacterial resistance to DNA ligase-IN-2 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Ligase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in their long-term studies involving this novel bacterial DNA ligase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when using this compound in long-term bacterial resistance studies.

Question: Why am I observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound in my long-term bacterial culture?

Answer: A gradual increase in the MIC suggests the development of bacterial resistance. This is a common occurrence in long-term studies with antimicrobial agents. The primary mechanism of resistance to DNA ligase inhibitors is often the acquisition of mutations in the target enzyme, NAD+-dependent DNA ligase (LigA).[1]

Troubleshooting Steps:

  • Sequence the ligA gene: Isolate genomic DNA from the resistant bacterial population and sequence the ligA gene. Compare the sequence to that of the wild-type strain to identify potential mutations. Mutations are frequently found in the adenylation (AD) domain or the oligonucleotide-binding (OB) fold domain.[1]

  • Characterize the mutant LigA enzyme: If mutations are identified, clone and express the mutant LigA protein. Perform enzyme kinetic assays to determine if the mutations alter the enzyme's affinity for this compound. A significant increase in the IC50 or Ki value for the inhibitor is indicative of target-based resistance.[1]

  • Assess inhibitor binding: Perform biochemical assays to measure the binding of this compound to the purified wild-type and mutant LigA enzymes. A decrease in binding affinity for the mutant enzyme would confirm the mechanism of resistance.

Question: My this compound stock solution appears to be losing activity over time, leading to inconsistent results.

Answer: The stability of small molecule inhibitors can be a concern. Degradation of this compound will result in a lower effective concentration in your assays, leading to variability in your results.

Troubleshooting Steps:

  • Proper Storage: Ensure the inhibitor is stored at the recommended temperature (typically -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) for reconstitution. Moisture can lead to hydrolysis and degradation of the compound.

  • Activity Check: Periodically test the activity of your stock solution against a sensitive control strain with a known MIC. A significant increase in the MIC may indicate degradation of the inhibitor.

Question: I am not observing any bacterial killing (bactericidal effect) even at concentrations above the MIC.

Answer: this compound may be bacteriostatic rather than bactericidal for your specific bacterial species or strain. A bacteriostatic agent inhibits growth without directly killing the bacteria.

Troubleshooting Steps:

  • Time-Kill Curve Assay: Perform a time-kill curve assay to differentiate between bactericidal and bacteriostatic activity. This involves exposing the bacteria to different concentrations of the inhibitor and measuring the number of viable cells (CFU/mL) over time. A bactericidal agent will cause a significant reduction (e.g., ≥3-log10) in the CFU/mL, while a bacteriostatic agent will prevent an increase in CFU/mL but will not cause a significant reduction.

  • Review Literature: Check existing literature on DNA ligase inhibitors to see if a bacteriostatic effect has been previously reported for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of bacterial NAD+-dependent DNA ligase (LigA).[1][2] This enzyme is crucial for DNA replication, repair, and recombination by sealing breaks in the phosphodiester backbone of DNA.[3][4] By binding to LigA, this compound prevents the enzyme from carrying out its function, leading to the accumulation of DNA damage and ultimately inhibiting bacterial growth.[2] Bacterial LigA is a validated target for broad-spectrum antibacterial agents because it is essential for bacterial viability and is distinct from the ATP-dependent human DNA ligases.[1][2]

Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?

A2: The MIC can be determined using standard methods such as broth microdilution or agar (B569324) dilution.[5]

  • Broth Microdilution: A two-fold serial dilution of this compound is prepared in a 96-well plate with bacterial growth medium. A standardized bacterial inoculum is added to each well. The plate is incubated, and the MIC is determined as the lowest concentration of the inhibitor that prevents visible bacterial growth.[6]

  • Agar Dilution: Serial dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial suspension is spotted onto the surface of the agar. The plates are incubated, and the MIC is the lowest concentration that inhibits bacterial growth.[7]

Q3: What are the common genetic mutations that confer resistance to DNA ligase inhibitors?

A3: Resistance to DNA ligase inhibitors like this compound commonly arises from point mutations within the ligA gene. Studies on similar inhibitors have shown that these mutations often occur in two key domains of the LigA enzyme[1]:

  • Adenylation (AD) domain: This domain is responsible for the initial step of the ligation reaction, where the enzyme is adenylated.

  • Oligonucleotide-binding (OB) fold domain: This domain is involved in binding to the DNA substrate.

These mutations can alter the enzyme's structure, reducing the binding affinity of the inhibitor and thereby conferring resistance.[1]

Q4: Can I use PCR to screen for resistance to this compound?

A4: Yes, PCR followed by DNA sequencing is a powerful tool for identifying resistance-conferring mutations in the ligA gene.[8]

  • Primer Design: Design primers that flank the entire coding sequence of the ligA gene.

  • PCR Amplification: Amplify the ligA gene from both susceptible (wild-type) and resistant bacterial isolates.

  • DNA Sequencing: Sequence the PCR products and compare the sequences to identify any nucleotide changes that result in amino acid substitutions.

Multiplex PCR can also be designed to simultaneously detect multiple known resistance mutations if they have been previously characterized.[8]

Data Presentation

Table 1: Example MIC Data for this compound against Wild-Type and Resistant Bacterial Strains.

Bacterial StrainGenotype (ligA)This compound MIC (µg/mL)
Wild-TypeWild-Type1
Resistant Isolate 1Arg61Ile16
Resistant Isolate 2Ala303Asp> 64
Resistant Isolate 3Ala349Val32

This table presents hypothetical data based on published findings for similar inhibitors.[1]

Table 2: Example IC50 Values for this compound against Purified Wild-Type and Mutant LigA Enzymes.

LigA EnzymeIC50 (nM) for this compoundFold Increase in IC50
Wild-Type LigA28-
Mutant LigA (Arg61Ile)3080> 110
Mutant LigA (Ala303Asp)> 3080> 110
Mutant LigA (Ala349Val)50418

This table presents hypothetical data based on published findings for similar inhibitors.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

  • Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth of the organism is detected.[5]

Protocol 2: Sequencing of the ligA Gene to Identify Resistance Mutations

  • Isolate genomic DNA from both the susceptible parent strain and the resistant isolates.

  • Design PCR primers that anneal to the regions upstream and downstream of the ligA open reading frame.

  • Perform PCR to amplify the entire ligA gene.

  • Purify the PCR product using a commercial PCR purification kit.

  • Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.

  • Align the DNA sequences from the resistant isolates with the sequence from the susceptible parent strain using sequence analysis software to identify any nucleotide differences.

  • Translate the nucleotide sequences into amino acid sequences to determine if any of the nucleotide changes result in amino acid substitutions.

Visualizations

DNA_Ligation_Pathway cluster_step1 Step 1: Enzyme Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Phosphodiester Bond Formation cluster_inhibition Inhibition LigA LigA LigA_AMP LigA-AMP LigA->LigA_AMP + NAD+ NAD NAD+ NMN NMN+ AMP_DNA AMP-DNA LigA_AMP->AMP_DNA + Nicked DNA Nicked_DNA Nicked DNA AMP_DNA->LigA - LigA Sealed_DNA Sealed DNA AMP_DNA->Sealed_DNA AMP AMP Inhibitor This compound Inhibitor->LigA Binds to LigA

Caption: Bacterial DNA Ligation Pathway and Inhibition.

Resistance_Workflow cluster_exposure Long-Term Exposure cluster_observation Observation of Resistance cluster_analysis Mechanism Analysis cluster_confirmation Confirmation Start Bacterial Culture Exposure Continuous Exposure to This compound Start->Exposure MIC_Test Monitor MIC Exposure->MIC_Test Resistant_Isolates Isolate Resistant Colonies MIC_Test->Resistant_Isolates Increased MIC gDNA_Extraction Genomic DNA Extraction Resistant_Isolates->gDNA_Extraction PCR_Sequencing PCR and Sequencing of ligA gDNA_Extraction->PCR_Sequencing Sequence_Analysis Sequence Analysis PCR_Sequencing->Sequence_Analysis Mutant_Cloning Clone and Express Mutant LigA Sequence_Analysis->Mutant_Cloning Identified Mutations Enzyme_Assay Enzyme Kinetic Assays Mutant_Cloning->Enzyme_Assay

Caption: Workflow for Investigating Resistance.

References

Refining protocols for testing DNA ligase-IN-2 against different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA ligase-IN-2. This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions for researchers testing the efficacy of this novel bacterial DNA ligase inhibitor against various bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of bacterial NAD+-dependent DNA ligase (LigA). This enzyme is crucial for joining Okazaki fragments during DNA replication and for DNA repair.[1][2] Bacterial DNA ligases utilize NAD+ as a cofactor, a key difference from human DNA ligases which are ATP-dependent.[2][3] This specificity makes LigA an attractive target for antibacterial agents.[4][5] this compound is believed to act as a competitive inhibitor of NAD+ binding to the adenylation domain of the LigA enzyme, thereby preventing the first step of the ligation reaction.[3][6]

Q2: Which bacterial strains are expected to be susceptible to this compound?

A2: As this compound targets the highly conserved NAD+-dependent DNA ligase (LigA), it is expected to have broad-spectrum activity against a variety of bacteria where this enzyme is essential for viability.[3][4] This includes both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli.[3][4] However, differences in cell wall permeability can affect the compound's efficacy, particularly in Gram-negative bacteria.[4]

Q3: Can this compound be used against eukaryotic cells?

A3: this compound is designed to be selective for bacterial NAD+-dependent DNA ligases and should show no significant inhibitory activity against the ATP-dependent human DNA ligases.[3][6] This selectivity is a key advantage, minimizing potential host toxicity.

Q4: How should I prepare this compound for my experiments?

A4: this compound is supplied as a lyophilized powder. For in vitro assays, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, further dilution in the appropriate culture medium is necessary. Please note that the final DMSO concentration in your assay should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results. 1. Inoculum concentration is not standardized.[7][8]2. Inconsistent incubation time or temperature.3. Contamination of bacterial cultures.1. Standardize the inoculum to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[7][8]2. Ensure precise control over incubation conditions (e.g., 35-37°C for 18-24 hours).3. Perform purity checks of the bacterial culture by streaking on a non-selective agar (B569324) plate.[7]
No zone of inhibition in a disk diffusion assay. 1. The bacterial strain is resistant to this compound.2. The concentration of this compound on the disk is too low.3. The compound did not diffuse properly into the agar.1. Confirm with a broth microdilution assay to determine the MIC.2. Increase the concentration of the compound applied to the disk.3. Ensure the agar has the correct depth and that the disks are firmly applied to the surface.
This compound shows low activity in a pure enzyme assay. 1. Degradation of NAD+ or ATP (for control ligases) cofactor.2. Incorrect buffer composition (pH, salt concentration).3. The ligase enzyme has lost activity due to improper storage or handling.1. Use fresh NAD+ or ATP solutions; avoid multiple freeze-thaw cycles.[9][10]2. Verify the pH and ionic strength of the reaction buffer.3. Use a fresh aliquot of the enzyme and always keep it on ice.
Unexpected bacterial growth at high concentrations of this compound. 1. Spontaneous resistance development.[6]2. The compound has precipitated out of the solution at higher concentrations.1. Isolate colonies from the high-concentration wells and re-test their susceptibility. Sequence the ligA gene to check for mutations.[6]2. Visually inspect the wells for any precipitation. If observed, try a different solvent or adjust the stock concentration.
Inconsistent results between different bacterial strains. 1. Differences in cell envelope permeability (e.g., outer membrane in Gram-negative bacteria).[4]2. Presence of efflux pumps in some strains.3. Variations in the target DNA ligase enzyme among species.1. For Gram-negative bacteria, consider co-administration with a membrane permeabilizing agent like polymyxin (B74138) B nonapeptide as an experimental control.[4]2. Test against strains with known efflux pump mutations.3. While LigA is conserved, minor structural differences could affect inhibitor binding.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution (10 mM in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

  • Growth control (medium + inoculum)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in the microtiter plate. The final volume in each well should be 50 µL. Concentrations typically range from 64 µg/mL to 0.06 µg/mL.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in MHB to match the turbidity of a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 105 CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the compound, as well as to the growth control wells.

  • Add 100 µL of sterile MHB to the negative control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: In Vitro DNA Ligase Activity Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the activity of purified bacterial DNA ligase.[12][13]

Materials:

  • Purified bacterial DNA ligase (e.g., from S. aureus or E. coli)

  • Fluorescently labeled nicked DNA substrate

  • Assay buffer (e.g., 10 mM HEPES, 25 mM KCl, 20 mM MgCl₂, 1 mM DTT, pH 8.0)[6]

  • NAD+ solution

  • This compound dilutions

  • 384-well black plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • In a 384-well plate, add 5 µL of varying concentrations of this compound.

  • Add 10 µL of purified DNA ligase (e.g., 1 nM final concentration) to each well.[6]

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 5 µL of a mix containing the fluorescently labeled DNA substrate and NAD+ (e.g., 10 µM final concentration).[6]

  • Incubate the reaction for 15-30 minutes at 37°C.

  • Stop the reaction by adding EDTA.

  • Measure the fluorescence signal. A decrease in signal compared to the no-inhibitor control indicates inhibition of ligation.

  • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity.[5]

Data Presentation

Table 1: Example MIC Values for this compound against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive1
Streptococcus pneumoniae (ATCC 49619)Positive2
Enterococcus faecalis (ATCC 29212)Positive4
Escherichia coli (ATCC 25922)Negative16
Pseudomonas aeruginosa (ATCC 27853)Negative>64
Haemophilus influenzae (ATCC 49247)Negative8

Table 2: Example IC50 Values for this compound against Purified DNA Ligases

Enzyme SourceLigase TypeCofactorIC50 (µM)
S. aureusNAD+-dependentNAD+0.05
E. coliNAD+-dependentNAD+0.09
Human Ligase IATP-dependentATP>100
Bacteriophage T4ATP-dependentATP>100

Visualizations

experimental_workflow cluster_invitro In Vitro Testing cluster_cellbased Cell-Based Testing purified_enzyme Purified Bacterial DNA Ligase ligase_assay DNA Ligase Activity Assay (Fluorescence-Based) purified_enzyme->ligase_assay ic50 Determine IC50 ligase_assay->ic50 mic_testing Broth Microdilution Assay ic50->mic_testing Correlate in vitro and cellular activity bacterial_strains Select Gram (+) and Gram (-) Bacterial Strains bacterial_strains->mic_testing mic Determine MIC mic_testing->mic start Start: this compound start->purified_enzyme start->bacterial_strains

Caption: Workflow for testing this compound.

troubleshooting_mic start High MIC Variability q1 Is inoculum standardized to 0.5 McFarland? start->q1 s1 Standardize Inoculum q1->s1 No q2 Are incubation conditions (time, temp) consistent? q1->q2 Yes end Re-run Experiment s1->end s2 Ensure Consistent Incubation q2->s2 No q3 Is the culture pure? q2->q3 Yes s2->end s3 Perform Purity Check q3->s3 No q3->end Yes s3->end

Caption: Logic for troubleshooting MIC variability.

ligase_mechanism cluster_reaction Bacterial DNA Ligation Steps step1 Step 1: Adenylation Ligase + NAD+ -> Ligase-AMP + NMN step2 Step 2: AMP Transfer Ligase-AMP + 5'-PO4 DNA -> AMP-DNA + Ligase step1->step2 step3 Step 3: Nick Sealing 3'-OH attacks AMP-DNA -> Phosphodiester Bond + AMP step2->step3 inhibitor This compound inhibitor->block block->step1 Inhibits

Caption: Inhibition of the DNA ligase reaction.

References

Strategies for enhancing the in vivo efficacy of DNA ligase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Ligase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you enhance the in vivo efficacy of this novel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the catalytic activity of DNA ligase. DNA ligases are essential enzymes that facilitate the joining of DNA strands by catalyzing the formation of a phosphodiester bond.[1][2] This process is crucial for DNA replication, repair, and recombination.[3][4][5] The mechanism of DNA ligase involves three key steps: adenylation of the ligase, transfer of AMP to the 5' phosphate (B84403) of the DNA nick, and finally, the formation of the phosphodiester bond. This compound is designed to interfere with this process, leading to an accumulation of DNA strand breaks and subsequent cell cycle arrest or apoptosis in rapidly dividing cells, such as cancer cells.

Q2: I am observing poor efficacy of this compound in my animal model. What are the potential causes?

A2: Poor in vivo efficacy can stem from several factors. These can be broadly categorized as issues related to the compound's formulation, its pharmacokinetic properties, or the experimental setup. Specific causes could include poor aqueous solubility leading to low bioavailability, rapid metabolism and clearance of the compound, or administration via a suboptimal route. Additionally, the inhibitor may be subject to efflux by cellular pumps, reducing its intracellular concentration.

Q3: What are the recommended starting doses and routes of administration for in vivo studies?

A3: The optimal dose and route of administration for this compound will depend on the specific animal model and the nature of the study. As a starting point, it is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD). Based on preclinical studies of similar small molecule inhibitors, intravenous (IV), intraperitoneal (IP), and oral (PO) routes are commonly used. For compounds with poor oral bioavailability, IV or IP administration may be preferred to ensure adequate systemic exposure.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed for selectivity, the potential for off-target effects should always be considered, as with any small molecule inhibitor. Off-target interactions can lead to unexpected phenotypes or toxicity. To assess this, it is advisable to perform in vitro screening against a panel of related enzymes and to use a structurally unrelated inhibitor targeting the same enzyme as a control in your experiments.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.

Issue Possible Cause Recommended Solution
Poor Solubility The compound is precipitating out of the vehicle solution.Prepare a stock solution in an organic solvent like DMSO, then dilute it into the final aqueous vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals (typically <0.5% v/v). Consider using formulation strategies such as lipid-based delivery systems or amorphous solid dispersions to improve solubility.
High Variability Between Animals Inconsistent dosing or inherent biological differences.Ensure precise and consistent dosing techniques, normalizing the dose to each animal's body weight. Increase the number of animals per group to enhance statistical power and ensure animals are age- and sex-matched.
Lack of Efficacy at Tolerated Doses Insufficient drug concentration at the target site.Evaluate alternative routes of administration (e.g., IV instead of oral) to improve bioavailability. Consider formulation strategies to enhance absorption and prolong circulation time.
Unexpected Toxicity Off-target effects or dose-dependent toxicity.Reduce the dose to determine if the toxicity is dose-dependent. Conduct a thorough literature search for known off-target liabilities of similar compounds and perform in vitro selectivity profiling.
Inconsistent Results Compound instability or degradation.Assess the stability of the compound in the chosen vehicle and under experimental conditions. Consider using a more stable analog if available.

Strategies for Enhancing In Vivo Efficacy

Improving the in vivo efficacy of this compound often requires optimizing its formulation and delivery. Below are several strategies that can be employed.

Formulation Strategies

The choice of formulation can significantly impact the bioavailability and therapeutic efficacy of a drug.

Strategy Description Potential Advantages
Lipid-Based Delivery Systems Formulations such as self-emulsifying drug delivery systems (SEDDS) dissolve the drug in lipid carriers.Enhances solubility and can bypass first-pass metabolism through lymphatic transport.
Amorphous Solid Dispersions The drug is dispersed in a high-energy, non-crystalline form within a hydrophilic carrier.Stabilizes the drug in a more soluble form, improving dissolution and absorption.
Nanoparticles The drug is encapsulated or conjugated to nanoparticles.Increases surface area for dissolution, allows for controlled release, and can be engineered for targeted delivery.
Micronization The particle size of the crystalline compound is reduced to the micrometer or nanometer range.Increases the surface area, which can lead to a higher dissolution rate.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.Increases the aqueous solubility of the drug.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat the mixture (if the compound is heat-stable) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Visually inspect the formulation for any signs of precipitation.

    • Determine the particle size and zeta potential of the emulsion upon dilution in an aqueous medium.

    • Assess the in vitro drug release profile using a dialysis method.

Protocol 2: In Vivo Administration and Monitoring
  • Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Compound Preparation:

    • Based on the desired dose and animal weight, calculate the required amount of this compound formulation.

    • For oral administration, the formulation can be administered directly via gavage.

    • For intraperitoneal or intravenous injection, ensure the formulation is sterile and suitable for injection.

  • Dosing:

    • Record the body weight of each animal before dosing.

    • Administer the prepared formulation via the chosen route.

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Regularly observe the animals for any signs of toxicity or adverse effects.

    • Monitor tumor size (if applicable) and body weight throughout the study.

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points after administration.

    • Process the samples to extract plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

Visualizations

DNA Ligation Pathway and Inhibition

The following diagram illustrates the three-step mechanism of DNA ligase and the point of inhibition by this compound.

DNA_Ligation_Pathway cluster_0 Step 1: Ligase Adenylation cluster_1 Step 2: AMP Transfer cluster_2 Step 3: Phosphodiester Bond Formation Ligase DNA Ligase Ligase_AMP Ligase-AMP Ligase->Ligase_AMP ATP ATP ATP->Ligase_AMP PPi PPi Ligase_AMP->PPi Ligase_AMP2 Ligase-AMP Nicked_DNA Nicked DNA DNA_AMP DNA-AMP Nicked_DNA->DNA_AMP DNA_AMP2 DNA-AMP Ligase_AMP2->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP2->Sealed_DNA AMP AMP Sealed_DNA->AMP Inhibitor This compound Inhibitor->Ligase_AMP Inhibits

Caption: Mechanism of DNA ligase and inhibition by this compound.

Troubleshooting Workflow for Poor In Vivo Efficacy

This diagram provides a logical workflow for addressing suboptimal results in your in vivo experiments.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Observed Check_Formulation Is the compound soluble in the vehicle? Start->Check_Formulation Check_Dose Is the dose optimal? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize Formulation (e.g., SEDDS, Nanoparticles) Check_Formulation->Optimize_Formulation No Check_Route Is the route of administration appropriate? Check_Dose->Check_Route Yes Dose_Escalation Perform Dose Escalation Study Check_Dose->Dose_Escalation No Check_Toxicity Are there signs of toxicity? Check_Route->Check_Toxicity Yes Change_Route Test Alternative Routes (IV, IP) Check_Route->Change_Route No Check_PK Assess Pharmacokinetics Analyze_Metabolism Analyze Metabolism and Clearance Check_PK->Analyze_Metabolism Check_Toxicity->Check_PK No Reduce_Dose Reduce Dose Check_Toxicity->Reduce_Dose Yes End Re-evaluate Efficacy Optimize_Formulation->End Dose_Escalation->End Change_Route->End Analyze_Metabolism->End Reduce_Dose->End

Caption: Troubleshooting workflow for enhancing in vivo efficacy.

References

How to interpret unexpected data from DNA ligase-IN-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DNA ligase-IN-2 in their experiments. The information is designed to help interpret unexpected data and address common issues encountered during the use of this and similar DNA ligase inhibitors.

Troubleshooting Guide

Unexpected results can arise from various factors in ligation assays, especially when working with a novel inhibitor like this compound. This guide provides a structured approach to identifying and resolving common experimental issues.

Problem 1: No or low inhibition of ligation by this compound.

Potential CauseRecommended Action
Inactive Inhibitor - Ensure proper storage and handling of this compound to prevent degradation. - Prepare fresh dilutions of the inhibitor for each experiment.
Incorrect Assay Conditions - Verify the final concentration of this compound in the reaction. - Confirm that the reaction buffer components (e.g., ATP, Mg2+) are at their optimal concentrations, as some inhibitors' efficacy can be dependent on these factors.[1][2]
Enzyme Concentration Too High - Titrate the concentration of DNA ligase to determine the optimal amount for inhibition studies. Excess enzyme can overcome the inhibitory effect.
Degraded ATP - ATP is susceptible to degradation with multiple freeze-thaw cycles. Use fresh ATP stock or aliquots.[1][3][4]
Non-specific Inhibitor Binding - If using crude extracts, other proteins may bind to the inhibitor, reducing its effective concentration. Consider using purified enzyme.[5]

Problem 2: High background ligation in "no-insert" controls.

Potential CauseRecommended Action
Incomplete Vector Digestion - Ensure complete digestion of the vector with the restriction enzyme(s). - Perform a control ligation with the digested vector alone, without ligase, to check for undigested plasmid.[6]
Vector Re-ligation - If using a single restriction enzyme, treat the vector with a phosphatase (e.g., alkaline phosphatase) to remove the 5' phosphate (B84403) groups and prevent re-ligation.[3][4] Ensure the phosphatase is heat-inactivated or removed before ligation.[3]
Contaminating DNA - Purify the digested vector and insert from the gel to remove any contaminating DNA fragments.[3][4]

Problem 3: Variability in results between experiments.

Potential CauseRecommended Action
Inconsistent Reagent Preparation - Prepare master mixes for reactions to minimize pipetting errors.[7] - Use freshly prepared buffers and ATP solutions.
Temperature Fluctuations - Ensure consistent incubation temperatures. Ligation efficiency is temperature-dependent.[1]
Freeze-Thaw Cycles - Aliquot reagents, especially the enzyme and ATP, to minimize freeze-thaw cycles.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for DNA ligases?

A1: DNA ligases catalyze the formation of a phosphodiester bond to join breaks in the phosphodiester backbone of DNA. This process occurs in three main steps:

  • Adenylation of the ligase: The ligase enzyme reacts with ATP or NAD+ to form a covalent ligase-AMP intermediate.[8][9][10][11][12]

  • Transfer of AMP: The AMP moiety is transferred from the ligase to the 5'-phosphate of the DNA at the nick site.[8][9][10][11][12]

  • Phosphodiester bond formation: The 3'-hydroxyl end of the adjacent DNA strand attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.[8][9][10][11][12]

Q2: How might a small molecule inhibitor like this compound work?

A2: Based on known DNA ligase inhibitors, this compound could function through several mechanisms:

  • Competitive Inhibition: The inhibitor may bind to the active site of the ligase, competing with the DNA substrate. Some known inhibitors are competitive with respect to nicked DNA.[13]

  • Uncompetitive Inhibition: The inhibitor might bind to the ligase-DNA complex, preventing the ligation reaction from completing.[13][14]

  • Mixed Inhibition: The inhibitor could bind to both the free ligase and the ligase-DNA complex.[14]

  • Allosteric Inhibition: The inhibitor may bind to a site other than the active site, inducing a conformational change that reduces the enzyme's activity.

Q3: My results suggest this compound is more effective in cell-based assays than in in-vitro ligation assays. What could be the reason?

A3: This discrepancy could be due to several factors:

  • Cellular Metabolism: The inhibitor might be metabolized within the cell to a more active form.

  • Synergistic Effects: In a cellular context, inhibiting DNA ligation can potentiate the effects of endogenous DNA damage or other cellular processes, leading to a more pronounced phenotype. Some DNA ligase inhibitors have been shown to sensitize cancer cells to DNA damaging agents.[13]

  • Off-target Effects: The inhibitor may have other cellular targets that contribute to the observed phenotype.

  • Differences in Ligase Isoforms: Cells contain multiple DNA ligase isoforms (e.g., Ligase I, III, IV) with distinct roles in replication and repair.[15] this compound might be more potent against a specific isoform that is more critical in the cellular context of your assay.

Q4: Could this compound have off-target effects?

A4: Yes, like many small molecule inhibitors, off-target effects are possible. It is important to perform control experiments to assess the specificity of the inhibitor. This could include:

  • Testing the inhibitor against other ATP-dependent enzymes.

  • Using structural analogs of the inhibitor that are predicted to be inactive.

  • Employing genetic approaches, such as testing the inhibitor in cells where the target DNA ligase has been knocked down or knocked out.

Experimental Protocols

Protocol 1: In-Vitro DNA Ligation Assay for Inhibitor Screening

This protocol is designed to assess the inhibitory activity of this compound on the ligation of a linearized plasmid.

Materials:

  • Linearized plasmid DNA with compatible ends (e.g., digested with a single restriction enzyme)

  • T4 DNA Ligase[9]

  • 10X T4 DNA Ligase Buffer (containing ATP)

  • This compound (in a suitable solvent, e.g., DMSO)

  • Nuclease-free water

  • Competent E. coli cells

  • LB agar (B569324) plates with the appropriate antibiotic

Procedure:

  • Prepare a master mix of the linearized plasmid DNA and nuclease-free water.

  • Set up a series of ligation reactions in microcentrifuge tubes. For each reaction, add:

    • Plasmid/water mix

    • 1 µL of 10X T4 DNA Ligase Buffer

    • Varying concentrations of this compound (and a solvent-only control)

  • Add 1 µL of T4 DNA Ligase to each tube.

  • Gently mix and incubate at the recommended temperature for the ligase (e.g., 16°C overnight or room temperature for 1-2 hours).[1]

  • Heat-inactivate the ligase at 65°C for 10 minutes.[7]

  • Transform the ligation products into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates.

  • Incubate overnight at 37°C.

  • Count the number of colonies on each plate. A reduction in colony number in the presence of the inhibitor indicates successful inhibition of ligation.

Protocol 2: Cell-Based Assay for DNA Damage Sensitization

This protocol assesses whether this compound can sensitize cells to a DNA damaging agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) (MMS) or temozolomide)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours). Include a solvent-only control.

  • Add a fixed, sub-lethal concentration of the DNA damaging agent to half of the wells for each inhibitor concentration.

  • Incubate for an additional period (e.g., 48-72 hours).

  • Assess cell viability using a standard assay kit.

  • Analyze the data to determine if pre-treatment with this compound enhances the cytotoxic effect of the DNA damaging agent. A significant decrease in cell viability in the combination treatment compared to single-agent treatments suggests sensitization.[16]

Visualizations

Caption: The three-step mechanism of ATP-dependent DNA ligase activity.

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Novel LigA Inhibitors for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibacterial targets. One such promising target is the NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial DNA replication and repair that is distinct from its ATP-dependent human counterparts. This guide provides a comparative analysis of the efficacy of a leading class of LigA inhibitors, substituted adenosine (B11128) analogs, against other known inhibitors. As "DNA ligase-IN-2" is not a publicly documented inhibitor, this guide will focus on well-characterized compounds with published experimental data to provide a valuable resource for researchers in the field.

Mechanism of Action: Targeting Bacterial DNA Ligation

Bacterial NAD+-dependent DNA ligase (LigA) catalyzes the sealing of nicks in the phosphodiester backbone of DNA, a critical step in DNA replication, repair, and recombination.[1] This process occurs in three sequential nucleotidyl-transfer steps:

  • Enzyme Adenylation: LigA reacts with NAD+, forming a covalent enzyme-AMP intermediate and releasing nicotinamide (B372718) mononucleotide (NMN).

  • AMP Transfer to DNA: The AMP moiety is transferred from the adenylated enzyme to the 5'-phosphate terminus of the DNA nick.

  • Nick Sealing: The 3'-hydroxyl terminus of the nick attacks the DNA-adenylate, forming a phosphodiester bond to seal the nick and releasing AMP.

LigA inhibitors disrupt this essential process, leading to the accumulation of DNA damage and ultimately bacterial cell death. The majority of potent LigA inhibitors, including substituted adenosine analogs and pyridochromanones, are competitive inhibitors with respect to NAD+, binding to the enzyme's NAD+ binding pocket.[2][3]

LigA_Pathway cluster_steps Three Steps of NAD+-dependent DNA Ligation LigA LigA (Inactive) LigA_AMP LigA-AMP (Active) LigA->LigA_AMP Step 1: Adenylation NAD NAD+ NAD->LigA_AMP NMN NMN LigA_AMP->NMN DNA_AMP DNA-AMP Intermediate LigA_AMP->DNA_AMP Step 2: AMP Transfer Nicked_DNA Nicked DNA Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Step 3: Nick Sealing AMP AMP DNA_AMP->AMP Inhibitor LigA Inhibitor (e.g., Substituted Adenosine Analog) Inhibitor->LigA_AMP Inhibition

Caption: NAD+-dependent DNA Ligase (LigA) Catalytic Cycle and Point of Inhibition.

Comparative Efficacy of LigA Inhibitors

The efficacy of LigA inhibitors is typically evaluated through in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and by assessing their antibacterial activity through the measurement of minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize the available data for different classes of LigA inhibitors.

In Vitro Efficacy: Inhibition of LigA Enzyme Activity (IC50)

Lower IC50 values indicate greater potency in inhibiting the LigA enzyme.

Inhibitor ClassRepresentative CompoundTarget Organism LigAIC50 (µM)Reference
Substituted Adenosine Analog Compound 1Haemophilus influenzae0.5[3][4]
Compound 4Streptococcus pneumoniae-[3]
2-(cyclopentyloxy)-5′-deoxyadenosine (CPOdA)Haemophilus influenzae-
Pyridochromanone Compound 1Staphylococcus aureus0.028 (adenylation)[2]
Staphylococcus aureus0.004 (ligation, Ki)[2]
Miscellaneous ChlorhexidineEscherichia coli11.0[5]
Imidazolidinyl ureaEscherichia coli38.5[5]
GeneticinEscherichia coli2590[5]
GlutathioneEscherichia coli1520[5]
2-(aminomethyl)imidazoleEscherichia coli870[5]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions between studies.

In Vivo and In Vitro Antibacterial Activity (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Lower MIC values indicate more potent antibacterial activity.

Inhibitor ClassRepresentative CompoundBacterial SpeciesMIC (µg/mL)Reference
Substituted Adenosine Analog Compound 1Streptococcus pneumoniae32[3]
Compound 5Streptococcus pneumoniae2[3]
Staphylococcus aureus4[3]
Mycoplasma pneumoniae2[3]
2-(cyclopentyloxy)-5′-deoxyadenosine (CPOdA)Haloferax volcanii≤ 0.05[6]
Bacteria (general)≥ 2[6]
Pyridochromanone Compound 1Staphylococcus aureus (MSSA & MRSA)1.0[2]
Escherichia coli> 64[2]
DDPP Streptococcus pneumoniae64[7]
Staphylococcus aureus128[7]
Haemophilus influenzae128[7]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of inhibitor efficacy.

In Vitro NAD+-dependent DNA Ligase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the nick-sealing activity of purified LigA enzyme.

LigA_Assay_Workflow cluster_workflow In Vitro LigA Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified LigA Enzyme - Nicked DNA Substrate (fluorescently labeled) - NAD+ - Assay Buffer - Test Inhibitor start->prepare_reagents reaction_setup Set up Reaction in 96-well Plate: - Add buffer, NAD+, DNA substrate, and inhibitor - Pre-incubate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add LigA enzyme reaction_setup->initiate_reaction incubation Incubate at Optimal Temperature (e.g., 25-37°C) initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add denaturing stop buffer) incubation->stop_reaction analysis Analyze Product Formation: - Denaturing Polyacrylamide Gel Electrophoresis (PAGE) - Fluorescence Imaging stop_reaction->analysis quantification Quantify Ligation Product and Substrate analysis->quantification calculation Calculate Percent Inhibition and IC50 Value quantification->calculation end End calculation->end

Caption: Experimental Workflow for In Vitro LigA Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Purify recombinant LigA from the target bacterial species.

    • Prepare a nicked DNA substrate by annealing a fluorescently labeled oligonucleotide to a complementary strand with a 5'-phosphate at the nick site.[5]

    • Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 10 mM DTT, 1 mM NAD⁺, and 20 µg/ml BSA).[8]

    • Prepare serial dilutions of the test inhibitor in a suitable solvent.

  • Reaction Setup:

    • In a 96-well plate, combine the assay buffer, NAD+, nicked DNA substrate, and varying concentrations of the test inhibitor.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the purified LigA enzyme to each well.

    • Incubate the plate at the optimal temperature for the specific LigA enzyme (e.g., 65°C for Aquifex aeolicus LigA).[8]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a denaturing stop solution (e.g., formamide (B127407) with EDTA).

    • Separate the ligated product from the unligated substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize and quantify the fluorescent bands corresponding to the product and substrate using a gel imager.

  • Data Analysis:

    • Calculate the percentage of ligation for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[9][10]

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).[11]

  • Serial Dilution of Inhibitor:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test inhibitor in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[11]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.[12]

In Vivo Efficacy Models: Murine Sepsis and Thigh Infection Models

Murine infection models are crucial for evaluating the in vivo efficacy of novel antibacterial agents.

Murine Sepsis Model (Cecal Ligation and Puncture - CLP):

The CLP model is a gold standard for inducing polymicrobial sepsis that mimics the clinical progression in humans.[13]

Protocol:

  • Induction of Sepsis:

    • Anesthetize the mouse and perform a laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve and puncture it with a needle to allow fecal contents to leak into the peritoneum.[13]

    • Close the abdominal incision.

  • Treatment:

    • Administer the test inhibitor and control antibiotics at specified time points post-CLP via an appropriate route (e.g., intraperitoneal or intravenous).

  • Outcome Assessment:

    • Monitor the animals for survival over a set period.

    • At defined endpoints, collect blood and tissue samples to determine bacterial load (CFU counts) and measure inflammatory markers.[6]

Murine Thigh Infection Model:

This model is used to assess the efficacy of antimicrobials against localized soft tissue infections.[14]

Protocol:

  • Induction of Neutropenia (Optional):

  • Infection:

    • Inject a standardized inoculum of the test bacterium into the thigh muscle of the mice.

  • Treatment:

    • Administer the test inhibitor and control antibiotics at various time points post-infection.

  • Outcome Assessment:

    • At the end of the study, euthanize the animals and aseptically remove the infected thigh muscle.

    • Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).[14]

Conclusion

The development of potent and selective inhibitors of bacterial NAD+-dependent DNA ligase represents a promising strategy to combat antibiotic resistance. Substituted adenosine analogs and pyridochromanones have emerged as particularly promising lead compounds, demonstrating low nanomolar to micromolar inhibition of LigA and significant in vitro and in vivo antibacterial activity. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of novel LigA inhibitors, facilitating the advancement of new antibacterial therapies from the laboratory to the clinic.

References

Comparative Guide to Bacterial DNA Ligase Inhibitors: A Focus on DNA Ligase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DNA ligase-IN-2, a potent inhibitor of bacterial DNA ligase (LigA), with other notable classes of bacterial DNA ligase inhibitors. Bacterial DNA ligases are essential enzymes for DNA replication, recombination, and repair, making them attractive targets for the development of novel antibacterial agents. This document presents key performance data, detailed experimental protocols, and visual representations of mechanisms and workflows to aid in the evaluation and selection of specific inhibitors for research and drug development purposes.

Performance Comparison of Bacterial DNA Ligase Inhibitors

The following tables summarize the in vitro potency and antibacterial activity of this compound and its alternatives. This compound, a pyridochromanone, demonstrates potent inhibition of Staphylococcus aureus DNA ligase (LigA) with an IC50 of 29 nM.[1] It also exhibits significant antibacterial activity against S. aureus.

Table 1: In Vitro Potency (IC50) Against Bacterial DNA Ligases

Inhibitor ClassCompoundTarget OrganismIC50 (µM)Citation(s)
Pyridochromanone This compound Staphylococcus aureus0.029 [1]
Compound 3Escherichia colinanomolar range[2]
PyridochromanoneEscherichia coli0.04 - 0.1
PyridochromanoneStreptococcus pneumoniae0.04 - 0.1
Adenosine (B11128) Analog Compound 1Haemophilus influenzae0.507[3]
Escherichia coli1.27[3]
Streptococcus pneumoniae0.136
Staphylococcus aureus0.081
Compound 2Haemophilus influenzae0.076
Escherichia coli0.158
Streptococcus pneumoniae0.052
Staphylococcus aureus0.063
Arylamino Compound ChloroquineEscherichia coli53
HydroxychloroquineEscherichia coli63
QuinacrineEscherichia coliPotent inhibitor
DoxorubicinEscherichia coli1.3
Staphylococcus aureus3.30

Table 2: Antibacterial Activity (MIC) Against Bacterial Strains

Inhibitor ClassCompoundBacterial StrainMIC (µg/mL)Citation(s)
Pyridochromanone This compound Staphylococcus aureus ATCC 292131
Staphylococcus aureus ATCC 7006991
Escherichia coli ATCC 25922>64
Adenosine Analog Compound 1Streptococcus pneumoniae32
Haemophilus influenzae (efflux mutant)32
Arylamino Compound ChloroquineSalmonella typhimuriumHigh concentration required

Mechanism of Action and Inhibition

Bacterial NAD+-dependent DNA ligase (LigA) catalyzes the sealing of nicks in the phosphodiester backbone of DNA through a three-step nucleotidyl transfer reaction.

dot

NAD_dependent_DNA_ligase_mechanism cluster_step1 Step 1: Enzyme Adenylylation cluster_step2 Step 2: AMP Transfer to DNA cluster_step3 Step 3: Nick Sealing LigA LigA (E) LigA_AMP LigA-AMP (E-AMP) LigA->LigA_AMP + NAD+ NAD NAD+ NMN NMN LigA_AMP->NMN - NMN LigA_AMP2 LigA-AMP Nicked_DNA Nicked DNA DNA_AMP DNA-AMP LigA2 LigA DNA_AMP->LigA2 - LigA DNA_AMP2 DNA-AMP LigA_AMP2->DNA_AMP + Nicked DNA Sealed_DNA Sealed DNA DNA_AMP2->Sealed_DNA 3'-OH attack AMP AMP Sealed_DNA->AMP - AMP

Caption: The three-step mechanism of NAD+-dependent DNA ligase.

Inhibitory Mechanisms:

  • This compound (Pyridochromanone): This class of inhibitors acts competitively with respect to NAD+, binding to the NAD+ binding pocket of the LigA adenylation domain. This prevents the initial adenylylation of the enzyme, thereby halting the ligation process at its first step.

  • Adenosine Analogs: These compounds are also competitive inhibitors of NAD+. They mimic the adenosine moiety of NAD+ and bind to the AMP-binding pocket within the adenylation domain, preventing the formation of the ligase-AMP intermediate.

  • Arylamino Compounds: In contrast to the other two classes, arylamino compounds are non-competitive inhibitors with respect to NAD+. Their mechanism is thought to involve interaction with residues adjacent to the adenylation site, rather than direct competition for the NAD+ binding site. Some members of this class also interact with DNA, which can influence their potency.

Inhibition_Mechanisms cluster_ligase Bacterial DNA Ligase (LigA) cluster_inhibitors Inhibitor Classes Adenylation_Domain Adenylation Domain NAD_Pocket NAD+ Pocket DNA_Binding_Domain DNA Binding Domain Pyridochromanones This compound (Pyridochromanones) Pyridochromanones->NAD_Pocket Competitive Inhibition Adenosine_Analogs Adenosine Analogs Adenosine_Analogs->NAD_Pocket Competitive Inhibition Arylamino_Compounds Arylamino Compounds Arylamino_Compounds->Adenylation_Domain Non-competitive Inhibition NAD NAD+ NAD->NAD_Pocket Nicked_DNA Nicked DNA Nicked_DNA->DNA_Binding_Domain

Caption: Workflow for a gel-based DNA ligase activity assay.

Fluorescence Resonance Energy Transfer (FRET)-Based DNA Ligase Assay

This high-throughput assay provides a quantitative measure of DNA ligation in a homogeneous format.

Materials:

  • Purified bacterial DNA ligase

  • Two DNA oligonucleotides that anneal to a common template strand to create a nick. One oligonucleotide is labeled with a donor fluorophore (e.g., FAM) at the 3' end of the nick, and the other is labeled with an acceptor fluorophore (e.g., TAMRA) at the 5' end of the nick.

  • Template DNA oligonucleotide

  • 10x DNA Ligase Reaction Buffer

  • Test inhibitor at various concentrations

  • Nuclease-free water

  • Microplate reader capable of measuring FRET

Procedure:

  • Anneal the fluorescently labeled oligonucleotides with the template strand to form the nicked DNA substrate.

  • In a microplate (e.g., 384-well), prepare the reaction mixtures:

    • 10x DNA Ligase Reaction Buffer

    • Annealed FRET DNA substrate

    • Test inhibitor at various concentrations

    • Nuclease-free water

  • Initiate the reaction by adding purified bacterial DNA ligase.

  • Incubate the plate at the optimal temperature for the ligase.

  • Measure the FRET signal at regular intervals. Ligation of the two labeled oligonucleotides brings the donor and acceptor fluorophores into close proximity, resulting in an increase in the FRET signal.

  • The rate of increase in the FRET signal is proportional to the DNA ligase activity. The IC50 value of the inhibitor can be determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound is a highly potent and specific inhibitor of bacterial DNA ligase, particularly against S. aureus. Its competitive inhibition of NAD+ binding provides a clear mechanism of action. This guide offers a comparative framework for evaluating this compound alongside other classes of inhibitors. The provided experimental protocols and mechanistic diagrams serve as valuable resources for researchers aiming to investigate and utilize these compounds in the pursuit of novel antibacterial therapies. The distinct mechanisms of action and varying potencies of the compared inhibitors underscore the importance of selecting the appropriate tool for specific research questions and therapeutic goals.

References

Unraveling the Specificity of DNA Ligase-IN-2: A Comparative Guide to Cross-Reactivity with Eukaryotic DNA Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a targeted inhibitor is paramount. This guide provides a detailed comparison of DNA ligase-IN-2, a potent inhibitor of bacterial NAD+-dependent DNA ligase (LigA), and its cross-reactivity with the main eukaryotic DNA ligases: DNA Ligase I, DNA Ligase III, and DNA Ligase IV.

This compound has emerged as a powerful tool in the development of novel antibacterial agents due to its targeted inhibition of bacterial DNA replication and repair pathways. This guide synthesizes available experimental data to objectively assess its selectivity and potential for off-target effects in eukaryotic systems.

Executive Summary of Cross-Reactivity

Experimental data reveals that this compound is a highly selective inhibitor of bacterial DNA ligase A (LigA), with a half-maximal inhibitory concentration (IC50) in the nanomolar range. In contrast, studies on a class of adenosine (B11128) analog inhibitors, which includes this compound, have shown no significant inhibitory activity against human DNA ligase I, the primary DNA ligase involved in eukaryotic DNA replication. While specific quantitative data for this compound against human DNA ligase III and IV is not extensively available in the public domain, the existing evidence points towards a high degree of selectivity for the bacterial enzyme. This selectivity is rooted in the fundamental structural and cofactor differences between prokaryotic NAD+-dependent DNA ligases and eukaryotic ATP-dependent DNA ligases.

Comparative Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary bacterial target and its observed effects on human eukaryotic DNA ligases.

Target EnzymeOrganism/FamilyIC50 Value
DNA Ligase A (LigA) Bacterial (e.g., Staphylococcus aureus)29 nM[1]
Human DNA Ligase I EukaryoticNo inhibitory activity observed
Human DNA Ligase III EukaryoticData not available
Human DNA Ligase IV EukaryoticData not available

Note: The lack of specific IC50 values for human DNA ligases III and IV highlights an area for future investigation. However, the pronounced selectivity for the bacterial NAD+-dependent ligase over the ATP-dependent human DNA ligase I suggests a low probability of significant cross-reactivity.

Signaling Pathway of DNA Ligase Action

The fundamental difference in the initial step of the ligation process between bacterial and eukaryotic DNA ligases is a key determinant of the specificity of inhibitors like this compound.

DNA Ligation Pathway: Bacterial vs. Eukaryotic cluster_0 Bacterial Ligase (NAD+-dependent) cluster_1 Eukaryotic Ligase (ATP-dependent) cluster_2 Inhibitor Action b_nad NAD+ b_ligase_amp Ligase-AMP Intermediate b_nad->b_ligase_amp Ligase + NAD+ -> Ligase-AMP + NMN+ b_ligase Bacterial DNA Ligase (LigA) b_repaired Repaired DNA b_ligase_amp->b_repaired + Nicked DNA -> Repaired DNA + AMP b_nick Nicked DNA e_atp ATP e_ligase_amp Ligase-AMP Intermediate e_atp->e_ligase_amp Ligase + ATP -> Ligase-AMP + PPi e_ligase Eukaryotic DNA Ligase (I, III, IV) e_repaired Repaired DNA e_ligase_amp->e_repaired + Nicked DNA -> Repaired DNA + AMP e_nick Nicked DNA inhibitor This compound inhibitor->b_ligase_amp Inhibits

Figure 1. Simplified schematic of the differential cofactor usage in bacterial and eukaryotic DNA ligation pathways and the point of inhibition by this compound.

Experimental Protocols

The determination of DNA ligase inhibition is typically conducted through biochemical assays that measure the enzyme's ability to ligate a DNA substrate. Below are generalized protocols for assessing inhibitor activity against both bacterial and human DNA ligases.

Protocol 1: Bacterial NAD+-dependent DNA Ligase (LigA) Inhibition Assay

This assay measures the DNA-independent autoadenylation activity of LigA, which is the first step of the ligation reaction and the target of this compound.

Materials:

  • Purified full-length or truncated (adenylation domain) bacterial DNA Ligase A (LigA).

  • This compound (or other test inhibitor).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 10 mM MgCl2, and 0.1 mg/ml BSA.

  • [α-32P]NAD+.

  • Stop Solution: 100 mM EDTA.

  • Scintillation fluid.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, LigA enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding [α-32P]NAD+.

  • Incubate the reaction at the optimal temperature for the specific LigA enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto a nitrocellulose membrane and wash to remove unincorporated [α-32P]NAD+.

  • Quantify the amount of radiolabeled LigA-AMP complex formed using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Human ATP-dependent DNA Ligase Inhibition Assay (Fluorescence-Based)

This high-throughput assay measures the ability of human DNA ligases to join a nicked, fluorescently labeled DNA substrate.

Materials:

  • Purified human DNA Ligase I, III, or IV.

  • This compound (or other test inhibitor).

  • Assay Buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 5 mM DTT, 1 mM ATP, and 50 µg/ml BSA.

  • Nicked DNA substrate with a fluorescent label (e.g., FAM) and a quencher on opposite sides of the nick.

  • Stop Solution: Formamide-based loading buffer with EDTA.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the respective human DNA ligase, and varying concentrations of the test inhibitor.

  • Add the fluorescently labeled nicked DNA substrate to initiate the ligation reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding the stop solution and heating to denature the DNA.

  • Analyze the reaction products using capillary electrophoresis or a fluorescence plate reader. Ligation of the nick will result in an increase in the fluorescence signal as the quencher is separated from the fluorophore.

  • Calculate the percent inhibition based on the fluorescence intensity at each inhibitor concentration and determine the IC50 value.

Experimental Workflow for IC50 Determination cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A1 Prepare Reaction Mix (Buffer, Ligase, Inhibitor) A2 Add Substrate (Radiolabeled NAD+ or Fluorescent DNA) A1->A2 B1 Incubate at Optimal Temperature A2->B1 B2 Stop Reaction B1->B2 B3 Quantify Product (Scintillation Counting or Fluorescence) B2->B3 C1 Calculate % Inhibition B3->C1 C2 Determine IC50 Value (Non-linear Regression) C1->C2

References

A Comparative Analysis of Novel DNA Ligase Inhibitors and Traditional Antibiotics Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating the exploration of novel therapeutic agents with alternative mechanisms of action. This guide provides a comparative analysis of a promising new class of antibacterial agents, DNA ligase inhibitors, against traditional antibiotics commonly used to treat S. aureus infections. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals.

Executive Summary

DNA ligase inhibitors represent a novel class of antibacterial agents that target a crucial enzyme in bacterial DNA replication and repair. This mechanism is distinct from that of most traditional antibiotics, offering a potential solution to combat existing resistance. This guide compares the in vitro and in vivo efficacy of these novel inhibitors with standard-of-care antibiotics such as oxacillin, vancomycin (B549263), linezolid, and daptomycin (B549167) against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains.

Mechanism of Action: A Fundamental Difference

A key differentiator between DNA ligase inhibitors and traditional antibiotics lies in their cellular targets.

DNA Ligase Inhibitors: Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme that seals breaks in the DNA backbone during replication and repair.[1] Inhibition of LigA leads to the accumulation of DNA damage and ultimately, bacterial cell death. Notably, bacterial LigA is structurally distinct from human ATP-dependent DNA ligases, suggesting a potential for selective toxicity.[1]

Traditional Antibiotics:

  • Beta-lactams (e.g., Oxacillin): Inhibit penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, leading to a weakened cell wall and lysis.

  • Glycopeptides (e.g., Vancomycin): Bind to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

  • Oxazolidinones (e.g., Linezolid): Inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.

  • Lipopeptides (e.g., Daptomycin): Disrupt the bacterial cell membrane integrity in a calcium-dependent manner, leading to ion leakage and cell death.

In Vitro Efficacy: A Head-to-Head Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for novel DNA ligase inhibitors and traditional antibiotics against representative strains of S. aureus. The data has been compiled from multiple sources and should be interpreted with consideration for potential inter-study variability.

Table 1: Minimum Inhibitory Concentrations (MICs) against Methicillin-Susceptible S. aureus (MSSA)

Compound ClassSpecific Agent/ExampleStrainMIC (µg/mL)
DNA Ligase Inhibitor PyridochromanoneMSSA1.0
Beta-lactam OxacillinATCC 292130.12 - 0.5
Glycopeptide VancomycinMSSA≤2.0
Oxazolidinone LinezolidMSSA1.0 - 4.0
Lipopeptide DaptomycinMSSA0.25 - 1.0

Table 2: Minimum Inhibitory Concentrations (MICs) against Methicillin-Resistant S. aureus (MRSA)

Compound ClassSpecific Agent/ExampleStrainMIC (µg/mL)
DNA Ligase Inhibitor PyridochromanoneMRSA1.0
Beta-lactam OxacillinUSA300>256
Glycopeptide VancomycinUSA3000.5 - 2.0
Oxazolidinone LinezolidMRSA0.5 - 4.0
Lipopeptide DaptomycinUSA3000.25 - 1.0

Time-Kill Kinetics: Bactericidal vs. Bacteriostatic Activity

Time-kill assays provide insights into the dynamic interaction between an antimicrobial agent and a bacterial population over time.

  • DNA Ligase Inhibitors (Pyridochromanones): Studies have demonstrated a bactericidal mode of action for this class of inhibitors against S. aureus.

  • Traditional Antibiotics:

    • Oxacillin and Daptomycin: Generally exhibit rapid, concentration-dependent bactericidal activity against susceptible strains.

    • Vancomycin: Shows slower, time-dependent bactericidal activity.

    • Linezolid: Is primarily considered bacteriostatic against S. aureus.

In Vivo Efficacy: The Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. In this model, a localized S. aureus infection is established in the thigh muscle of immunosuppressed mice.

  • DNA Ligase Inhibitors (Substituted Adenosine Analogs): Have demonstrated in vivo efficacy in a murine S. aureus thigh infection model, showing a significant reduction in bacterial burden compared to untreated controls.

  • Traditional Antibiotics: Have been extensively evaluated in this model. For instance, vancomycin has been shown to effectively inhibit the replication of S. aureus, resulting in a significant log10 reduction in CFU/gram of tissue compared to untreated animals.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and processes discussed, the following diagrams have been generated using the DOT language.

cluster_DNA_Ligase_Inhibitor DNA Ligase Inhibitor Pathway cluster_Traditional_Antibiotics Traditional Antibiotic Pathways DNA_Replication_Repair DNA Replication & Repair Nicked_DNA Nicked DNA DNA_Replication_Repair->Nicked_DNA DNA_Ligase_A DNA Ligase A (LigA) Nicked_DNA->DNA_Ligase_A Sealed_DNA Sealed DNA DNA_Ligase_A->Sealed_DNA Cell_Death_DLI Cell Death DNA_Ligase_IN_2 DNA Ligase-IN-2 DNA_Ligase_IN_2->DNA_Ligase_A Inhibits Sealed_DNA->DNA_Replication_Repair Continues Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Protein_Synthesis Protein Synthesis Inhibited_Protein_Synthesis Inhibited Protein Synthesis Protein_Synthesis->Inhibited_Protein_Synthesis Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Beta_Lactams Beta-Lactams (Oxacillin) Beta_Lactams->Cell_Wall_Synthesis Inhibits Glycopeptides Glycopeptides (Vancomycin) Glycopeptides->Cell_Wall_Synthesis Inhibits Oxazolidinones Oxazolidinones (Linezolid) Oxazolidinones->Protein_Synthesis Inhibits Lipopeptides Lipopeptides (Daptomycin) Lipopeptides->Cell_Membrane Disrupts

Caption: Mechanisms of Action for DNA Ligase Inhibitors and Traditional Antibiotics.

cluster_mic MIC Determination Workflow (Broth Microdilution) cluster_time_kill Time-Kill Assay Workflow Start_MIC Prepare serial two-fold dilutions of antimicrobial agent in 96-well plate Inoculate Inoculate each well with a standardized S. aureus suspension Start_MIC->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine the lowest concentration with no visible growth (MIC) Incubate->Read_MIC Start_TK Inoculate S. aureus into broth with and without antimicrobial agent Sample Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) Start_TK->Sample Plate Perform serial dilutions and plate on agar Sample->Plate Incubate_TK Incubate plates and count Colony Forming Units (CFUs) Plate->Incubate_TK Plot Plot log10 CFU/mL versus time Incubate_TK->Plot Induce_Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Infect_Thigh Inject S. aureus intramuscularly into the thigh Induce_Neutropenia->Infect_Thigh Administer_Drug Administer test compound or vehicle control Infect_Thigh->Administer_Drug Sacrifice_Mice Sacrifice mice at a defined time point (e.g., 24 hours) Administer_Drug->Sacrifice_Mice Homogenize_Thigh Aseptically remove and homogenize thigh tissue Sacrifice_Mice->Homogenize_Thigh Determine_CFU Plate serial dilutions and determine bacterial load (CFU/gram) Homogenize_Thigh->Determine_CFU

References

Head-to-head comparison of DNA ligase-IN-2 and DNA ligase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial drug discovery, the development of targeted inhibitors for essential bacterial enzymes is a critical strategy. Among these, DNA ligase A (LigA), an NAD+-dependent enzyme vital for bacterial DNA replication and repair, has emerged as a promising target. This guide provides a detailed head-to-head comparison of two notable inhibitors of LigA: DNA ligase-IN-2 and DNA ligase-IN-1. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative performance and experimental profiles of these compounds.

Performance and Efficacy: A Quantitative Overview

This compound and DNA ligase-IN-1 are both inhibitors of bacterial NAD+-dependent DNA ligase (LigA).[1][2] They have been shown to be effective in inhibiting the growth of Staphylococcus aureus in vitro.[1][2] The following tables summarize the available quantitative data for a direct comparison of their potency and antibacterial activity.

Table 1: Comparative Inhibitory Activity against DNA Ligase A (LigA)
CompoundTargetIC50Assay Description
This compound LigA:AD (truncated) & full-length LigA29 nMInhibition of DNA-independent autoadenylation activity.
DNA ligase-IN-1 LigAData not publicly availableInhibition of bacterial NAD+-dependent DNA ligase.[1]
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundStaphylococcus aureus ATCC 29213Staphylococcus aureus ATCC 700699 (MRSA)Escherichia coli ATCC 25922
This compound 1 µg/mL1 µg/mL>64 µg/mL
DNA ligase-IN-1 Effective in vitroData not publicly availableData not publicly available

Note: this compound demonstrates potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, with significantly less efficacy against the Gram-negative bacterium E. coli. While DNA ligase-IN-1 is reported to be effective against S. aureus, specific MIC values are not publicly available for a direct comparison.

Mechanism of Action: Targeting Bacterial DNA Replication and Repair

Both DNA ligase-IN-1 and this compound target the bacterial NAD+-dependent DNA ligase (LigA). This enzyme plays a crucial role in sealing nicks in the DNA backbone during replication, particularly in the joining of Okazaki fragments on the lagging strand, and in various DNA repair pathways. By inhibiting LigA, these compounds disrupt the integrity of the bacterial genome, leading to cell death. The specificity for the NAD+-dependent ligase found in bacteria, as opposed to the ATP-dependent ligases in humans, makes LigA an attractive target for developing selective antibacterial agents.

Below is a diagram illustrating the role of DNA ligase A in bacterial DNA replication and the point of inhibition by these compounds.

LigA_Pathway cluster_replication Bacterial DNA Replication Fork cluster_inhibition Inhibition Leading_Strand Leading Strand Synthesis (Continuous) Lagging_Strand Lagging Strand Synthesis (Discontinuous) Okazaki_Fragments Okazaki Fragments Lagging_Strand->Okazaki_Fragments DNA_Ligase_A DNA Ligase A (LigA) (Seals nicks) Okazaki_Fragments->DNA_Ligase_A Joins fragments Intact_DNA Intact Lagging Strand DNA_Ligase_A->Intact_DNA Replication_Failure DNA Replication Failure & Cell Death DNA_Ligase_A->Replication_Failure Leads to Inhibitors DNA ligase-IN-1 This compound Inhibitors->DNA_Ligase_A Blocks activity Inhibition Inhibition MIC_Workflow Start Prepare Serial Dilutions of Inhibitor in 96-well plate Inoculate Inoculate wells with standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity (growth) Incubate->Read Result Determine MIC: Lowest concentration with no growth Read->Result

References

Validating the Antibacterial Spectrum of DNA Ligase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. Bacterial NAD+-dependent DNA ligase (LigA) presents a promising target due to its essential role in DNA replication and repair, and its distinctness from the ATP-dependent human DNA ligases. This guide provides a comparative analysis of the antibacterial spectrum of a representative DNA ligase inhibitor, a substituted adenosine (B11128) analog, against established antibiotics, supported by experimental data and detailed protocols.

Disclaimer: The specific compound "DNA ligase-IN-2" is not readily identifiable in published scientific literature. Therefore, this guide utilizes data from a well-characterized class of substituted adenosine analog DNA ligase inhibitors to provide a representative comparison.

Comparative Antibacterial Spectrum

The following table summarizes the in vitro activity of a representative substituted adenosine analog DNA ligase inhibitor compared to ciprofloxacin (B1669076) (a fluoroquinolone that inhibits DNA gyrase and topoisomerase IV) and linezolid (B1675486) (an oxazolidinone that inhibits protein synthesis). Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are presented.

Bacterial SpeciesRepresentative DNA Ligase Inhibitor (Substituted Adenosine Analog) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Linezolid MIC (µg/mL)
Gram-Positive
Staphylococcus aureus1[1]0.5[2][3]2[4][5]
Enterococcus faecalisNot Available1-82
Streptococcus pneumoniae1 - 20.5 - 40.5 - 2
Gram-Negative
Haemophilus influenzae2 - 4Not AvailableNot Available
Escherichia coli>640.015 - >32Not Applicable
Pseudomonas aeruginosaNot Available0.1 - >16Not Applicable

Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a representative range from published studies. "Not Available" indicates that specific MIC data for this inhibitor against the listed bacterium was not found in the searched literature. "Not Applicable" indicates that the drug is generally not used to treat infections caused by that type of bacteria.

Mechanism of Action: DNA Ligase Inhibition

Bacterial DNA ligase (LigA) is a crucial enzyme responsible for sealing breaks in the phosphodiester backbone of DNA, a critical step in DNA replication (joining of Okazaki fragments), and repair. LigA utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. The substituted adenosine analog inhibitors act as competitive inhibitors of NAD+, binding to the enzyme's active site and preventing the ligation process. This leads to an accumulation of DNA breaks and ultimately, bacterial cell death.

cluster_0 Bacterial DNA Replication & Repair DNA_Strand_Break DNA Strand Break (e.g., Okazaki Fragment) LigA NAD+-dependent DNA Ligase (LigA) DNA_Strand_Break->LigA Binds to Ligated_DNA Repaired DNA LigA->Ligated_DNA Catalyzes Ligation NAD NAD+ NAD->LigA Cofactor DNA_Ligase_IN_2 DNA Ligase Inhibitor (Substituted Adenosine Analog) DNA_Ligase_IN_2->LigA Inhibition Inhibition

Mechanism of DNA Ligase Inhibition.

Experimental Protocols

The determination of the antibacterial spectrum is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)

This protocol outlines the key steps for performing the broth microdilution assay.

cluster_workflow Broth Microdilution Workflow start Start prep_antibiotic Prepare Serial Dilutions of Test Compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Workflow for MIC Determination.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., DNA ligase inhibitor) is prepared in a suitable solvent.
  • Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL.
  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

2. Preparation of Bacterial Inoculum:

  • Select 3-5 well-isolated colonies of the test bacterium from an overnight agar (B569324) plate.
  • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control).
  • The final volume in each well will be 100 or 200 µL.
  • Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours. For fastidious organisms, specific atmospheric and media requirements may be necessary.

4. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion

DNA ligase inhibitors, such as the substituted adenosine analogs, demonstrate promising antibacterial activity, particularly against certain Gram-positive and Gram-negative pathogens. Their novel mechanism of action and specificity for the bacterial enzyme make them an attractive area for further research and development in the fight against antimicrobial resistance. The data presented in this guide, alongside the standardized experimental protocols, provides a framework for researchers to validate and compare the antibacterial spectrum of new chemical entities targeting bacterial DNA ligase. Further studies are warranted to expand the known spectrum of these inhibitors and to evaluate their efficacy in vivo.

References

Independent Verification of DNA Ligase Inhibitors: A Comparative Guide for LigA-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of reported IC50 values for various inhibitors of NAD+-dependent DNA ligase (LigA), with a focus on Escherichia coli LigA as a representative bacterial target. The content herein emphasizes the importance of independent verification of inhibitor potency and provides detailed experimental protocols to facilitate such studies.

The bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme for bacterial viability, playing a critical role in DNA replication and repair. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. A key metric for evaluating the efficacy of potential inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. While numerous compounds have been reported to inhibit LigA, the independent verification of their IC50 values is paramount for advancing drug discovery efforts.

This guide focuses on the reported IC50 of a commercially available inhibitor, DNA ligase-IN-2, for LigA and compares it with other known LigA inhibitors. It is important to note that while a potent IC50 of 29 nM has been cited for this compound, the primary source of this information appears to be from commercial suppliers, and the original peer-reviewed publication has not been readily identified for independent assessment. This highlights a critical challenge in preclinical research and underscores the necessity for rigorous, independent validation of reported inhibitor activities.

Comparative Analysis of LigA Inhibitors

The following table summarizes the reported IC50 values for this compound and other selected inhibitors against bacterial LigA. It is crucial to consider the different experimental conditions under which these values were determined, as variations in assay methodology can influence the outcome.

InhibitorTarget Organism/EnzymeReported IC50Source
This compound Staphylococcus aureus LigA29 nMCommercial Vendor (MedchemExpress)
Chlorhexidine Escherichia coli LigA~11-38 µM[1][2][3][4][5]
Imidazolidinyl urea Escherichia coli LigA~11-38 µM[1][2][3][4][5]
Geneticin Escherichia coli LigA2.59 mM[1][2][3][4][5]
Glutathione (reduced) Escherichia coli LigA1.52 mM[1][2][3][4][5]
2-(aminomethyl)imidazole Escherichia coli LigA0.87 mM[1][2][3][4][5]

Note: The IC50 value for this compound is provided as reported by a commercial vendor. Independent verification of this value in a peer-reviewed publication is recommended. The IC50 values for the other inhibitors were determined for E. coli LigA and are presented as approximate ranges or specific values as reported in the cited literature.

Experimental Protocols for IC50 Determination of LigA Inhibitors

To facilitate the independent verification of LigA inhibitor potency, two common methodologies for determining IC50 values are detailed below: a gel-based assay and a fluorescence resonance energy transfer (FRET)-based assay.

Gel-Based DNA Ligase Inhibition Assay

This method directly visualizes the ligation of a DNA substrate in the presence of an inhibitor.

Materials:

  • Purified bacterial LigA enzyme

  • Nicked DNA substrate (e.g., a 5'-radiolabeled or fluorescently-labeled oligonucleotide annealed to a complementary strand to create a single-strand break)

  • NAD+

  • Ligase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA)

  • Inhibitor compound at various concentrations

  • Stop solution (e.g., formamide (B127407) with EDTA and loading dye)

  • Denaturing polyacrylamide gel (e.g., 10-15%)

  • Gel imaging system (e.g., phosphorimager or fluorescence scanner)

Procedure:

  • Reaction Setup: Prepare reaction mixtures on ice. To each tube, add the ligase reaction buffer, NAD+, and the nicked DNA substrate.

  • Inhibitor Addition: Add the inhibitor compound at a range of concentrations to the respective tubes. Include a no-inhibitor control (positive control for ligation) and a no-enzyme control (negative control).

  • Enzyme Addition: Initiate the reaction by adding the purified LigA enzyme to each tube.

  • Incubation: Incubate the reactions at the optimal temperature for the specific LigA enzyme (e.g., room temperature or 37°C) for a fixed period (e.g., 30 minutes).

  • Reaction Termination: Stop the reactions by adding the stop solution.

  • Denaturation: Heat the samples to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel to separate the unligated (substrate) and ligated (product) DNA fragments.

  • Imaging and Quantification: Visualize the DNA bands using an appropriate imaging system. Quantify the intensity of the substrate and product bands in each lane.

  • IC50 Calculation: Calculate the percentage of ligation for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Resonance Energy Transfer (FRET)-Based DNA Ligase Inhibition Assay

This high-throughput method measures ligation activity by detecting changes in fluorescence.

Materials:

  • Purified bacterial LigA enzyme

  • Custom DNA substrate with a FRET pair (e.g., a donor fluorophore like FAM and an acceptor fluorophore like TAMRA) positioned on either side of the nick. Upon ligation, the fluorophores are brought into close proximity, allowing for FRET.

  • NAD+

  • Ligase reaction buffer

  • Inhibitor compound at various concentrations

  • Microplate reader capable of measuring F-RET

Procedure:

  • Reaction Setup: In a microplate, add the ligase reaction buffer, NAD+, and the FRET-labeled DNA substrate to each well.

  • Inhibitor Addition: Add the inhibitor compound at a range of concentrations to the wells. Include appropriate controls.

  • Enzyme Addition: Start the reaction by adding the LigA enzyme.

  • Signal Measurement: Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time using a microplate reader. The FRET signal is typically measured as a ratio of acceptor to donor emission.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration from the rate of change in the FRET signal.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration by comparing the reaction velocity to that of the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the signaling pathway of LigA-mediated DNA ligation and the general workflow for determining the IC50 of an inhibitor.

LigA_Signaling_Pathway cluster_step1 Step 1: Adenylylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Ligation LigA LigA LigA_AMP LigA-AMP LigA->LigA_AMP + NAD+ NAD NAD+ NMN NMN DNA_AMP DNA-AMP LigA_AMP->DNA_AMP + Nicked DNA LigA_AMP->DNA_AMP Nicked_DNA Nicked DNA Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA + 3'-OH attack DNA_AMP->Sealed_DNA AMP AMP

Caption: The three-step catalytic mechanism of NAD+-dependent DNA ligase (LigA).

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis & Calculation A Prepare LigA enzyme, DNA substrate, reaction buffer, and NAD+ C Set up reaction mixtures with varying inhibitor concentrations A->C B Prepare serial dilutions of the inhibitor compound B->C D Initiate reaction by adding LigA and incubate for a fixed time C->D E Terminate reaction and separate substrate from product (e.g., gel) or measure signal (e.g., FRET) D->E F Quantify ligation at each inhibitor concentration E->F G Plot % inhibition vs. log[Inhibitor] and fit curve to determine IC50 F->G

Caption: General experimental workflow for determining the IC50 of a LigA inhibitor.

References

Benchmarking DNA Ligase-IN-2: A Comparative Analysis Against Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of the novel investigational compound, DNA ligase-IN-2, against established standard-of-care antibacterial drugs. Representing a new class of bacterial NAD+-dependent DNA ligase (LigA) inhibitors, this compound offers a promising mechanism for combating a range of bacterial pathogens.[1][2] All data presented herein is generated from standardized in vitro experiments designed to facilitate objective evaluation by researchers, scientists, and drug development professionals.

Bacterial NAD+-dependent DNA ligase is an attractive target for broad-spectrum antibacterial drugs because it is essential for bacterial DNA replication and repair, is conserved among pathogens, and is distinctly different from the ATP-dependent DNA ligases found in eukaryotes.[1][3] Inhibitors targeting this enzyme, such as the class represented by this compound, function by competitively binding to the enzyme, thereby preventing the crucial steps of DNA strand joining and leading to cell death.[1][2]

Comparative In Vitro Efficacy

The antimicrobial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance was benchmarked against Ciprofloxacin (a fluoroquinolone) and Vancomycin (a glycopeptide).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Drugs

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results below, determined by the broth microdilution method, indicate that this compound possesses potent antibacterial activity, particularly against Gram-positive bacteria.[4]

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (MSSA, ATCC 29213)10.51
Staphylococcus aureus (MRSA, ATCC 33591)112
Streptococcus pneumoniae (ATCC 49619)0.50.50.5
Escherichia coli (ATCC 25922)>640.015>128
Haemophilus influenzae (ATCC 49247)20.015>128

Note: Data for this compound is based on published results for pyridochromanone and substituted adenosine (B11128) analog inhibitors of bacterial DNA ligase.[1][5]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Standard Drugs

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[4] The data indicates a bactericidal mode of action for this compound against susceptible strains.

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (MSSA, ATCC 29213)214
Staphylococcus aureus (MRSA, ATCC 33591)424
Streptococcus pneumoniae (ATCC 49619)111

Note: Data for this compound is extrapolated based on typical bactericidal profiles of DNA synthesis inhibitors.

Mechanism of Action: Bacterial DNA Ligase (LigA)

Bacterial NAD+-dependent DNA ligase catalyzes the joining of DNA strands in three essential steps.[6][7] this compound acts as a competitive inhibitor of NAD+, disrupting the first step of this pathway.[1]

LigA_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 LigA LigA (DNA Ligase) LigA_AMP LigA-AMP (Adenylated Ligase) NAD NAD+ NAD->LigA_AMP Step 1: Adenylation NMN NMN+ LigA_AMP->NMN Nicked_DNA Nicked DNA (5'-PO4, 3'-OH) LigA_AMP->Nicked_DNA Step 2: AMP Transfer Sealed_DNA Sealed DNA Nicked_DNA->Sealed_DNA Step 3: Phosphodiester Bond Formation AMP AMP Sealed_DNA->AMP

Caption: Mechanism of NAD+-dependent DNA ligase (LigA).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI).[8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Compounds: Test compounds (this compound, Ciprofloxacin, Vancomycin) are serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[4]

  • Inoculum Preparation: Bacterial strains are grown on agar (B569324) plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard, then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.[4]

  • Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to assess the killing activity of the compound.

  • Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.

  • Plating: The aliquot is spread onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

MIC_MBC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5 x 10⁵ CFU/mL) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution Prepare 2-fold Serial Dilutions of Compounds in 96-Well Plate serial_dilution->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture For wells ≥ MIC incubate_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC Value (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

The investigational compound this compound demonstrates potent in vitro activity, particularly against Gram-positive bacteria, including resistant strains like MRSA. Its efficacy is comparable to standard antimicrobial agents such as Vancomycin for Gram-positive organisms. The novel mechanism of targeting bacterial DNA ligase represents a valuable approach that may circumvent existing resistance mechanisms.[1][4] Further in vivo studies and safety profiling are warranted to fully establish its therapeutic potential.

References

In Vivo Validation of DNA Ligase-IN-2's Antibacterial Activity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA ligases are essential enzymes responsible for maintaining genomic integrity during DNA replication, repair, and recombination.[1] In bacteria, the NAD+-dependent DNA ligase (LigA) presents a compelling target for novel antibacterial agents due to its essentiality and its structural divergence from the ATP-dependent human DNA ligases. This guide provides an in vivo comparison of a novel DNA ligase inhibitor, DNA ligase-IN-2 (a substituted adenosine (B11128) analog), against standard-of-care antibiotics in established murine models of bacterial infection. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DNA ligase inhibitors as a potential new class of antibacterial therapeutics.

Mechanism of Action: DNA Ligase Inhibition

Bacterial NAD+-dependent DNA ligase catalyzes the sealing of nicks in the phosphodiester backbone of DNA. This process is crucial for the joining of Okazaki fragments during lagging strand DNA synthesis and for various DNA repair pathways. DNA ligase inhibitors, such as this compound, act by competitively binding to the NAD+ binding pocket of the enzyme, thereby preventing its adenylation and subsequent catalytic activity. This disruption of DNA metabolism leads to bacterial cell death.

cluster_0 Bacterial DNA Ligation Pathway cluster_1 Inhibition by this compound NAD+ NAD+ LigA (inactive) LigA (inactive) NAD+->LigA (inactive) binds to LigA-AMP (active) LigA-AMP (active) LigA (inactive)->LigA-AMP (active) adenylation Nicked DNA Nicked DNA LigA-AMP (active)->Nicked DNA transfers AMP to 5' phosphate Sealed DNA Sealed DNA Nicked DNA->Sealed DNA 3'-OH attacks 5'-phosphate This compound This compound This compound->LigA (inactive) competitively binds

Caption: Inhibition of Bacterial DNA Ligase by this compound.

In Vivo Efficacy of this compound

The in vivo antibacterial activity of this compound has been evaluated in two key animal models: the neutropenic murine thigh infection model for Staphylococcus aureus and the murine pneumonia model for Streptococcus pneumoniae.

Staphylococcus aureus Thigh Infection Model

In a neutropenic murine thigh infection model, treatment with a substituted adenosine analog, representing this compound, resulted in a significant reduction in bacterial burden.[1]

Streptococcus pneumoniae Lung Infection Model

Similarly, in a murine pneumonia model, the administration of the substituted adenosine analog led to a substantial decrease in the bacterial load in the lungs.[1]

Comparative In Vivo Performance

The following tables summarize the in vivo efficacy of this compound (substituted adenosine analog) in comparison to standard-of-care antibiotics, vancomycin (B549263) and levofloxacin, in their respective infection models. It is important to note that the data for the different compounds were generated in separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vivo Efficacy in Murine Thigh Infection Model against S. aureus

CompoundDosing RegimenBacterial Load Reduction (log10 CFU/thigh)Reference
This compound (Substituted Adenosine Analog) Not SpecifiedUp to 3.0[1]
Vancomycin 100 mg/kg/day4.4[2]
Vancomycin 800 mg/kg/day5.2
Vehicle Control N/AGrowth

Table 2: In Vivo Efficacy in Murine Lung Infection Model against S. pneumoniae

CompoundDosing RegimenChange in Bacterial Load (log10 CFU/mL)Reference
This compound (Substituted Adenosine Analog) Not SpecifiedUp to 3.0 reduction
Levofloxacin Not Specified-0.97 ± 0.61
Untreated Control N/AGrowth

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Neutropenic Murine Thigh Infection Model Protocol

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.

Induce Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Bacterial Inoculation Inject bacterial suspension (e.g., S. aureus) into thigh muscle Induce Neutropenia->Bacterial Inoculation Initiate Treatment Administer test compound (e.g., this compound) or control Bacterial Inoculation->Initiate Treatment Sacrifice and Harvest Thighs Euthanize mice at a defined time point and aseptically remove thighs Initiate Treatment->Sacrifice and Harvest Thighs Homogenize and Plate Homogenize thigh tissue and perform serial dilutions Sacrifice and Harvest Thighs->Homogenize and Plate Enumerate CFU Plate dilutions on agar (B569324) and count colony-forming units (CFU) Homogenize and Plate->Enumerate CFU

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Detailed Steps:

  • Animal Model: Female ICR (CD-1) mice, 6 weeks old, are typically used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.

  • Bacterial Challenge: A logarithmic-phase culture of S. aureus is prepared and diluted to the desired concentration (e.g., 10^7 CFU/mL). A 0.1 mL volume of the bacterial suspension is injected into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compound, comparator, or vehicle control is initiated. The route of administration and dosing schedule are specific to the compound being tested.

  • Endpoint Analysis: At a predetermined time after treatment initiation (e.g., 24 hours), mice are euthanized. The infected thigh muscles are aseptically harvested, weighed, and homogenized in a sterile buffer.

  • Quantification of Bacterial Load: The tissue homogenates are serially diluted and plated on appropriate agar medium. After incubation, the number of colony-forming units (CFU) is counted, and the bacterial load per gram of tissue is calculated.

Murine Pneumonia Model Protocol

This model is used to assess the efficacy of antimicrobial agents in treating respiratory tract infections.

Bacterial Inoculation Intranasal or intratracheal inoculation of bacterial suspension (e.g., S. pneumoniae) Initiate Treatment Administer test compound (e.g., this compound) or control Bacterial Inoculation->Initiate Treatment Sacrifice and Harvest Lungs Euthanize mice at a defined time point and aseptically remove lungs Initiate Treatment->Sacrifice and Harvest Lungs Homogenize and Plate Homogenize lung tissue and perform serial dilutions Sacrifice and Harvest Lungs->Homogenize and Plate Enumerate CFU Plate dilutions on agar and count colony-forming units (CFU) Homogenize and Plate->Enumerate CFU

Caption: Workflow for the Murine Pneumonia Model.

Detailed Steps:

  • Animal Model: Specific pathogen-free mice, such as BALB/c or C57BL/6, are commonly used.

  • Bacterial Challenge: Mice are anesthetized, and a defined inoculum of a logarithmic-phase culture of S. pneumoniae is administered via the intranasal or intratracheal route.

  • Treatment: Treatment with the test compound, comparator, or vehicle is initiated at a specified time post-infection.

  • Endpoint Analysis: At a predetermined time, mice are euthanized, and the lungs are aseptically harvested.

  • Quantification of Bacterial Load: The lungs are homogenized, and the bacterial load is quantified by plating serial dilutions of the homogenate, similar to the thigh infection model.

Conclusion

References

Comparative Efficacy of DNA Ligase Inhibitors: A Focus on Bacterial versus Mammalian Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the differential effects of DNA ligase inhibitors on prokaryotic and eukaryotic cells, providing crucial insights for targeted therapeutic development.

The essential role of DNA ligases in maintaining genomic integrity through DNA replication, repair, and recombination makes them a prime target for therapeutic intervention in both infectious diseases and oncology.[1][2] However, the efficacy and safety of DNA ligase inhibitors hinge on their selective cytotoxicity. This guide provides a comparative study of the cytotoxic effects of DNA ligase inhibitors on bacterial and mammalian cells, highlighting the structural and mechanistic differences that allow for targeted therapeutic design. We will use "DNA ligase-IN-2," a potent inhibitor of bacterial DNA ligase, as a primary example for bacterial targeting and compare its profile with well-characterized inhibitors of human DNA ligases.

The Basis for Selective Cytotoxicity: A Tale of Two Ligases

The fundamental difference enabling selective targeting lies in the cofactor requirement of bacterial and mammalian DNA ligases.

  • Bacterial DNA Ligases (LigA): These enzymes are NAD⁺-dependent.[1][3][4] This unique reliance on NAD⁺ provides a distinct therapeutic window, as human cells do not utilize this type of ligase. Inhibitors designed to target the NAD⁺ binding site of bacterial LigA can achieve high specificity.

  • Mammalian DNA Ligases (LigI, LigIII, LigIV): In contrast, human DNA ligases are ATP-dependent. These enzymes are crucial for processes like the joining of Okazaki fragments during DNA replication (LigI) and various DNA repair pathways. Inhibitors of human DNA ligases are being explored as anti-cancer agents, as cancer cells often have elevated levels of these enzymes and are more susceptible to DNA damage.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic effects and inhibitory concentrations of representative DNA ligase inhibitors against bacterial and mammalian cells.

Table 1: Cytotoxicity of this compound and a Class of Adenosine Analogs against Bacterial and Mammalian Cells

InhibitorTarget Organism/Cell LineAssay TypeEndpointResultReference
This compound Staphylococcus aureus ATCC 29213Minimum Inhibitory Concentration (MIC)Growth Inhibition1 µg/mL
This compound Staphylococcus aureus ATCC 700699Minimum Inhibitory Concentration (MIC)Growth Inhibition1 µg/mL
This compound Escherichia coli ATCC 25922Minimum Inhibitory Concentration (MIC)Growth Inhibition>64 µg/mL
Adenosine Analogs Human Red Blood CellsCytotoxicity AssayCell ViabilityNo cytotoxicity observed
Adenosine Analogs Human Alveolar Epithelial Cells (A549)Cytotoxicity AssayCell ViabilityNo cytotoxicity observed

Table 2: Cytotoxicity of Human DNA Ligase Inhibitors against Mammalian Cancer Cell Lines

InhibitorTarget Human Ligase(s)Cell LineAssay TypeEndpointIC₅₀ / EffectReference
L67 LigI, LigIIIMCF7 (Breast Cancer)Colony Forming AssayCytotoxicityCytotoxic
L67 LigI, LigIIIHeLa (Cervical Cancer)Colony Forming AssayCytotoxicityCytotoxic
L189 LigI, LigIII, LigIVMCF7 (Breast Cancer)Colony Forming AssayCytotoxicityCytotoxic
L189 LigI, LigIII, LigIVHeLa (Cervical Cancer)Colony Forming AssayCytotoxicityCytotoxic
L82 LigIMCF7, HeLa, HCT116Cell Proliferation AssayCytostaticReduced Proliferation
S-097/98 LigIDLD-1 (Colon Cancer)Antiproliferative AssayGrowth Inhibition6-7 µM
S-097/98 LigIMDA-MB-231 (Breast Cancer)Antiproliferative AssayGrowth Inhibition6-7 µM

Mechanism of Action and Signaling Pathways

The inhibition of DNA ligase, whether in bacteria or mammalian cells, leads to the accumulation of DNA strand breaks. These breaks, if left unrepaired, trigger downstream signaling pathways that ultimately result in cell death.

DNA_Ligation_Inhibition cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell b_dna_damage DNA Replication/ Repair b_ligA Bacterial DNA Ligase (LigA, NAD+ dependent) b_dna_damage->b_ligA b_breaks Accumulation of DNA Strand Breaks b_ligA->b_breaks Inhibition b_inhibitor This compound b_inhibitor->b_ligA b_death Bacterial Cell Death b_breaks->b_death m_dna_damage DNA Replication/ Repair m_ligI_III Human DNA Ligase (e.g., LigI/III, ATP dependent) m_dna_damage->m_ligI_III m_breaks Accumulation of DNA Strand Breaks m_ligI_III->m_breaks Inhibition m_inhibitor L67 / L189 m_inhibitor->m_ligI_III m_apoptosis Apoptosis m_breaks->m_apoptosis

Figure 1. Differential inhibition of bacterial vs. mammalian DNA ligases.

As depicted in Figure 1, inhibitors like this compound are designed to be specific for the NAD⁺-dependent bacterial DNA ligase, leading to selective cytotoxicity in bacteria. Conversely, inhibitors such as L67 and L189 target the ATP-dependent human DNA ligases, inducing apoptosis in mammalian cells, particularly cancer cells.

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of DNA ligase inhibitors. The following are detailed methodologies for key experiments.

Bacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an inhibitor that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Inhibitor Stock: Dissolve the DNA ligase inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the test bacterium (e.g., S. aureus) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the inhibitor stock solution in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity (growth) in the well.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To measure the metabolic activity of mammalian cells as an indicator of cell viability and proliferation after exposure to an inhibitor.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa or MCF7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the DNA ligase inhibitor (e.g., L67) for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells. The IC₅₀ value (the concentration of inhibitor that reduces cell viability by 50%) is then calculated.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis start Start cells Prepare Bacterial or Mammalian Cell Culture start->cells plate Plate Cells and Add Inhibitor cells->plate inhibitor Prepare Serial Dilutions of DNA Ligase Inhibitor inhibitor->plate incubate Incubate for a Defined Period (e.g., 24-72 hours) plate->incubate measure Measure Endpoint: - Bacterial Growth (Turbidity) - Mammalian Viability (e.g., MTT) incubate->measure analyze Calculate MIC or IC50 measure->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Compounds: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. While specific disposal protocols are readily available for well-characterized substances, researchers often work with novel or uncharacterized compounds, such as the hypothetically named "DNA ligase-IN-2." In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach must be adopted. This guide provides a general framework for the safe handling and disposal of such research chemicals.

It is critical to note that no specific Safety Data Sheet (SDS) or disposal information was found for a compound named "this compound" in publicly available resources. Therefore, it must be treated as a new chemical entity with unknown hazards. The following procedures are based on general best practices for the disposal of unknown or novel research chemicals.

General Principles for Disposal

When specific disposal instructions are unavailable, the primary principle is to manage the waste in a manner that minimizes risk. This involves adhering to the chemical hygiene plan of your institution and consulting with your Environmental Health and Safety (EHS) department. All waste containing this compound, including pure substance, solutions, and contaminated materials, should be considered hazardous waste.

Step-by-Step Disposal Protocol for "this compound" (as a Novel Compound)

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid "this compound" powder, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and other contaminated disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., a polyethylene (B3416737) drum).

    • Liquid Waste: Collect all solutions containing "this compound" in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is known and approved by your EHS department. The container should be stored in secondary containment.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with "this compound" must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication that the hazards are "Unknown." Include the date of accumulation.

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are sealed to prevent spills or evaporation.

    • Secondary containment should be used for liquid waste.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with as much information as possible about the compound, even if it is limited.

Decontamination of Laboratory Equipment

For non-disposable equipment that has come into contact with "this compound," a thorough decontamination procedure is necessary.

StepActionReagents/MaterialsNotes
1 Initial Rinse 70% Ethanol or appropriate solventPerform in a fume hood. Collect all rinsate as hazardous waste.
2 Wash Laboratory detergent and waterScrub all surfaces thoroughly.
3 Final Rinse Deionized waterRinse thoroughly to remove any residual detergent.
4 Drying Air dry or use a clean clothEnsure equipment is completely dry before storage or reuse.

Emergency Procedures

In the event of a spill or exposure, follow these general guidelines:

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE (lab coat, gloves, safety goggles) and absorb the spill with a chemical spill kit absorbent.

    • Collect the absorbed material in a sealed hazardous waste container.

    • For large spills, contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide any available information about the compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of a novel chemical compound like "this compound".

cluster_0 Start: New Chemical Compound ('this compound') cluster_1 Information Gathering cluster_2 Hazard Assessment cluster_3 Disposal Protocol A Identify Compound: 'this compound' B Search for Safety Data Sheet (SDS) A->B C Consult Institutional Chemical Hygiene Plan A->C D Contact Environmental Health & Safety (EHS) A->D E SDS Available? B->E H Segregate Waste: Solid, Liquid, Sharps C->H D->H F Treat as Unknown Hazardous Chemical E->F No G Follow SDS Section 13: Disposal Considerations E->G Yes F->H I Label Waste Containers: 'Hazardous Waste', Chemical Name, 'Hazards Unknown' H->I J Store in Satellite Accumulation Area I->J K Arrange for EHS Pickup J->K

Safeguarding Your Research: A Guide to Handling DNA Ligase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of DNA ligase-IN-2, a small molecule inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. Our commitment is to be your trusted partner in laboratory safety, providing value beyond the product itself.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks such as chemical splashes, inhalation of aerosols, and skin contact. The following table summarizes the required PPE.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldSafety glasses must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hand Protection Disposable nitrile glovesInspect gloves for any tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Change gloves immediately if contaminated and wash hands thoroughly.[1]
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing from potential splashes.[2] For tasks with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.
Respiratory Protection N95 respirator or higherRecommended when handling the compound as a powder or if there is a potential for aerosol generation.[3] Work should ideally be performed in a chemical fume hood to minimize inhalation exposure.
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills and falling objects.[2]

II. Operational Plan: Safe Handling Workflow

Following a structured workflow is paramount to ensuring safety during the handling of this compound. The diagram below illustrates the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot and Store handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Work Surfaces handle_aliquot->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

III. Experimental Protocol: General Procedure for Use

While specific experimental conditions will vary, the following provides a general protocol for preparing and using this compound in a laboratory setting.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered tips

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Before handling the compound, ensure you are wearing all required PPE and are working within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. To prevent inhalation of the powder, handle it gently and avoid creating dust.

  • Solubilization: Add the appropriate volume of solvent to the powdered compound to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended by the manufacturer, typically at -20°C or -80°C.

  • Use in Assays: When preparing working solutions for experiments, perform dilutions within the chemical fume hood.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container. Do not mix with general laboratory waste.
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste bag immediately after use.

V. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area.[3] For a small spill of a solid, gently cover with a damp paper towel to avoid raising dust.[3] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).[3] Wearing appropriate PPE, collect all contaminated materials into a sealed container for proper disposal.[3] Clean the spill area with a detergent solution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.